molecular formula C44H81NO2 B11929195 DLin-K-C3-DMA

DLin-K-C3-DMA

Número de catálogo: B11929195
Peso molecular: 656.1 g/mol
Clave InChI: HNTKPUXXCNQLFR-KWXKLSQISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DLin-K-C3-DMA is a useful research compound. Its molecular formula is C44H81NO2 and its molecular weight is 656.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C44H81NO2

Peso molecular

656.1 g/mol

Nombre IUPAC

3-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C44H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-44(46-42-43(47-44)38-37-41-45(3)4)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,43H,5-12,17-18,23-42H2,1-4H3/b15-13-,16-14-,21-19-,22-20-

Clave InChI

HNTKPUXXCNQLFR-KWXKLSQISA-N

SMILES isomérico

CCCCC/C=C\C/C=C\CCCCCCCCC1(OC(CO1)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC

SMILES canónico

CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCCN(C)C)CCCCCCCCC=CCC=CCCCCC

Origen del producto

United States

Foundational & Exploratory

DLin-K-C3-DMA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Properties, and Applications of a Key Cationic Lipid in Nucleic Acid Delivery

DLin-K-C3-DMA ((3-(2,2-di((9Z,12Z)-octadeca-9,12-dien-1-yl)-1,3-dioxolan-4-yl)-N,N-dimethylpropan-1-amine)) is a synthetic, ionizable cationic lipid that has garnered significant attention within the fields of drug delivery and gene therapy. Its chemical structure is specifically designed to facilitate the encapsulation of nucleic acids, such as siRNA and mRNA, into lipid nanoparticles (LNPs) and to enable their efficient delivery into target cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental protocols related to this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a tertiary amine head group, a ketal linker, and two unsaturated linoleyl lipid tails.[1][2] The tertiary amine is crucial for its pH-responsive charge, being relatively neutral at physiological pH and becoming protonated (positively charged) in the acidic environment of endosomes. This property is fundamental to both the encapsulation of negatively charged nucleic acids and their subsequent release into the cytoplasm. The two linoleyl chains provide the necessary lipophilicity for the formation of the lipid bilayer of the nanoparticle.

A summary of the key chemical and physicochemical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name 3-(2,2-di((9Z,12Z)-octadeca-9,12-dien-1-yl)-1,3-dioxolan-4-yl)-N,N-dimethylpropan-1-amine[1][2]
CAS Number 1217306-46-1[1]
Molecular Formula C44H81NO2
Molecular Weight 656.1 g/mol
Calculated XLogP3 15.3
pKa (proxy from DLin-MC3-DMA) ~6.44

Synthesis of this compound

G Proposed Synthesis of this compound cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Linoleyl mesylate Linoleyl mesylate Intermediate 3 3-(Dimethylamino)propane-1,2-diol ketal with linoleyl ketone Linoleyl mesylate->Intermediate 3 Used to form linoleyl ketone 3-(Dimethylamino)-1-propanol 3-(Dimethylamino)-1-propanol Solketal Solketal Intermediate 1 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-N,N-dimethylpropan-1-amine Solketal->Intermediate 1 Reaction with 3-(Dimethylamino)-1-propanol Intermediate 2 1,2-dihydroxy-3-(dimethylamino)propane Intermediate 1->Intermediate 2 Acidic hydrolysis Intermediate 2->Intermediate 3 Ketalization with linoleyl ketone This compound This compound Intermediate 3->this compound Purification G Mechanism of this compound Mediated Nucleic Acid Delivery cluster_0 Extracellular cluster_1 Intracellular LNP LNP containing This compound and Nucleic Acid (pH ~7.4) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome/ Lysosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Protonation Protonation of This compound Late_Endosome->Protonation Interaction Interaction with Endosomal Lipids Protonation->Interaction Destabilization Endosomal Membrane Destabilization Interaction->Destabilization Release Nucleic Acid Release into Cytoplasm Destabilization->Release Translation Translation/ Gene Silencing Release->Translation G LNP Formulation Workflow Prepare_Lipids 1. Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-lipid) in Ethanol Microfluidic_Mixing 3. Microfluidic Mixing (Rapid mixing of lipid and nucleic acid solutions) Prepare_Lipids->Microfluidic_Mixing Prepare_NA 2. Prepare Nucleic Acid Stock in Aqueous Buffer (e.g., Citrate Buffer, pH 4) Prepare_NA->Microfluidic_Mixing Formation 4. LNP Self-Assembly Microfluidic_Mixing->Formation Dialysis 5. Dialysis/Buffer Exchange (vs. PBS, pH 7.4) Formation->Dialysis Purification 6. Sterile Filtration Dialysis->Purification Characterization 7. Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Purification->Characterization Storage 8. Storage (e.g., 4°C or -80°C) Characterization->Storage

References

The Role of DLin-K-C3-DMA in Advanced Nucleic Acid Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DLin-K-C3-DMA is a synthetic, ionizable cationic lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics. Its unique chemical structure enables the efficient encapsulation of negatively charged nucleic acids, such as small interfering RNA (siRNA) and messenger RNA (mRNA), and facilitates their delivery into target cells. This technical guide provides an in-depth overview of the application of this compound in research, focusing on its role in gene silencing and other therapeutic applications. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its use, and the cellular pathways governing its mechanism of action.

Physicochemical Properties of this compound

The efficacy of this compound as a delivery vehicle is intrinsically linked to its chemical and physical properties. A comprehensive understanding of these characteristics is essential for the rational design and optimization of LNP formulations.

PropertyValueSource
Molecular Formula C44H81NO2--INVALID-LINK--
Molecular Weight 656.1 g/mol --INVALID-LINK--
IUPAC Name 3-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]-N,N-dimethylpropan-1-amine--INVALID-LINK--
Physical Description LiquidMedchemExpress
Solubility Soluble in DMSO (100 mg/mL with sonication)GlpBio

Application in siRNA-Mediated Gene Silencing

This compound is a member of the DLin-K series of ionizable lipids, which have been systematically optimized for in vivo siRNA delivery. While direct comparative data for this compound is limited in publicly available literature, extensive research on its close analog, DLin-KC2-DMA, provides significant insights into its potential efficacy.

In Vivo Gene Silencing Efficacy

Studies have demonstrated the potent in vivo gene silencing capabilities of LNPs formulated with DLin-KC2-DMA. A common model for assessing hepatic gene silencing involves measuring the reduction of Factor VII (FVII) protein levels in rodents and transthyretin (TTR) in non-human primates.

LipidModel OrganismTarget GeneED50 (mg/kg)FormulationReference
DLin-KC2-DMA RodentFactor VII~0.01SNALP--INVALID-LINK--
DLin-KC2-DMA Non-human primateTransthyretin (TTR)~0.1SNALP--INVALID-LINK--
cKK-E12 MouseFactor VII~0.002LPN--INVALID-LINK--
cKK-E12 Non-human primateTransthyretin (TTR)>95% silencing at 0.3LPN--INVALID-LINK--

SNALP: Stable Nucleic Acid Lipid Particle; LPN: Lipopeptide Nanoparticle. ED50 represents the dose required to achieve 50% gene silencing.

The high potency of these lipids, particularly in hepatocytes, is attributed to their optimized pKa, which allows for efficient nucleic acid encapsulation at low pH and a near-neutral surface charge at physiological pH, reducing toxicity and improving circulation time.[1]

Experimental Protocols

The following section outlines a typical workflow for the formulation of siRNA-LNP using a DLin-K series lipid, characterization of the resulting nanoparticles, and subsequent in vivo evaluation of gene silencing.

LNP Formulation Workflow

LNP_Formulation_Workflow cluster_prep Preparation of Stock Solutions cluster_formulation LNP Formulation cluster_purification Purification and Concentration cluster_characterization Characterization cluster_invivo In Vivo Evaluation lipid_prep Lipid Mixture (this compound, DSPC, Cholesterol, PEG-lipid) in Ethanol mixing Rapid Mixing (e.g., Microfluidic Device) lipid_prep->mixing siRNA_prep siRNA in Low pH Buffer (e.g., Sodium Acetate) siRNA_prep->mixing dialysis Dialysis or Tangential Flow Filtration (Buffer exchange to PBS, pH 7.4) mixing->dialysis dls Size (DLS) PDI dialysis->dls zeta Zeta Potential dialysis->zeta encapsulation Encapsulation Efficiency (e.g., RiboGreen Assay) dialysis->encapsulation injection Intravenous Injection (Rodent or NHP model) dialysis->injection analysis Analysis (e.g., Serum protein levels, tissue mRNA levels) injection->analysis

A typical experimental workflow for siRNA-LNP formulation and in vivo testing.
Detailed Method for LNP Formulation (Adapted for this compound)

This protocol is adapted from methods used for structurally similar lipids like DLin-MC3-DMA.[2]

  • Preparation of Lipid Stock Solution:

    • Prepare a stock solution of this compound, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol. A common molar ratio is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-lipid).[1][2]

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in a low pH buffer, such as 100 mM sodium acetate at pH 5.[2]

  • LNP Formulation via Microfluidic Mixing:

    • Use a microfluidic mixing device to rapidly combine the lipid-ethanol solution with the siRNA-aqueous buffer solution. The flow rate ratio and total flow rate will influence the final particle size and should be optimized.

  • Purification and Buffer Exchange:

    • Remove the ethanol and exchange the buffer to a physiological pH (e.g., phosphate-buffered saline, pH 7.4) using dialysis or tangential flow filtration.

  • Characterization of LNPs:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). Typically, LNPs for in vivo use have a diameter between 70-90 nm and a PDI below 0.15.

    • Zeta Potential: Determine the surface charge of the LNPs. At physiological pH, the zeta potential should be close to neutral.

    • Encapsulation Efficiency: Quantify the amount of siRNA encapsulated within the LNPs using a fluorescent dye-based assay such as the RiboGreen assay. High encapsulation efficiency (>90%) is desirable.

Cellular Uptake and Intracellular Delivery Pathway

The delivery of the nucleic acid payload to the cytoplasm is a multi-step process initiated by the cellular uptake of the LNP. For LNPs targeting hepatocytes, this process is primarily mediated by apolipoprotein E (ApoE) and the low-density lipoprotein receptor (LDLR).

Signaling Pathway for LNP Internalization and Endosomal Escape

LNP_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LNP LNP ApoE ApoE LNP->ApoE LNP_ApoE LNP-ApoE Complex LNP->LNP_ApoE ApoE->LNP_ApoE LDLR LDLR LNP_ApoE->LDLR Binding AP2 AP2 Complex LDLR->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Recruitment CCP Clathrin-Coated Pit Clathrin->CCP Assembly CCV Clathrin-Coated Vesicle CCP->CCV Scission (Dynamin) EarlyEndosome Early Endosome (pH ~6.5) CCV->EarlyEndosome Uncoating & Fusion LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation EndosomalEscape Endosomal Escape LateEndosome->EndosomalEscape Protonation of This compound siRNA_release siRNA Release to Cytoplasm EndosomalEscape->siRNA_release Membrane Destabilization RISC RISC Loading siRNA_release->RISC Target_mRNA Target mRNA Cleavage RISC->Target_mRNA

ApoE-mediated endocytosis and endosomal escape of LNPs.

The process begins with the adsorption of ApoE onto the surface of the LNP in the bloodstream. This complex is then recognized and bound by the LDLR on the surface of hepatocytes. This binding event triggers clathrin-mediated endocytosis. The adaptor protein complex AP-2 is recruited, which in turn recruits clathrin to form a clathrin-coated pit. The pit invaginates and is pinched off from the plasma membrane by the GTPase dynamin to form a clathrin-coated vesicle.

Following internalization, the vesicle uncoats and fuses with an early endosome. As the endosome matures into a late endosome, the internal pH drops. The ionizable nature of this compound, with its pKa in the range of 6.2-6.5, is critical at this stage. In the acidic environment of the late endosome, the tertiary amine of this compound becomes protonated, leading to a positive charge. This positive charge facilitates interaction with anionic lipids in the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid structures. This disruption of the endosomal membrane allows the encapsulated siRNA to escape into the cytoplasm.

Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then mediates the sequence-specific cleavage and degradation of the target mRNA, resulting in gene silencing.

Conclusion

This compound and its analogs represent a significant advancement in the field of nucleic acid delivery. Their rational design, characterized by an ionizable headgroup and optimized lipid tails, has led to the development of highly potent LNP formulations for in vivo gene silencing. The ability to efficiently deliver siRNA and mRNA to hepatocytes has opened up new avenues for the treatment of various liver-associated diseases. A thorough understanding of the physicochemical properties, formulation parameters, and cellular uptake mechanisms of this compound-containing LNPs is paramount for the continued development and clinical translation of this promising technology. Future research will likely focus on further optimizing these lipids to target other tissues and cell types, expanding the therapeutic reach of nucleic acid-based medicines.

References

DLin-K-C3-DMA: A Technical Guide to its Mechanism of Action in Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DLin-K-C3-DMA is a synthetic, ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material, such as small interfering RNA (siRNA) and messenger RNA (mRNA). Its structure is specifically designed to overcome the cellular barriers to nucleic acid delivery, most notably the endosomal membrane. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers in the field. While much of the foundational research has been conducted with the closely related DLin-MC3-DMA, the principles of action are directly applicable to this compound.

Core Mechanism of Action: pH-Dependent Endosomal Escape

The primary role of this compound in gene delivery is to facilitate the release of the nucleic acid payload from the endosome into the cytoplasm, a process known as endosomal escape. This is achieved through its unique pH-responsive properties. At physiological pH (around 7.4), this compound is largely neutral, which contributes to the stability of the LNP in circulation and minimizes toxicity. However, as the LNP is taken up by the cell via endocytosis, it enters the acidic environment of the endosome (pH 5.5-6.5).

In this acidic environment, the tertiary amine group of this compound becomes protonated, leading to a positive charge. This charge is crucial for two proposed, non-mutually exclusive mechanisms of endosomal escape:

  • Interaction with Anionic Lipids: The positively charged this compound interacts with the negatively charged (anionic) lipids present in the endosomal membrane. This electrostatic interaction is believed to disrupt the integrity of the endosomal membrane, potentially through the formation of a non-bilayer hexagonal (HII) phase, which leads to the release of the LNP's contents into the cytoplasm.[1]

  • Proton Sponge Effect: The buffering capacity of the ionizable lipid can lead to the influx of protons into the endosome. To maintain charge neutrality, this is accompanied by an influx of chloride ions, leading to an increase in osmotic pressure within the endosome. This osmotic swelling can eventually cause the rupture of the endosomal membrane, releasing the genetic payload.[1]

The efficiency of this process is highly dependent on the pKa of the ionizable lipid, with an optimal pKa range of 6.2-6.5 being identified for effective hepatic gene silencing in vivo.[2][3] DLin-MC3-DMA, a close analog of this compound, has a pKa of 6.44, placing it squarely in this optimal range.[4]

Lipid Nanoparticle Formulation and Composition

This compound is a key component of a multi-lipid formulation that self-assembles with the nucleic acid cargo into a lipid nanoparticle. A typical LNP formulation consists of:

  • Ionizable Cationic Lipid (e.g., this compound): Facilitates nucleic acid encapsulation and endosomal escape.

  • Phospholipid (e.g., DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine): Provides structural stability to the LNP.

  • Cholesterol: Also contributes to the stability and structure of the nanoparticle.

  • PEG-Lipid (e.g., DMG-PEG 2000): A polyethylene glycol-conjugated lipid that provides a hydrophilic shell to the LNP, preventing aggregation and reducing clearance by the immune system, thereby increasing circulation time.

A commonly used molar ratio for these components is 50% ionizable lipid, 10% phospholipid, 38.5% cholesterol, and 1.5% PEG-lipid.

Quantitative Data on Gene Silencing Efficacy

The following table summarizes key quantitative data for LNP formulations utilizing DLin-MC3-DMA, a close structural analog of this compound, for in vivo gene silencing.

ParameterValueTarget GeneSpeciesReference
pKa 6.44--
ED₅₀ (Factor VII) 0.005 mg/kgFactor VIIMouse
ED₅₀ (TTR) 0.03 mg/kgTransthyretin (TTR)Non-human primate

ED₅₀ (Median Effective Dose) refers to the dose required to achieve 50% of the maximum effect, in this case, gene silencing.

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

This protocol describes a common method for preparing LNPs containing siRNA using a microfluidic mixing approach.

Materials:

  • This compound (or DLin-MC3-DMA)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000

  • siRNA (or other nucleic acid)

  • Ethanol

  • Citrate Buffer (pH 4.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Lipid Stock Preparation: Prepare stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.

  • Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5) to create the final lipid mixture in ethanol.

  • Aqueous Phase Preparation: Dissolve the siRNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Load the lipid mixture (in ethanol) and the siRNA solution (in citrate buffer) into separate syringes and connect them to a microfluidic mixing device.

  • Nanoparticle Formation: Pump the two solutions through the microfluidic device at a defined flow rate. The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of the LNPs, encapsulating the siRNA.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) to remove the ethanol and raise the pH.

  • Characterization: Characterize the LNPs for size, polydispersity, and encapsulation efficiency.

In Vivo Gene Silencing Efficacy Study

This protocol outlines a typical experiment to assess the in vivo efficacy of siRNA-LNPs in mice.

Materials:

  • siRNA-LNP formulation

  • Control LNP formulation (e.g., containing a non-targeting siRNA)

  • Mice (e.g., C57BL/6)

  • Saline solution

  • Anesthesia

  • Blood collection supplies

  • Tissue collection supplies

  • Reagents for measuring target protein levels (e.g., ELISA kit) or mRNA levels (e.g., qPCR reagents)

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

  • Dosing: Administer the siRNA-LNP and control LNP formulations to the mice via intravenous (i.v.) injection. Dosing is typically calculated based on the amount of siRNA per kilogram of body weight.

  • Monitoring: Monitor the animals for any signs of toxicity.

  • Sample Collection: At a predetermined time point post-injection (e.g., 48 or 72 hours), anesthetize the mice and collect blood samples via cardiac puncture. Euthanize the animals and harvest the target tissues (e.g., liver).

  • Analysis of Gene Silencing:

    • Protein Level: Isolate serum from the blood samples and measure the concentration of the target protein using an ELISA.

    • mRNA Level: Extract total RNA from the harvested tissues and perform quantitative real-time PCR (qPCR) to determine the relative expression level of the target mRNA.

  • Data Analysis: Calculate the percentage of gene silencing for each treatment group compared to the control group. Determine the ED₅₀ if a dose-response study was performed.

Visualizing the Mechanism and Workflow

Signaling Pathway of LNP Uptake and Endosomal Escape

LNP_Uptake_and_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH 5.5-6.5) LNP LNP (Neutral this compound) Protonated_LNP Protonated LNP (+ this compound) LNP->Protonated_LNP Endocytosis Membrane_Disruption Endosomal Membrane Disruption Protonated_LNP->Membrane_Disruption Interaction with Anionic Lipids / Proton Sponge Effect siRNA_Release siRNA Release Membrane_Disruption->siRNA_Release Cytoplasm Cytoplasm RISC RISC Loading & mRNA Cleavage Cytoplasm->RISC siRNA_Release->Cytoplasm

Caption: Cellular uptake and endosomal escape of this compound LNPs.

Experimental Workflow for In Vivo Gene Silencing

in_vivo_workflow cluster_formulation 1. Formulation cluster_animal_study 2. In Vivo Study cluster_analysis 3. Analysis Lipid_Mix Lipid Mixture (this compound, etc.) Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics siRNA_Solution siRNA in Buffer siRNA_Solution->Microfluidics LNP_Formation LNP Formation Microfluidics->LNP_Formation Purification Purification (Dialysis) LNP_Formation->Purification Dosing IV Injection into Mice Purification->Dosing Sample_Collection Blood & Tissue Collection Dosing->Sample_Collection qPCR mRNA Quantification (qPCR) Sample_Collection->qPCR ELISA Protein Quantification (ELISA) Sample_Collection->ELISA Data_Analysis Data Analysis (% Silencing, ED50) qPCR->Data_Analysis ELISA->Data_Analysis

References

Synthesis Pathway of DLin-K-C3-DMA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for DLin-K-C3-DMA (3-(2,2-di((9Z,12Z)-octadeca-9,12-dien-1-yl)-1,3-dioxolan-4-yl)-N,N-dimethylpropan-1-amine), a cationic lipid crucial for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. The synthesis is a multi-step process involving the formation of a key ketal intermediate from linoleyl alcohol, followed by the introduction of the dimethylaminopropyl headgroup.

Core Synthesis Pathway

The synthesis of this compound proceeds through a series of chemical transformations, starting from the readily available linoleyl alcohol. The pathway is analogous to the synthesis of similar and well-documented ionizable lipids such as DLin-KC2-DMA. The key steps involve the oxidation of linoleyl alcohol, followed by a ketalization reaction to form the dioxolane ring, and finally, the introduction of the tertiary amine headgroup.

Diagram of the Synthesis Pathway

DLin_K_C3_DMA_Synthesis cluster_0 Step 1: Oxidation cluster_1 Step 2: Ketalization cluster_2 Step 3: Final Product Formation Linoleyl_Alcohol Linoleyl Alcohol Linoleyl_Aldehyde Linoleyl Aldehyde Linoleyl_Alcohol->Linoleyl_Aldehyde Oxidizing Agent (e.g., PCC, Dess-Martin) Dioxolane_Intermediate Ketal Intermediate Linoleyl_Aldehyde->Dioxolane_Intermediate Glycerol_Acetonide 3-(Dimethylamino)-1,2-propanediol Glycerol_Acetonide->Dioxolane_Intermediate Acid Catalyst (e.g., p-TSA) DLin_K_C3_DMA This compound Dioxolane_Intermediate->DLin_K_C3_DMA

Caption: Synthetic route for this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its key intermediates, based on reported yields for analogous compounds.

StepReactantsProductCatalyst/ReagentSolventTypical Yield (%)
1. OxidationLinoleyl AlcoholLinoleyl AldehydePyridinium chlorochromate (PCC)Dichloromethane (DCM)85 - 95
2. KetalizationLinoleyl Aldehyde, 3-(Dimethylamino)-1,2-propanediolThis compoundp-Toluenesulfonic acid (p-TSA)Toluene70 - 85
Overall Yield Linoleyl Alcohol This compound --60 - 80

Detailed Experimental Protocols

The following are detailed experimental protocols for each key step in the synthesis of this compound.

Step 1: Synthesis of Linoleyl Aldehyde
  • Reaction Setup: A solution of linoleyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidizing Agent: Pyridinium chlorochromate (PCC) (1.5 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford linoleyl aldehyde as a colorless to pale yellow oil.

Step 2: Synthesis of this compound
  • Reaction Setup: A solution of linoleyl aldehyde (2.0 equivalents), 3-(dimethylamino)-1,2-propanediol (1.0 equivalent), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 equivalents) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Ketalization Reaction: The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction is monitored by TLC until the starting materials are consumed (typically 12-24 hours).

  • Work-up: The reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a dichloromethane/methanol gradient containing a small amount of triethylamine (to prevent protonation of the amine) to yield this compound as a pale yellow, viscous oil.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the final purified product.

Synthesis_Workflow Start Starting Materials: Linoleyl Alcohol, 3-(Dimethylamino)-1,2-propanediol Oxidation Step 1: Oxidation of Linoleyl Alcohol Start->Oxidation Purification1 Purification of Linoleyl Aldehyde (Column Chromatography) Oxidation->Purification1 Ketalization Step 2: Ketalization with Amino Diol Purification1->Ketalization Workup Aqueous Work-up Ketalization->Workup Purification2 Final Purification of this compound (Column Chromatography) Workup->Purification2 Final_Product Pure this compound Purification2->Final_Product

Caption: Workflow for this compound synthesis.

DLin-K-C3-DMA pKa and its importance for endosomal escape

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Pivotal Role of DLin-MC3-DMA pKa in Endosomal Escape for siRNA Delivery

Introduction

The clinical success of RNA-based therapeutics, particularly small interfering RNA (siRNA), is intrinsically linked to the development of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic siRNA delivery, culminating in the approval of Onpattro® (patisiran), a treatment for hereditary transthyretin-mediated amyloidosis. At the heart of this success lies the ionizable cationic lipid, DLin-MC3-DMA (MC3), whose physicochemical properties are finely tuned for optimal delivery. A critical parameter governing the efficacy of MC3-containing LNPs is its apparent acidity constant (pKa). This guide provides a detailed exploration of the pKa of DLin-MC3-DMA and its paramount importance in facilitating endosomal escape, a key bottleneck in intracellular drug delivery.

The pKa of DLin-MC3-DMA: A Cornerstone of LNP Functionality

The pKa of an ionizable lipid is the pH at which 50% of its molecules are ionized. For DLin-MC3-DMA, this value is approximately 6.44. This specific pKa is not arbitrary; it represents a carefully optimized balance between two essential requirements for a successful siRNA delivery vehicle: stability in circulation and potent endosomal escape.

At the physiological pH of blood (≈7.4), which is about one pH unit above its pKa, the tertiary amine headgroup of DLin-MC3-DMA is predominantly in a neutral, deprotonated state. This quasi-neutral surface charge is crucial for minimizing non-specific interactions with blood components, thereby reducing opsonization and rapid clearance from circulation, and enhancing the pharmacokinetic profile of the LNP.

Upon cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway, where the internal pH progressively drops from approximately 6.5 in early endosomes to 5.0-5.5 in late endosomes and lysosomes. As the endosome acidifies, the pH drops below the pKa of DLin-MC3-DMA, triggering the protonation of its amine headgroup. This shift to a positively charged state is the critical event that initiates endosomal escape.

The proposed mechanism for this escape involves the interaction of the now cationic LNP with the anionic lipids present in the endosomal membrane. This interaction is thought to lead to the formation of non-bilayer lipid structures, such as inverted hexagonal (HII) phases, which destabilize the endosomal membrane and create pores, allowing the encapsulated siRNA to be released into the cytoplasm. Once in the cytoplasm, the siRNA can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

The following diagram illustrates the pH-dependent charge state of DLin-MC3-DMA and its role in endosomal escape.

G cluster_0 Systemic Circulation (pH ≈ 7.4) cluster_1 Cellular Uptake cluster_2 Endosomal Pathway (pH 5.0-6.5) cluster_3 Cytoplasm LNP_neutral LNP with Neutral DLin-MC3-DMA Endocytosis Endocytosis LNP_neutral->Endocytosis Early_Endosome Early Endosome (pH ≈ 6.5) DLin-MC3-DMA becomes protonated Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ≈ 5.5) Membrane Destabilization Early_Endosome->Late_Endosome Endosomal Maturation siRNA_Release siRNA Release Late_Endosome->siRNA_Release Endosomal Escape RISC_Complex siRNA engages RISC siRNA_Release->RISC_Complex

Figure 1: Mechanism of DLin-MC3-DMA Mediated Endosomal Escape.

Quantitative Data on DLin-MC3-DMA

The relationship between the pKa of the ionizable lipid and the in vivo gene silencing efficacy of the LNP formulation is a critical aspect of LNP design. The table below summarizes key quantitative data for DLin-MC3-DMA.

ParameterValueSignificance
pKa 6.44Optimal for maintaining neutrality in blood (pH 7.4) and becoming cationic in endosomes (pH 5.0-6.5).
In vivo ED50 (Factor VII) ~0.01 mg/kgDemonstrates high potency for gene silencing in hepatocytes. The ED50 is the dose required to achieve 50% gene silencing.

Experimental Protocols

pKa Determination using 2-(p-Toluidinyl)naphthalene-6-sulfonic Acid (TNS) Assay

The TNS assay is a common method for determining the apparent pKa of ionizable lipids within an LNP formulation. TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as the lipid core of an LNP. The assay leverages the pH-dependent protonation of the ionizable lipid to measure the pKa.

Methodology:

  • Preparation of LNP-siRNA Formulation: LNPs are prepared containing the ionizable lipid (DLin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., PEG-DMG), along with the siRNA cargo.

  • Preparation of Buffers: A series of buffers with a range of pH values (e.g., from pH 3 to pH 10) are prepared.

  • TNS Assay:

    • The LNP formulation is diluted into the different pH buffers.

    • TNS is added to each sample.

    • The fluorescence intensity is measured at an excitation wavelength of ~321 nm and an emission wavelength of ~445 nm.

  • Data Analysis:

    • As the pH decreases, the ionizable lipid becomes protonated, leading to an increase in the surface charge of the LNP. This can affect the interaction of TNS with the LNP and thus the fluorescence intensity.

    • The fluorescence intensity is plotted against the pH.

    • The data is fitted to a sigmoidal curve, and the pKa is determined as the pH at which the fluorescence is halfway between the minimum and maximum values.

The following diagram outlines the workflow for the TNS assay.

G Start Prepare LNP-siRNA Formulation Buffers Prepare Buffers (pH 3-10) Start->Buffers Dilution Dilute LNPs in Buffers Buffers->Dilution TNS_Addition Add TNS Fluorescent Probe Dilution->TNS_Addition Measurement Measure Fluorescence Intensity (Ex: 321 nm, Em: 445 nm) TNS_Addition->Measurement Plotting Plot Fluorescence vs. pH Measurement->Plotting Analysis Fit to Sigmoidal Curve Determine pKa Plotting->Analysis End pKa Value Analysis->End

Figure 2: Workflow for pKa Determination using the TNS Assay.
In Vitro Endosomal Escape Assay

Various assays can be used to quantify the extent of endosomal escape. One common approach involves using a fluorescently labeled siRNA and observing its localization within the cell.

Methodology:

  • Cell Culture: Plate target cells (e.g., hepatocytes) in a suitable culture vessel (e.g., 96-well plate).

  • LNP-siRNA Incubation: Treat the cells with LNPs containing a fluorescently labeled siRNA (e.g., Cy3-siRNA) for a specified period.

  • Endosome Staining: After incubation, fix the cells and stain the endosomes/lysosomes with a specific marker (e.g., LysoTracker Green).

  • Nucleus Staining: Stain the cell nuclei with a nuclear stain (e.g., DAPI).

  • Imaging: Acquire images of the cells using a high-content confocal microscope.

  • Image Analysis: Quantify the colocalization between the fluorescent siRNA signal and the endosomal marker signal. A lower degree of colocalization indicates a higher level of endosomal escape, as the siRNA has moved from the endosomes into the cytoplasm.

The logical relationship for assessing endosomal escape is depicted in the diagram below.

G cluster_result Interpretation LNP_siRNA LNP with Fluorescent siRNA (e.g., Cy3) Incubation Incubate LNP-siRNA with Cells LNP_siRNA->Incubation Cells Target Cells Cells->Incubation Staining Fix and Stain (Endosomes: Green, Nuclei: Blue) Incubation->Staining Imaging Confocal Microscopy Staining->Imaging Analysis Image Analysis Quantify Colocalization Imaging->Analysis High_Coloc High Colocalization (Red + Green signals overlap) Analysis->High_Coloc Low_Coloc Low Colocalization (Diffuse Red signal in cytoplasm) Analysis->Low_Coloc Low_Escape Poor Endosomal Escape High_Coloc->Low_Escape High_Escape Efficient Endosomal Escape Low_Coloc->High_Escape

Figure 3: Logical Flow of an In Vitro Endosomal Escape Assay.

Conclusion

The ionizable lipid DLin-MC3-DMA is a cornerstone of modern siRNA therapeutics, and its success is largely attributable to its finely tuned pKa of approximately 6.44. This specific pKa enables a "stealth" profile in the bloodstream and triggers a potent membrane-disruptive capacity within the acidic environment of the endosome. This pH-triggered activity is the key to overcoming the endosomal escape barrier, one of the most significant challenges in intracellular drug delivery. The experimental protocols outlined in this guide provide a framework for characterizing the pKa and endosomal escape efficiency of novel ionizable lipids, which will be crucial for the development of the next generation of RNA-based medicines.

The Pivotal Role of DLin-K-C3-DMA in Lipid Nanoparticle-Mediated Nucleic Acid Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA), has heralded a new era in medicine. The clinical success of these therapies is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic nucleic acid delivery, with the ionizable cationic lipid being a critical component dictating the potency and safety of the formulation. Among the arsenal of ionizable lipids, DLin-K-C3-DMA, often referred to as DLin-MC3-DMA (MC3), has established itself as a cornerstone of LNP technology, most notably as a key ingredient in the first FDA-approved siRNA drug, Onpattro® (patisiran).[1][2] This technical guide provides an in-depth exploration of the role of this compound in LNP formulation, detailing its mechanism of action, formulation protocols, and key performance data.

The Chemical Identity and Critical Role of this compound

This compound is a synthetic, ionizable cationic lipid with the chemical name (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate.[3] Its structure features a tertiary amine headgroup, a biodegradable ester linker, and two unsaturated linoleyl lipid tails.[1] This unique architecture is pivotal to its function in LNPs.

At a physiological pH of 7.4, the tertiary amine of this compound is largely deprotonated, resulting in a near-neutral surface charge for the LNP. This quasi-neutrality is crucial for minimizing non-specific interactions with serum proteins, thereby reducing rapid clearance from circulation and enhancing bioavailability.[4]

The magic of this compound unfolds within the acidic environment of the endosome (pH 5.5-6.5) following cellular uptake. Its tertiary amine, with an apparent pKa of 6.44, becomes protonated, leading to a net positive charge. This charge reversal facilitates electrostatic interactions with the anionic lipids of the endosomal membrane, disrupting the membrane and enabling the release of the encapsulated nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect. The unsaturated lipid tails of this compound are also thought to contribute to this endosomal escape by promoting the formation of non-bilayer lipid phases that destabilize the endosomal membrane.

Quantitative Performance Data of this compound-Containing LNPs

The performance of this compound in LNP formulations has been extensively characterized. The following tables summarize key quantitative data related to their physicochemical properties and in vivo efficacy.

Table 1: Physicochemical Properties of this compound LNPs

ParameterTypical ValueReference(s)
Mean Particle Size (nm)70 - 120
Polydispersity Index (PDI)< 0.2
Zeta Potential (at neutral pH)Near-neutral to slightly negative
Encapsulation Efficiency (%)> 90%

Table 2: In Vivo Efficacy of this compound LNPs for Gene Silencing

| Target Gene | Animal Model | Median Effective Dose (ED50) | Reference(s) | |---|---|---| | Factor VII | Mouse | ~0.005 mg/kg | | | Transthyretin (TTR) | Non-human primate | 0.03 mg/kg | |

Table 3: Comparative In Vivo Gene Silencing of this compound vs. ALC-0315 LNPs in Mice (siRNA dose: 1 mg/kg)

Ionizable LipidTarget GeneCell TypeGene KnockdownReference(s)
This compoundFactor VIIHepatocytes~40%
ALC-0315Factor VIIHepatocytes~80% (two-fold greater than MC3)
This compoundADAMTS13Hepatic Stellate Cells~5%
ALC-0315ADAMTS13Hepatic Stellate Cells~50% (ten-fold greater than MC3)

Note: While ALC-0315 showed greater knockdown at this dose, higher doses (5 mg/kg) were associated with increased markers of liver toxicity, which was not observed with this compound at the same dose.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for preparing this compound-containing LNPs encapsulating siRNA using a microfluidic mixing device.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)

  • siRNA

  • Ethanol (anhydrous, molecular biology grade)

  • Citrate buffer (25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration in ethanol is typically in the range of 10-25 mM.

    • Ensure all lipids are fully dissolved by gentle vortexing.

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in 25 mM citrate buffer (pH 4.0) to the desired concentration.

  • LNP Formation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous buffer solution into another syringe.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 1:3 ethanol to aqueous). The rapid mixing of the two phases induces the self-assembly of the LNPs, encapsulating the siRNA.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP dispersion.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against sterile PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette for at least 6 hours, with at least two buffer changes.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the zeta potential to assess the surface charge of the LNPs.

    • Quantify the siRNA encapsulation efficiency using a RiboGreen assay.

Visualizations: Workflows and Mechanisms

LNP Formulation Experimental Workflow

LNP_Formulation_Workflow cluster_lipids Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_process LNP Formation & Purification DLin This compound LipidMix Lipid Stock (in Ethanol) DLin->LipidMix DSPC DSPC DSPC->LipidMix Chol Cholesterol Chol->LipidMix PEG PEG-DMG PEG->LipidMix Ethanol Ethanol Mixing Microfluidic Mixing LipidMix->Mixing siRNA siRNA AqueousMix siRNA Solution (in Buffer) siRNA->AqueousMix Buffer Citrate Buffer (pH 4.0) AqueousMix->Mixing Dialysis Dialysis (vs. PBS pH 7.4) Mixing->Dialysis FinalLNP Final LNP Formulation Dialysis->FinalLNP

Caption: Workflow for the preparation of this compound-containing lipid nanoparticles.

Mechanism of Endosomal Escape

Endosomal_Escape cluster_uptake Cellular Uptake cluster_release Cargo Release LNP_ext LNP (Neutral Charge) in Bloodstream (pH 7.4) Endocytosis Endocytosis LNP_ext->Endocytosis Cell Target Cell Endosome Endosome (pH 5.5-6.5) Endocytosis->Endosome Protonation This compound Protonation (Positive Charge) Endosome->Protonation Acidification Membrane_Interaction Interaction with Endosomal Membrane Protonation->Membrane_Interaction Destabilization Membrane Destabilization Membrane_Interaction->Destabilization siRNA_Release siRNA Release into Cytoplasm Destabilization->siRNA_Release

Caption: pH-dependent mechanism of this compound-mediated endosomal escape.

Conclusion

This compound has been instrumental in the translation of RNAi therapeutics from the laboratory to the clinic. Its sophisticated design, which allows for a pH-dependent charge state, is central to its ability to safely and effectively deliver nucleic acid payloads to target cells. The wealth of quantitative data supporting its performance, coupled with well-established formulation protocols, solidifies its position as a gold-standard ionizable lipid in the field of drug delivery. As research continues to advance, the principles learned from the development and application of this compound will undoubtedly inform the design of next-generation delivery vehicles for a wide array of genetic medicines.

References

DLin-K-C3-DMA for siRNA and mRNA Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DLin-K-C3-DMA is a member of the DLin series of ionizable cationic lipids, which have been pivotal in the clinical translation of RNA-based therapeutics. These lipids are a critical component of lipid nanoparticles (LNPs) designed to encapsulate and deliver nucleic acid payloads, such as small interfering RNA (siRNA) and messenger RNA (mRNA), to target cells. The efficacy and safety of these delivery systems are largely dictated by the chemical structure of the ionizable lipid. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, formulation strategies, and performance data, with a focus on its application in siRNA and mRNA delivery. While specific quantitative data for this compound is limited in publicly available literature, this guide will leverage data from the closely related and extensively studied analog, DLin-MC3-DMA, to provide a robust framework for its application.

Core Concepts: Mechanism of Action

The delivery of siRNA and mRNA to the cytoplasm of target cells is a multi-step process facilitated by LNP formulations containing this compound. The ionizable nature of this lipid is central to the success of this process.

At physiological pH (around 7.4), this compound is largely neutral, which contributes to the stability of the LNP in circulation and minimizes non-specific interactions and toxicity.[1] Upon endocytosis into the target cell, the LNP is trafficked into the endosomal pathway, where the internal environment becomes progressively more acidic.

This acidification is the key trigger for the therapeutic action of this compound. The tertiary amine group of the lipid becomes protonated in the acidic environment of the endosome. This positive charge facilitates the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane destabilization and eventual disruption.[2] This process, often referred to as endosomal escape, allows the encapsulated siRNA or mRNA to be released into the cytoplasm, where it can engage with the cellular machinery to elicit its therapeutic effect (gene silencing for siRNA or protein expression for mRNA).

The proposed mechanisms for this endosomal membrane disruption include the formation of a non-bilayer hexagonal HII phase and the "proton sponge effect," where the buffering capacity of the ionizable lipid leads to an influx of protons and counter-ions, causing osmotic swelling and rupture of the endosome.[2]

Data Presentation

The following tables summarize key quantitative data for LNP formulations containing DLin-MC3-DMA, a close structural analog of this compound. This data provides a strong indication of the expected performance of this compound-containing LNPs.

Table 1: In Vivo Efficacy of DLin-MC3-DMA-based LNPs for siRNA Delivery

Target GeneAnimal ModelED50 (Median Effective Dose)Reference
Factor VIIMice0.005 mg/kg[1][3]
Transthyretin (TTR)Non-human primates0.03 mg/kg

Table 2: Comparative In Vivo Efficacy of DLin-MC3-DMA and ALC-0315 for siRNA Delivery in Mice (1 mg/kg siRNA dose)

Target GeneTarget Cell TypeLNP FormulationGene Knockdown (%)Reference
Factor VII (FVII)HepatocytesDLin-MC3-DMA~50%
Factor VII (FVII)HepatocytesALC-0315~75%
ADAMTS13Hepatic Stellate CellsDLin-MC3-DMAMinimal
ADAMTS13Hepatic Stellate CellsALC-0315~69%

Table 3: Physicochemical Properties of DLin-MC3-DMA-based LNPs for mRNA Delivery

PropertyValueReference
Hydrodynamic Diameter70 - 90 nm
Polydispersity Index (PDI)< 0.15
mRNA Encapsulation Efficiency> 90%
Zeta PotentialLow negative surface charge

Experimental Protocols

The following are detailed methodologies for the formulation and characterization of LNPs containing DLin-family ionizable lipids, adapted for this compound based on established protocols for DLin-MC3-DMA.

Lipid Nanoparticle (LNP) Formulation

This protocol describes the formulation of LNPs using a microfluidic mixing method, which allows for rapid and reproducible self-assembly of the nanoparticles.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • siRNA or mRNA

  • Ethanol

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.

  • Lipid Mixture Preparation:

    • Combine the lipid stock solutions in an ethanol solution to achieve a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

  • Nucleic Acid Solution Preparation:

    • Dissolve the siRNA or mRNA in 50 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid mixture in ethanol into one syringe and the nucleic acid solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

  • Dialysis and Concentration:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and raise the pH.

    • Concentrate the LNP formulation using a suitable method, such as ultrafiltration.

Physicochemical Characterization of LNPs

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

b) Encapsulation Efficiency Determination:

  • Use a fluorescent dye that specifically binds to the nucleic acid (e.g., RiboGreen for RNA).

  • Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence after lysis - Fluorescence before lysis) / Fluorescence after lysis * 100

c) Zeta Potential Measurement:

  • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the zeta potential using a laser Doppler electrophoresis instrument.

In Vitro Transfection

This protocol outlines a general procedure for transfecting cells in culture with siRNA or mRNA-loaded LNPs.

Materials:

  • Cells of interest (e.g., HeLa, HepG2)

  • Cell culture medium

  • siRNA/mRNA-loaded LNPs

  • Assay-specific reagents (e.g., luciferase assay substrate, reagents for western blotting)

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Dilute the LNP-siRNA/mRNA formulation to the desired concentration in cell culture medium.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24-72 hours).

  • Assess the biological effect:

    • For siRNA: Measure the knockdown of the target protein by western blotting or qPCR.

    • For mRNA: Measure the expression of the encoded protein (e.g., luciferase activity, fluorescence microscopy for a fluorescent protein).

In Vivo Efficacy Study in Mice

This protocol provides a general framework for evaluating the in vivo efficacy of LNP-siRNA formulations in a mouse model.

Materials:

  • Mice (e.g., C57BL/6)

  • LNP-siRNA formulation

  • Saline solution (for control group)

  • Anesthesia

  • Blood collection supplies

  • Tissue harvesting tools

  • Reagents for qRT-PCR or protein analysis

Procedure:

  • Administer the LNP-siRNA formulation to mice via intravenous (i.v.) injection at the desired dose (e.g., 0.005 - 1 mg/kg).

  • Include a control group receiving a saline injection or LNPs with a non-targeting control siRNA.

  • At a predetermined time point post-injection (e.g., 48-72 hours), collect blood samples via a suitable method.

  • Euthanize the mice and harvest the target organ (e.g., liver).

  • Process the blood to obtain serum or plasma for protein analysis.

  • Extract RNA from the harvested tissue.

  • Quantify the target mRNA levels using quantitative real-time PCR (qRT-PCR) and normalize to a housekeeping gene.

  • Calculate the percentage of gene knockdown relative to the control group.

Mandatory Visualization

Endosomal_Escape_Pathway Endosomal Escape of this compound LNPs cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell LNP_neutral LNP with neutral This compound Endocytosis Endocytosis LNP_neutral->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Trafficking Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation & Acidification RNA_release siRNA/mRNA Release Late_Endosome->RNA_release Protonation of this compound & Membrane Destabilization Cytoplasm Cytoplasm RNA_release->Cytoplasm

Caption: Endosomal escape pathway of this compound LNPs.

Experimental_Workflow In Vivo Efficacy Workflow LNP_Formulation 1. LNP Formulation (Microfluidics) Characterization 2. Physicochemical Characterization (DLS, etc.) LNP_Formulation->Characterization Animal_Dosing 3. Animal Dosing (i.v. injection) Characterization->Animal_Dosing Sample_Collection 4. Sample Collection (Blood & Tissue) Animal_Dosing->Sample_Collection Analysis 5. Analysis (qRT-PCR / Protein Assay) Sample_Collection->Analysis Results 6. Efficacy Determination (% Gene Knockdown or Protein Expression) Analysis->Results

Caption: General experimental workflow for in vivo efficacy testing.

LNP_Components Logical Relationship of LNP Components LNP Lipid Nanoparticle Ionizable_Lipid This compound (Ionizable Cationic Lipid) LNP->Ionizable_Lipid Encapsulation & Endosomal Escape Helper_Lipids Helper Lipids LNP->Helper_Lipids Structural Integrity PEG_Lipid DMG-PEG 2000 (PEGylated Lipid) LNP->PEG_Lipid Stability & Circulation Time Nucleic_Acid siRNA / mRNA (Payload) LNP->Nucleic_Acid Therapeutic Cargo DSPC DSPC (Phospholipid) Helper_Lipids->DSPC Cholesterol Cholesterol Helper_Lipids->Cholesterol

Caption: Key components and their roles in a this compound LNP.

Conclusion

This compound represents a highly potent ionizable lipid for the formulation of LNPs for both siRNA and mRNA delivery. Its pH-responsive nature is the cornerstone of its efficacy, enabling stable encapsulation of nucleic acids and facilitating their escape from the endosome into the cytoplasm of target cells. While specific quantitative performance data for this compound is not as readily available as for its close analog DLin-MC3-DMA, the extensive research on the DLin family of lipids provides a strong foundation for its successful application. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals to design, formulate, and evaluate this compound-based LNP systems for a wide range of therapeutic applications. Further head-to-head comparative studies will be invaluable in precisely positioning this compound within the landscape of advanced lipid-based nucleic acid delivery systems.

References

The Discovery and Development of DLin-K-C3-DMA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DLin-K-C3-DMA is a synthetic, ionizable cationic lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, particularly small interfering RNA (siRNA). Its rational design represents a significant advancement in the field of drug delivery, addressing key challenges in the safe and effective transport of genetic material to target cells. This technical guide provides an in-depth overview of the discovery, development, and key characteristics of this compound, offering valuable insights for researchers and professionals in the field of drug development.

This compound belongs to a series of dilinoleyl-based lipids that were developed through systematic structure-activity relationship (SAR) studies to optimize the in vivo delivery of siRNA. These efforts built upon earlier generations of lipids, such as DLin-DMA, with the goal of enhancing potency and improving the therapeutic index. The "K" in its nomenclature refers to the ketal linker, a key structural feature that, along with the dimethylamino (DMA) headgroup, plays a crucial role in its function.

Physicochemical and In Vivo Efficacy Data

The efficacy of ionizable lipids in LNP formulations is intrinsically linked to their physicochemical properties, most notably their apparent acid dissociation constant (pKa). The pKa dictates the ionization state of the lipid within different biological environments, a critical factor for both siRNA encapsulation and its subsequent release into the cytoplasm. An optimal pKa allows the LNP to remain relatively neutral in the bloodstream at physiological pH, minimizing non-specific interactions and toxicity, while becoming positively charged in the acidic environment of the endosome, which facilitates endosomal escape.

Quantitative data for this compound and its close structural analogs are summarized in the tables below. This data highlights the structure-activity relationships within this class of ionizable lipids.

LipidMolecular FormulaCAS NumberApparent pKaReference
This compoundC44H81NO21217306-46-16.4[1]
DLin-KC2-DMAC43H79NO21190197-97-76.7[2]
DLin-MC3-DMAC43H79NO21224606-06-76.44[3][4][5]

Table 1: Physicochemical Properties of this compound and Related Ionizable Lipids.

LipidTarget GeneED50 (mg/kg)Animal ModelReference
DLin-KC2-DMAFactor VII~0.02Rodent
DLin-MC3-DMAFactor VII0.005Mouse
DLin-MC3-DMATransthyretin (TTR)0.03Non-human primate

Table 2: In Vivo Gene Silencing Efficacy of DLin-K-DMA Analogs.

Experimental Protocols

The following protocols are based on established methods for the formulation and in vivo evaluation of lipid nanoparticles containing ionizable lipids from the DLin-K-DMA series and are adaptable for this compound.

Protocol 1: Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely proprietary. However, the general synthesis of 2,2-dialkyl-4-(dimethylaminoalkyl)--dioxolanes involves the reaction of a diol with a ketone. The synthesis of related 1,3-dioxolane structures has been described in the literature and generally proceeds via the acid-catalyzed reaction of a ketone with an epoxide or a diol.

Protocol 2: Formulation of this compound Lipid Nanoparticles (LNPs)

This protocol is adapted from established methods for formulating LNPs with the structurally similar DLin-MC3-DMA.

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • siRNA (targeting the gene of interest)

  • Ethanol (absolute)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr) or a T-junction mixer

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, Cholesterol, and PEG-DMG in absolute ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be in the range of 10-20 mg/mL.

    • Ensure all lipids are fully dissolved. Gentle warming may be required.

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in citrate buffer (pH 4.0) at a suitable concentration (e.g., 0.5-1.0 mg/mL).

  • LNP Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

    • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Concentrate the dialyzed LNPs to the desired final concentration using a suitable method such as tangential flow filtration.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Determine the final siRNA concentration.

Protocol 3: In Vivo Evaluation of this compound LNPs

This protocol describes a general method for assessing the in vivo gene silencing efficacy of this compound LNPs in a mouse model.

Materials:

  • This compound LNPs encapsulating siRNA targeting a specific gene (e.g., Factor VII).

  • Control LNPs (e.g., containing a non-targeting control siRNA).

  • C57BL/6 mice (or other appropriate strain).

  • Saline solution for injection.

  • Anesthesia.

  • Materials for blood collection and tissue harvesting.

  • qRT-PCR reagents for measuring mRNA levels.

  • ELISA or activity assay kits for measuring protein levels.

Procedure:

  • Animal Dosing:

    • Acclimatize mice for at least one week before the experiment.

    • Dilute the LNP formulations to the desired concentration in sterile saline.

    • Administer the LNP formulations to the mice via intravenous (i.v.) injection (e.g., through the tail vein). Include a vehicle control group (saline) and a control LNP group. Dose levels will depend on the expected potency (e.g., ranging from 0.01 to 1.0 mg/kg siRNA).

  • Sample Collection:

    • At a predetermined time point post-injection (e.g., 48 or 72 hours), anesthetize the mice.

    • Collect blood samples via cardiac puncture for serum analysis.

    • Perfuse the animals with saline and harvest the target organ (e.g., liver).

  • Analysis:

    • mRNA Knockdown: Extract total RNA from the harvested tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene, normalized to a housekeeping gene.

    • Protein Reduction: Measure the concentration of the target protein in the serum using an ELISA or a functional activity assay.

  • Data Analysis:

    • Calculate the percentage of gene knockdown relative to the saline-treated control group.

    • Determine the ED50 by plotting the percentage of gene silencing against the administered dose.

Signaling Pathways and Experimental Workflows

The mechanism of siRNA delivery by LNPs containing ionizable lipids like this compound involves a series of steps that are critical for the successful delivery of the siRNA to the cytoplasm where it can engage with the RNA-induced silencing complex (RISC).

siRNA_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis ApoE Binding Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome LateEndosome Late Endosome (pH ~5.5) Endosome->LateEndosome Endosomal Maturation (Proton Pumping) Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape (LNP Protonation, Membrane Disruption) RISC RISC Engagement Cytoplasm->RISC siRNA Release mRNA_Cleavage mRNA Cleavage RISC->mRNA_Cleavage

Caption: LNP-mediated siRNA delivery pathway.

The experimental workflow for developing and evaluating this compound based LNPs follows a logical progression from synthesis and formulation to in vitro and in vivo testing.

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_evaluation Evaluation Lipid_Synthesis This compound Synthesis LNP_Formulation LNP Formulation (Microfluidics) Lipid_Synthesis->LNP_Formulation Characterization Physicochemical Characterization (Size, PDI, Encapsulation) LNP_Formulation->Characterization In_Vitro In Vitro Studies (Cellular Uptake, Gene Silencing) Characterization->In_Vitro In_Vivo In Vivo Studies (Mouse Model) Characterization->In_Vivo Efficacy Efficacy Assessment (mRNA & Protein Knockdown) In_Vivo->Efficacy Toxicity Toxicity Assessment (Liver Enzymes, Histology) In_Vivo->Toxicity

Caption: Experimental workflow for this compound LNP development.

Structure-Activity Relationship

The development of the DLin-K-DMA series of lipids was guided by a rational design approach to understand and optimize the relationship between the lipid structure and its in vivo gene silencing activity. Key structural features that influence efficacy include:

  • The Alkyl Chains: The use of two linoleyl chains provides an optimal degree of unsaturation, which is thought to contribute to the fusogenic properties of the lipid and its ability to disrupt the endosomal membrane.

  • The Linker: The ketal linker in this compound is a critical innovation. The nature of the linker between the hydrophobic tails and the hydrophilic headgroup influences the stability and biodegradability of the lipid, as well as its pKa.

  • The Headgroup: The dimethylamino headgroup is ionizable. The pKa of this group is a dominant factor in determining in vivo activity. A pKa in the range of 6.2-6.5 has been shown to be optimal for hepatic gene silencing. This allows the LNP to be relatively neutral at physiological pH and become cationic in the acidic endosome, facilitating endosomal escape. The length of the alkyl chain connecting the DMA to the dioxolane ring also modulates the pKa and, consequently, the in vivo activity.

The logical progression in the DLin-K-DMA series demonstrates this principle. For instance, the difference between DLin-KC2-DMA and this compound lies in the length of the spacer between the dioxolane ring and the dimethylamino group, which fine-tunes the pKa and ultimately impacts the in vivo potency.

SAR_Relationship cluster_lipid This compound Structure cluster_properties Key Properties Alkyl_Chains Linoleyl Chains pKa Optimal pKa (~6.4) Linker Ketal Linker Linker->pKa Headgroup Dimethylamino Headgroup Headgroup->pKa Endosomal_Escape Enhanced Endosomal Escape pKa->Endosomal_Escape InVivo_Efficacy High In Vivo Efficacy Endosomal_Escape->InVivo_Efficacy

Caption: Structure-activity relationship of this compound.

Conclusion

This compound represents a highly optimized ionizable lipid for the systemic delivery of siRNA. Its rational design, guided by a deep understanding of structure-activity relationships, has led to a molecule with a pKa value finely tuned for potent in vivo gene silencing. The protocols and data presented in this guide provide a comprehensive resource for researchers working to harness the therapeutic potential of RNAi through advanced LNP delivery systems. Further research into novel ionizable lipids continues to build on the foundation laid by the development of the DLin-K-DMA series, paving the way for the next generation of genetic medicines.

References

Methodological & Application

DLin-K-C3-DMA LNP Formulation for siRNA Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) are a leading platform for the systemic delivery of RNA interference (RNAi) therapeutics, particularly small interfering RNA (siRNA). Central to the success of these formulations is the ionizable cationic lipid, which is crucial for encapsulating the siRNA payload and facilitating its release into the cytoplasm of target cells. DLin-K-C3-DMA is a member of the DLin-MC3-DMA family of ionizable lipids, which have been extensively utilized in both preclinical and clinical settings for their potent in vivo activity, particularly in hepatocytes. This document provides a detailed protocol for the formulation of siRNA-loaded LNPs using this compound and its more widely documented analogue, DLin-MC3-DMA, along with key performance data and application notes.

The formulation process relies on the pH-dependent charge of the ionizable lipid. At a low pH (e.g., 4.0), the tertiary amine of this compound becomes protonated, acquiring a positive charge that facilitates electrostatic interactions with the negatively charged siRNA backbone.[1] This interaction drives the self-assembly of the lipid components and the siRNA into a stable nanoparticle. The process typically involves the rapid mixing of an ethanolic lipid solution with an aqueous solution of siRNA at a controlled low pH. Subsequent dialysis against a buffer with physiological pH (7.4) neutralizes the surface charge of the LNPs, rendering them stable in circulation and reducing non-specific interactions.[1][2] Upon endocytosis by target cells, the acidic environment of the endosome again protonates the ionizable lipid, promoting the disruption of the endosomal membrane and the release of the siRNA cargo into the cytoplasm to engage the RNAi machinery.

Quantitative Data Summary

The following tables summarize key quantitative data for LNP formulations based on the DLin-MC3-DMA lipid, a close and well-documented analogue of this compound.

Table 1: Physicochemical and In Vivo Efficacy Data for DLin-MC3-DMA LNPs

ParameterValueSpecies/ModelTarget GeneReference
Ionizable Lipid pKa6.44N/AN/A[1]
Encapsulation Efficiency>95%N/AN/A[1]
ED₅₀ (Median Effective Dose)0.005 mg/kgMouseFactor VII
ED₅₀ (Median Effective Dose)0.03 mg/kgNon-human PrimateTransthyretin (TTR)

Table 2: Comparative In Vivo Gene Silencing Efficiency in Mouse Liver

Ionizable LipidTarget GeneTarget Cell TypesiRNA Dose (mg/kg)Gene Knockdown (%)Fold-Greater Knockdown (vs. DLin-MC3-DMA)Reference
DLin-MC3-DMAFactor VII (FVII)Hepatocyte1~45%1
ALC-0315Factor VII (FVII)Hepatocyte1~90%2
DLin-MC3-DMAADAMTS13Hepatic Stellate Cell1~5%1
ALC-0315ADAMTS13Hepatic Stellate Cell1~50%10

Experimental Protocols

This section provides a detailed methodology for the formulation and characterization of this compound or DLin-MC3-DMA LNPs encapsulating siRNA. The most commonly cited molar ratio for the lipid components is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).

Materials and Reagents
  • Ionizable Lipid: this compound or DLin-MC3-DMA

  • Helper Lipids:

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

    • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)

  • siRNA: Custom or validated siRNA targeting the gene of interest

  • Solvents and Buffers:

    • Absolute Ethanol (200 proof, RNase-free)

    • Citrate Buffer (e.g., 50 mM, pH 4.0)

    • Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)

    • Nuclease-free water

Protocol 1: LNP Formulation via Pipette Mixing

This protocol is adapted from established methods for small-scale laboratory preparations.

1. Preparation of Stock Solutions: a. Lipid Stock in Ethanol: Prepare a stock solution of the lipid mixture (this compound, DSPC, Cholesterol, PEG-DMG at a 50:10:38.5:1.5 molar ratio) in absolute ethanol. The final total lipid concentration can be, for example, 10-20 mg/mL. Ensure all lipids are fully dissolved. b. siRNA Stock in Buffer: Dissolve the siRNA in the citrate buffer (pH 4.0) to a desired concentration (e.g., 1 mg/mL). Ensure the siRNA is fully dissolved.

2. LNP Self-Assembly: a. Aliquot the required volume of the ethanolic lipid stock solution into an RNase-free microcentrifuge tube. b. In a separate RNase-free tube, prepare the siRNA solution. The ratio of aqueous to ethanol phases is typically 3:1. c. Rapidly add the aqueous siRNA solution to the ethanolic lipid solution while vigorously pipetting up and down for 30-60 seconds. The solution should become slightly turbid, indicating nanoparticle formation. d. Incubate the resulting mixture at room temperature for 15-30 minutes.

3. Purification and Buffer Exchange: a. To remove the ethanol and unencapsulated siRNA, dialyze the LNP suspension against sterile PBS (pH 7.4). b. Use a dialysis cassette (e.g., 3.5 kDa MWCO) and perform dialysis against a large volume of PBS (at least 500-fold excess) for a minimum of 2 hours, with at least one buffer change. c. After dialysis, recover the LNP formulation from the cassette and store at 4°C.

Protocol 2: LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement: a. Dilute a small aliquot of the LNP formulation in PBS. b. Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). c. Expected Result: LNPs should have a diameter of less than 100 nm with a low PDI (<0.2), indicating a homogenous population.

2. Encapsulation Efficiency Quantification: a. Use a fluorescent dye that binds to nucleic acids (e.g., RiboGreen®). b. Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100). c. The fluorescence before lysis corresponds to unencapsulated siRNA, while the fluorescence after lysis corresponds to the total siRNA. d. Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100 e. Expected Result: Encapsulation efficiency should be greater than 90-95%.

Visualizations

LNP Formulation Workflow

LNP_Formulation_Workflow cluster_prep 1. Reagent Preparation cluster_formulation 2. LNP Self-Assembly cluster_purification 3. Purification & Characterization Lipids Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) Mixing Rapid Mixing (Aqueous into Ethanol) Lipids->Mixing Dissolve in Ethanol Ethanol Absolute Ethanol siRNA siRNA siRNA->Mixing Dissolve in Buffer Citrate Aqueous Citrate Buffer (pH 4.0) Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization Final_LNP Final siRNA-LNP Formulation Characterization->Final_LNP

Caption: Workflow for siRNA-LNP formulation using the pipette mixing method.

Cellular Uptake and siRNA Release Pathway

LNP_Uptake_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Target Cell LNP_circ Neutral LNP in Circulation Endocytosis Endocytosis LNP_circ->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome LNP Internalization Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Release Endosomal Escape Late_Endosome->Release LNP Protonation & Membrane Disruption Cytoplasm Cytoplasm Release->Cytoplasm siRNA Release RISC RISC Loading & mRNA Cleavage Cytoplasm->RISC

Caption: Mechanism of cellular uptake and endosomal escape of siRNA-LNPs.

References

Preparing DLin-MC3-DMA Lipid Nanoparticles for Enhanced mRNA Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of DLin-MC3-DMA-based lipid nanoparticles (LNPs) for the encapsulation and delivery of messenger RNA (mRNA). DLin-MC3-DMA is a potent, ionizable cationic lipid that is a cornerstone of advanced nucleic acid delivery systems, including the FDA-approved siRNA therapy, Onpattro®.[1] Its pH-sensitive nature is critical for high encapsulation efficiency and for facilitating endosomal escape to ensure the cytoplasmic delivery of the mRNA payload.[2][3]

These protocols are intended to serve as a comprehensive guide for researchers developing mRNA-based therapeutics and vaccines. The following sections detail the necessary materials, preparation of stock solutions, formulation procedures, and characterization methods.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the formulation and characterization of DLin-MC3-DMA LNPs as described in the accompanying protocols.

Table 1: Lipid Formulation Composition

ComponentMolar Ratio (%)Role
DLin-MC3-DMA50Ionizable Cationic Lipid
DSPC10Helper Lipid
Cholesterol38.5Structural Lipid
DMG-PEG 20001.5PEGylated Lipid (Stabilizer)

This formulation has been optimized for LNP applications.[4]

Table 2: Stock Solution and Formulation Parameters

ParameterValueNotes
DLin-MC3-DMA Stock75 mg/mL in ethanol---
DSPC Stock10 mg/mL in ethanol---
Cholesterol Stock10 mg/mL in ethanol---
DMG-PEG 2000 Stock10 mg/mL in ethanol---
mRNA Stock1.0 mg/mL in 10 mM Citrate Buffer (pH 4.0)---
Total Lipid to mRNA Ratio40:1 (wt/wt)---
N/P Ratio7-8Molar ratio of amine groups in ionizable lipid to phosphate groups in mRNA.
Final Ethanol Concentration (pre-dialysis)~30%Varies slightly with the mixing method.

Table 3: Physicochemical Characterization of DLin-MC3-DMA LNPs

PropertyTypical ValueMethod
Particle Size (Diameter)~117 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency> 90%RiboGreen Assay

Note: Particle size and PDI can be influenced by the RNA cargo size and specific lipid composition.

Experimental Workflow and Cellular Uptake

The following diagrams illustrate the experimental workflow for LNP-mRNA formulation and the proposed mechanism of cellular uptake and mRNA release.

LNP_Preparation_Workflow cluster_prep Component Preparation cluster_formulation LNP Formulation cluster_purification Purification & Characterization Lipid_Stock Prepare Lipid Stock Solutions (DLin-MC3-DMA, DSPC, Cholesterol, DMG-PEG 2000) in Ethanol Lipid_Mix Create Lipid Mix in Ethanol Lipid_Stock->Lipid_Mix mRNA_Stock Prepare mRNA Stock Solution in Citrate Buffer (pH 4.0) Aqueous_Phase Dilute mRNA Stock in Citrate Buffer mRNA_Stock->Aqueous_Phase Mixing Rapid Mixing of Lipid and Aqueous Phases (e.g., Microfluidics, Vortexing) Lipid_Mix->Mixing Aqueous_Phase->Mixing Dialysis Dialysis against PBS (pH 7.4) to remove ethanol and raise pH Mixing->Dialysis Characterization Characterization: - Size & PDI (DLS) - Encapsulation Efficiency (RiboGreen Assay) Dialysis->Characterization Cellular_Uptake_Pathway LNP_Extracellular LNP in Extracellular Space (pH 7.4, Neutral Charge) Endocytosis ApoE-mediated Endocytosis LNP_Extracellular->Endocytosis Endosome LNP within Endosome (pH ~6.5) Endocytosis->Endosome Protonation DLin-MC3-DMA becomes positively charged Endosome->Protonation Membrane_Destabilization Interaction with endosomal membrane leads to membrane destabilization Protonation->Membrane_Destabilization mRNA_Release mRNA released into Cytoplasm Membrane_Destabilization->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Protein_Expression Protein Expression Translation->Protein_Expression

References

Application Notes and Protocols for DLin-K-C3-DMA Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of lipid nanoparticles (LNPs) using the ionizable cationic lipid DLin-K-C3-DMA. Due to the close structural similarity and functional interchangeability, formulation parameters and protocols for the well-characterized analog, DLin-MC3-DMA, are presented as a reliable guide.

Introduction to this compound and LNP Formulations

This compound is a potent ionizable cationic lipid integral to the formulation of lipid nanoparticles for the delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA). Its pH-sensitive nature, with a pKa around 6.44, is crucial for the efficient encapsulation of nucleic acids at acidic pH and their subsequent release into the cytoplasm of target cells. At physiological pH, this compound is nearly neutral, which reduces toxicity associated with cationic lipids.

LNP formulations typically consist of four key components:

  • Ionizable Cationic Lipid: this compound (or DLin-MC3-DMA) for nucleic acid complexation and endosomal escape.

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) to provide structural integrity to the nanoparticle.

  • Cholesterol: To stabilize the lipid bilayer and facilitate membrane fusion.

  • PEGylated Lipid: Such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) to control particle size and provide a hydrophilic corona, which reduces aggregation and opsonization.

Molar Ratios for this compound Formulations

The molar ratio of the lipid components is a critical parameter that influences the physicochemical properties and biological activity of the resulting LNPs. A widely adopted and optimized molar ratio for DLin-MC3-DMA-based formulations, which is applicable to this compound, is presented in the table below.[1][2]

Lipid ComponentMolar Ratio (%)
This compound (or DLin-MC3-DMA)50
DSPC10
Cholesterol38.5
DMG-PEG 20001.5

Experimental Protocols

Preparation of Lipid Nanoparticles (LNPs)

This protocol describes the formulation of LNPs encapsulating siRNA using a microfluidic mixing approach, which allows for rapid and reproducible self-assembly of the nanoparticles.

Materials:

  • This compound (or DLin-MC3-DMA)

  • DSPC

  • Cholesterol

  • DMG-PEG 2000

  • siRNA

  • Absolute Ethanol

  • Citrate Buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (MWCO 10 kDa)

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol to achieve the desired molar ratio (50:10:38.5:1.5).

    • The total lipid concentration in the ethanol phase is typically between 10-25 mM.

    • Vortex the solution until all lipids are fully dissolved, resulting in a clear solution.

  • Preparation of siRNA Solution (Aqueous Phase):

    • Dilute the siRNA stock solution in 50 mM citrate buffer (pH 4.0).

    • The typical nucleic acid to total lipid ratio (w/w) is approximately 0.05.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-citrate buffer solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing induces the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP suspension.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against PBS (pH 7.4) using a dialysis cassette (10 kDa MWCO).

    • Perform dialysis overnight at 4°C with at least two changes of PBS.

  • Concentration and Sterilization:

    • If necessary, concentrate the purified LNP suspension using centrifugal filter units (10 kDa MWCO).

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipids This compound DSPC Cholesterol DMG-PEG 2000 Lipid_Stock Lipid Stock Solution Lipids->Lipid_Stock Dissolve Ethanol Absolute Ethanol Ethanol->Lipid_Stock Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing siRNA siRNA siRNA_Solution siRNA Solution siRNA->siRNA_Solution Dilute Citrate Citrate Buffer (pH 4.0) Citrate->siRNA_Solution siRNA_Solution->Microfluidic_Mixing Purification Purification (Dialysis) Microfluidic_Mixing->Purification Final_LNP Sterilized LNP Formulation Purification->Final_LNP

Caption: Workflow for formulating siRNA-loaded lipid nanoparticles.

Characterization of Lipid Nanoparticles

Physicochemical characterization is essential to ensure the quality and consistency of the LNP formulation.

ParameterMethodTypical Values
Particle Size & PDI Dynamic Light Scattering (DLS)80 - 150 nm, PDI < 0.2
Zeta Potential Laser Doppler ElectrophoresisNear-neutral at pH 7.4
Encapsulation Efficiency RiboGreen Assay> 90%
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Spherical, electron-dense core

Protocol for Encapsulation Efficiency:

  • Disrupt a known amount of the LNP formulation using a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated siRNA.

  • Quantify the total siRNA concentration using the RiboGreen fluorescence assay.

  • In parallel, measure the amount of free, unencapsulated siRNA in the original LNP sample (e.g., by separating free siRNA using a spin column).

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

In Vitro Transfection Protocol

This protocol provides a general guideline for transfecting cells in culture with siRNA-LNPs.

Materials:

  • siRNA-LNP formulation

  • Target cells (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Assay reagents for measuring gene knockdown (e.g., for qPCR or Western blot)

Procedure:

  • Cell Seeding:

    • Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2).

  • Transfection:

    • On the day of transfection, dilute the siRNA-LNP stock solution to the desired final concentration in fresh, serum-containing cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the siRNA-LNPs.

    • Incubate the cells for 24-72 hours.

  • Assessment of Gene Knockdown:

    • After the incubation period, harvest the cells.

    • Analyze the knockdown of the target gene at the mRNA level (using RT-qPCR) or protein level (using Western blotting or ELISA) relative to a negative control (e.g., cells treated with LNPs encapsulating a non-targeting siRNA).

Cellular Uptake and Mechanism of Action

The biological activity of this compound-containing LNPs is dependent on their efficient cellular uptake and the subsequent release of their nucleic acid payload into the cytoplasm.

Cellular_Uptake_Pathway LNP LNP Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome 2. Internalization Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome 3. Endosomal Maturation (pH drop) Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Potential Degradation siRNA_Release siRNA Release Late_Endosome->siRNA_Release 4. Endosomal Escape (this compound protonation, membrane destabilization) Cytoplasm Cytoplasm RISC RISC Loading & mRNA Cleavage siRNA_Release->RISC 5. Functional Delivery

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

The process begins with the LNP being taken up by the cell via endocytosis.[3] As the endosome matures, its internal pH decreases. This acidic environment leads to the protonation of the tertiary amine of this compound, giving the lipid a positive charge. The now cationic LNP interacts with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the siRNA cargo into the cytoplasm.[4][5] Once in the cytoplasm, the siRNA can be loaded into the RNA-induced silencing complex (RISC) to mediate gene silencing.

References

Application Notes and Protocols: A Step-by-Step Guide to DLin-K-C3-DMA Liposome Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DLin-K-C3-DMA is a potent, ionizable cationic lipid that is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA). The positive charge of this compound at acidic pH facilitates the encapsulation of negatively charged nucleic acids and promotes their release from the endosome into the cytoplasm, a critical step for therapeutic efficacy. This document provides a detailed, step-by-step guide for the preparation and characterization of this compound liposomes, also referred to as lipid nanoparticles (LNPs). The protocols described herein are based on established methods for similar ionizable lipids, such as DLin-MC3-DMA, and are intended to serve as a comprehensive resource for researchers in the field of drug delivery.

Data Presentation: Formulation and Characterization Parameters

The following table summarizes the typical formulation parameters and expected characterization results for this compound-based lipid nanoparticles. These values are based on optimized formulations for the closely related DLin-MC3-DMA and serve as a strong starting point for the development of this compound liposomes.

ParameterRecommended Value/RangeMethod of Determination
Lipid Composition (molar ratio)
This compound50%High-Performance Liquid Chromatography (HPLC)
DSPC10%High-Performance Liquid Chromatography (HPLC)
Cholesterol38.5%High-Performance Liquid Chromatography (HPLC)
PEG-DMG 20001.5%High-Performance Liquid Chromatography (HPLC)
Nucleic Acid to Total Lipid Ratio (w/w) 1:10 to 1:20
Particle Size (Diameter) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency > 90%RiboGreen Assay
Zeta Potential Near-neutral at physiological pHElectrophoretic Light Scattering (ELS)

Experimental Protocols

Preparation of Stock Solutions

a. Lipid Stock Solution (in Ethanol):

  • Individually weigh the required amounts of this compound, DSPC, Cholesterol, and PEG-DMG 2000.

  • Dissolve each lipid in absolute ethanol to a final concentration of 10-20 mg/mL. Gentle warming (up to 60°C) may be required to fully dissolve the lipids.

  • Once dissolved, combine the individual lipid solutions in the desired molar ratio (50:10:38.5:1.5) to create the final lipid stock solution.

  • Store the lipid stock solution at -20°C.

b. Nucleic Acid Stock Solution (in Aqueous Buffer):

  • Dissolve the siRNA or other nucleic acid in a low pH buffer, such as 50 mM sodium acetate or citrate buffer (pH 4.0).

  • The concentration of the nucleic acid stock solution will depend on the desired final concentration and the nucleic acid to lipid ratio. A typical starting concentration is 0.2-0.5 mg/mL.

  • Ensure the nucleic acid is fully dissolved and the solution is clear.

  • Store the nucleic acid stock solution at -80°C.

Liposome Preparation using Microfluidic Mixing

This method allows for rapid and reproducible formation of monodisperse LNPs.

  • Equilibrate the lipid stock solution and the nucleic acid stock solution to room temperature.

  • Set up the microfluidic mixing system (e.g., NanoAssemblr® Benchtop) according to the manufacturer's instructions.

  • Load the lipid stock solution (in ethanol) into one syringe and the nucleic acid stock solution (in aqueous buffer) into another syringe.

  • Set the flow rate ratio of the aqueous phase to the organic (ethanolic) phase to 3:1.

  • Set the total flow rate to a value that ensures rapid mixing and nanoparticle formation (e.g., 12 mL/min).

  • Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of the this compound liposomes.

  • Collect the resulting liposome suspension.

Liposome_Preparation_Workflow cluster_solutions Stock Solutions cluster_mixing Microfluidic Mixing cluster_purification Purification cluster_characterization Characterization Lipid_Stock Lipid Stock (this compound, DSPC, Cholesterol, PEG-DMG) in Ethanol Microfluidics Microfluidic Mixer Lipid_Stock->Microfluidics Organic Phase NA_Stock Nucleic Acid Stock (siRNA) in Low pH Buffer NA_Stock->Microfluidics Aqueous Phase Dialysis Dialysis (against PBS, pH 7.4) Microfluidics->Dialysis LNP Suspension DLS DLS (Size, PDI) Dialysis->DLS RiboGreen RiboGreen Assay (Encapsulation Efficiency) Dialysis->RiboGreen

Experimental workflow for this compound liposome preparation.
Purification of Liposomes

  • Transfer the collected liposome suspension to a dialysis cassette (e.g., 10 kDa MWCO).

  • Dialyze the suspension against phosphate-buffered saline (PBS), pH 7.4, at 4°C.

  • Perform at least two buffer exchanges over a period of 12-24 hours to ensure complete removal of ethanol and to raise the pH to a physiological level.

Characterization of this compound Liposomes

a. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the purified liposome suspension in PBS.

  • Measure the particle size (Z-average diameter) and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Ensure the measurements are performed at a controlled temperature (e.g., 25°C).

  • Acceptable liposomes should have a mean diameter in the range of 80-150 nm and a PDI below 0.2.

b. Encapsulation Efficiency Determination (RiboGreen Assay):

  • Prepare two sets of samples from the purified liposome suspension.

  • To the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the liposomes and release the encapsulated nucleic acid.

  • Leave the second set untreated to measure the amount of free (unencapsulated) nucleic acid.

  • Add the RiboGreen reagent to both sets of samples and to a standard curve of the nucleic acid.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~480 nm and ~520 nm, respectively).

  • Calculate the encapsulation efficiency using the following formula:

    Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Signaling Pathway and Mechanism of Action

This compound-containing LNPs deliver their nucleic acid payload to the cytoplasm of target cells primarily through endocytosis. The ionizable nature of this compound is crucial for this process. At physiological pH, the LNPs are relatively neutral, which prevents non-specific interactions with cell membranes. Upon endocytosis, the endosome matures and its internal pH drops. This acidic environment protonates the tertiary amine of this compound, giving the lipid a positive charge. This charge facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.

Endosomal_Escape_Pathway LNP This compound LNP (Neutral at pH 7.4) Cell Target Cell LNP->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Endosomal Maturation (pH drop) LNP_Protonated Protonated LNP (Positively Charged) Late_Endosome->LNP_Protonated Protonation of This compound Membrane_Destabilization Endosomal Membrane Destabilization LNP_Protonated->Membrane_Destabilization Release siRNA Release into Cytoplasm Membrane_Destabilization->Release

Application Notes and Protocols for In Vitro Transfection Using DLin-K-C3-DMA LNPs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA and siRNA. Among the various components of LNPs, the ionizable cationic lipid is critical for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells. DLin-K-C3-DMA is an ionizable cationic lipid that can be used in the synthesis of lipid nanoparticles for nucleic acid delivery.[1] This document provides a detailed protocol for the in vitro transfection of nucleic acids using LNPs formulated with this compound or its close analog, DLin-MC3-DMA. DLin-MC3-DMA is a well-characterized ionizable cationic lipid used in the FDA-approved siRNA therapy, Onpattro, and serves as a benchmark for LNP-mediated delivery.[2][3][4] Due to their structural similarities, the formulation and transfection protocols are largely interchangeable.

These application notes will cover the preparation of this compound LNPs, a detailed protocol for in vitro transfection, and expected outcomes in various cell lines.

LNP Formulation and Characterization

The successful delivery of nucleic acids using LNPs is highly dependent on the formulation. A typical LNP formulation consists of four key components:

  • Ionizable Cationic Lipid (e.g., this compound): This lipid is positively charged at a low pH, which allows for the encapsulation of negatively charged nucleic acids. At physiological pH, it becomes neutral, reducing toxicity.

  • Helper Lipid (e.g., DSPC or DOPE): These lipids contribute to the stability and structure of the LNP bilayer.

  • Cholesterol: Cholesterol enhances the stability and rigidity of the LNPs and can facilitate membrane fusion.

  • PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene glycol (PEG) helps to control the particle size and reduces aggregation.

A widely used and effective molar ratio for these components is 50:10:38.5:1.5 (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid).[5]

Quantitative Data on Transfection Efficiency and Cell Viability

The efficiency of transfection and the associated cytotoxicity can vary depending on the cell type, the nucleic acid payload, and the LNP formulation. The following tables summarize representative data from studies using DLin-MC3-DMA LNPs for in vitro transfection of various cell lines.

Table 1: Transfection Efficiency of DLin-MC3-DMA LNPs in Various Cell Lines

Cell LineNucleic AcidTransfection Efficiency (%)AssayReference
HeLapDNA~90%Flow Cytometry (eGFP)
HEK293mRNAHighLuciferase Assay
HepG2pDNAHighLuciferase Assay
Huh-7mRNAHighGFP Expression
Primary Avian Embryonic CellspDNA~90%Microscopy (eGFP)

Table 2: Cell Viability Following Transfection with DLin-MC3-DMA LNPs

Cell LineLNP ConcentrationCell Viability (%)AssayReference
CT26Up to 100 µg/mL>95%Not Specified
RAW 264.7Up to 200 µg/mL>75%Not Specified
HeLaNot Specified>85%Not Specified
HEK293125 ng/mLHigh (minimal cytotoxicity)Cell Count
HepG21 µg/mL pDNA~80-100%alamarBlue Assay

Experimental Protocols

Protocol 1: Formulation of this compound LNPs

This protocol describes the preparation of LNPs using a rapid mixing method, which is crucial for forming small, unilamellar vesicles.

Materials:

  • This compound (or DLin-MC3-DMA)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000

  • Nucleic acid (mRNA or pDNA)

  • Ethanol (anhydrous)

  • Citrate buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device or vortexer

  • Dialysis cassette (MWCO 3.5 kDa)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to create individual stock solutions. A concentration of 10 mg/mL is a good starting point.

  • Prepare Lipid Mixture:

    • In a sterile tube, combine the lipid stock solutions to achieve a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

  • Prepare Nucleic Acid Solution:

    • Dilute the nucleic acid in 10 mM citrate buffer (pH 4.0) to the desired concentration.

  • LNP Formulation (Rapid Mixing):

    • Using a Microfluidic Mixer: Load the lipid mixture (in ethanol) and the nucleic acid solution (in citrate buffer) into separate syringes. Set the flow rates to achieve a 3:1 aqueous to organic phase ratio. The rapid mixing within the microfluidic cartridge will induce LNP self-assembly.

    • Using a Vortexer: Add the lipid/ethanol mixture to a tube. In a separate tube, prepare the nucleic acid/citrate buffer solution. While vortexing the nucleic acid solution at a moderate speed, quickly add the lipid mixture. Continue vortexing for an additional 20-30 seconds.

  • Dialysis:

    • Transfer the LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 2 hours, with one buffer exchange, to remove the ethanol and raise the pH.

  • Characterization:

    • Measure the LNP size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen for RNA).

Protocol 2: In Vitro Transfection of Adherent Cells

This protocol provides a step-by-step guide for transfecting adherent cells in a 24-well plate format.

Materials:

  • Adherent cells (e.g., HeLa, HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound LNPs encapsulating the nucleic acid of interest

  • 24-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection. For many common cell lines, a seeding density of 5 x 10^4 cells per well is a good starting point.

  • Preparation of LNP-Nucleic Acid Complexes for Transfection:

    • On the day of transfection, thaw the LNP solution at room temperature.

    • Dilute the LNPs in complete cell culture medium to the desired final concentration of nucleic acid. A typical starting concentration is 1 µg of mRNA or pDNA per well.

  • Transfection:

    • Gently remove the old medium from the cells.

    • Add the LNP-containing medium to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the cell type and the gene of interest.

  • Post-Transfection Analysis:

    • After the incubation period, analyze the cells for transgene expression (e.g., via fluorescence microscopy for GFP, luciferase assay for a luciferase reporter) or gene knockdown (e.g., via qPCR or Western blot).

    • Cell viability can be assessed using assays such as MTT or alamarBlue.

Visualizations

Experimental Workflow

G cluster_prep LNP Formulation cluster_transfection In Vitro Transfection cluster_analysis Analysis lipid_prep Prepare Lipid Stock Solutions (this compound, DSPC, Cholesterol, PEG-Lipid) mixing Rapid Mixing (Microfluidics or Vortex) lipid_prep->mixing na_prep Prepare Nucleic Acid Solution in Citrate Buffer (pH 4) na_prep->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis lnp_dilution Dilute LNPs in Complete Medium dialysis->lnp_dilution Formulated LNPs cell_seeding Seed Adherent Cells in 24-well Plate transfect Add LNP solution to cells cell_seeding->transfect lnp_dilution->transfect incubation Incubate for 24-72 hours transfect->incubation expression_analysis Analyze Gene Expression (e.g., GFP, Luciferase) incubation->expression_analysis viability_analysis Assess Cell Viability (e.g., MTT, alamarBlue) incubation->viability_analysis

Caption: Experimental workflow for in vitro transfection.

Cellular Uptake and Endosomal Escape Pathway

G LNP This compound LNP (Neutral at pH 7.4) Cell_Membrane Cell Membrane LNP->Cell_Membrane 1. Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis 2. Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Protonation Protonation of This compound (LNP becomes cationic) Early_Endosome->Protonation Acidification Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Late_Endosome->Protonation Acidification Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization Interaction with endosomal lipids NA_Release Nucleic Acid Release Membrane_Destabilization->NA_Release 3. Endosomal Escape Cytoplasm Cytoplasm (Translation/Gene Silencing) NA_Release->Cytoplasm 4. Therapeutic Effect

Caption: LNP uptake and endosomal escape mechanism.

References

Application Notes and Protocols for In Vivo Gene Silencing in Mice using DLin-Series Ionizable Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of small interfering RNA (siRNA) for gene silencing. Central to the success of these formulations are ionizable cationic lipids, which are critical for encapsulating siRNA and facilitating its delivery into the cytoplasm of target cells. The DLin series of ionizable lipids, including DLin-MC3-DMA and DLin-KC2-DMA, have demonstrated high potency for in vivo gene silencing, particularly in hepatocytes. While specific data for DLin-K-C3-DMA is limited and suggests lower efficacy compared to its counterparts, the following application notes and protocols for the well-characterized DLin-MC3-DMA and DLin-KC2-DMA provide a comprehensive guide for researchers working with this class of lipids for in vivo gene silencing in mice.[1]

Data Presentation: In Vivo Gene Silencing Efficacy

The following tables summarize the quantitative data on the in vivo gene silencing efficacy of LNP formulations containing DLin-MC3-DMA and DLin-KC2-DMA in mice.

Table 1: Gene Silencing Efficacy of DLin-MC3-DMA-LNP in Mice

Target GeneMouse ModelDosage (mg/kg siRNA)Efficacy (ED50)OrganReference
Factor VIIC57BL/6Not specified~0.005 mg/kgLiver[2]
Transthyretin (TTR)Not specifiedNot specified< 0.01 mg/kgLiver[2]
Factor VIIC57BL/61 mg/kg~50% knockdownLiver[3]
ADAMTS13C57BL/61 mg/kg~10% knockdownLiver (Hepatic Stellate Cells)[3]

Table 2: Comparative Gene Silencing Efficacy of DLin-KC2-DMA-LNP in Mice

Cationic LipidTarget GeneMouse ModelDosage (mg/kg siRNA)Efficacy (% Knockdown)Organ/Cell TypeReference
DLin-KC2-DMAGAPDHNot specified5 mg/kgSignificant silencingSpleen and Peritoneal Cavity (Antigen-Presenting Cells)
DLin-KC2-DMAGAPDHNot specified5 µg/ml (in vitro)~80%Bone Marrow Macrophages
DLin-K-DMAGAPDHNot specified5 µg/ml (in vitro)~60%Bone Marrow Macrophages

Experimental Protocols

Protocol 1: Formulation of siRNA-LNP using DLin-MC3-DMA

This protocol describes the preparation of lipid nanoparticles encapsulating siRNA using a vortex mixing method.

Materials:

  • DLin-MC3-DMA

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Polyethylene glycol-dimyristoylglycerol (PEG-DMG)

  • siRNA

  • Absolute ethanol

  • Citrate buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • RNase-free microcentrifuge tubes

  • Vortex mixer

  • Dialysis kit (MWCO 3.5 kDa)

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare individual stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and PEG-DMG in absolute ethanol.

    • Combine the lipid stock solutions to create a final lipid mixture with a molar ratio of 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:PEG-DMG).

  • siRNA Solution Preparation:

    • Dilute the siRNA stock solution in 10 mM citrate buffer (pH 4.0).

  • LNP Formulation (Vortex Mixing):

    • In an RNase-free tube, add the lipid mixture in ethanol.

    • In a separate RNase-free tube, add the siRNA in citrate buffer.

    • Set the vortex mixer to a moderate speed.

    • While vortexing the siRNA solution, rapidly add the lipid-ethanol solution.

    • Continue vortexing for an additional 20-30 seconds.

    • Incubate the resulting solution at room temperature for up to 15 minutes.

  • Dialysis:

    • Dialyze the LNP solution against PBS (pH 7.4) for at least 1 hour to remove ethanol and raise the pH.

  • Characterization:

    • Determine the particle size and polydispersity index using dynamic light scattering.

    • Quantify siRNA encapsulation efficiency using a RiboGreen assay.

Protocol 2: In Vivo Gene Silencing in Mice

This protocol outlines the procedure for administering siRNA-LNPs to mice and assessing gene silencing.

Materials:

  • siRNA-LNP formulation

  • C57BL/6 mice (or other appropriate strain)

  • Sterile syringes and needles

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Tissue collection tools

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Animal Handling and Dosing:

    • Acclimatize mice to the facility for at least one week before the experiment.

    • Administer the siRNA-LNP formulation via intravenous (tail vein) injection. Doses typically range from 0.005 to 5 mg/kg of siRNA.

  • Sample Collection:

    • At a predetermined time point post-injection (e.g., 48-72 hours), collect blood samples via retro-orbital or submandibular bleeding for serum/plasma analysis.

    • Euthanize the mice and perfuse with saline.

    • Collect the target organ (e.g., liver, spleen) and snap-freeze in liquid nitrogen or store in an RNA stabilization solution.

  • Analysis of Gene Silencing:

    • mRNA Level:

      • Extract total RNA from the collected tissues.

      • Perform quantitative real-time PCR (qRT-PCR) to determine the relative mRNA expression of the target gene, normalized to a housekeeping gene.

    • Protein Level:

      • Extract protein from tissues or use serum/plasma.

      • Perform Western blotting or ELISA to quantify the target protein levels.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Study prep_lipids Prepare Lipid Stock Solutions (this compound, DSPC, Cholesterol, PEG-DMG) mixing Rapid Mixing (Vortex or Microfluidics) prep_lipids->mixing prep_siRNA Prepare siRNA Solution (Citrate Buffer, pH 4.0) prep_siRNA->mixing dialysis Dialysis (PBS, pH 7.4) mixing->dialysis dosing IV Injection in Mice dialysis->dosing sample_collection Sample Collection (Tissues, Blood) dosing->sample_collection analysis Gene Silencing Analysis (qRT-PCR, ELISA) sample_collection->analysis

Caption: Experimental workflow for in vivo gene silencing in mice.

signaling_pathway LNP siRNA-LNP endocytosis Endocytosis LNP->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome escape Endosomal Escape endosome->escape This compound Protonation siRNA siRNA escape->siRNA RISC RISC Loading siRNA->RISC mRNA_cleavage mRNA Cleavage RISC->mRNA_cleavage gene_silencing Gene Silencing mRNA_cleavage->gene_silencing

Caption: siRNA-mediated gene silencing pathway.

lnp_composition LNP LNP DLin This compound (Ionizable Lipid) LNP->DLin DSPC DSPC (Helper Lipid) LNP->DSPC Chol Cholesterol (Stabilizer) LNP->Chol PEG PEG-DMG (Stealth Lipid) LNP->PEG siRNA siRNA (Cargo) LNP->siRNA

References

Application Notes and Protocols for the Analytical Characterization of DLin-K-C3-DMA Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the essential analytical techniques required to characterize DLin-K-C3-DMA lipid nanoparticles (LNPs). Consistent and thorough characterization is critical for ensuring the quality, stability, and efficacy of LNP-based drug delivery systems.

Introduction to this compound LNP Characterization

This compound is a cationic lipid that can be used in the synthesis of lipid nanoparticles for nucleic acid delivery.[1][2][3][4][5] The critical quality attributes (CQAs) of these LNPs, which dictate their in vivo performance, include particle size, polydispersity, surface charge, and the efficiency of nucleic acid encapsulation. A multi-faceted analytical approach is therefore necessary to fully characterize these complex drug delivery vehicles.

This document outlines the key analytical methods for evaluating the physicochemical properties of this compound LNPs, providing both summarized data for typical formulations and step-by-step protocols for their implementation.

Key Analytical Techniques and Data Summary

A summary of the primary analytical techniques and their expected outcomes for this compound LNP characterization is presented below. The data represents typical values reported for LNPs formulated with DLin-series ionizable lipids.

Analytical TechniqueParameter MeasuredTypical Value/Range
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Z-average)70 - 150 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential Analysis Zeta Potential-5 to +10 mV (at neutral pH)
Fluorometric Assay (e.g., RiboGreen) Encapsulation Efficiency (%EE)> 90%
Cryogenic Transmission Electron Microscopy (Cryo-TEM) MorphologySpherical, electron-dense core
Liquid Chromatography (LC-CAD/ELSD) Lipid Component QuantitationMolar ratio verification

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Particle Size and Polydispersity Measurement by Dynamic Light Scattering (DLS)

Objective: To determine the mean hydrodynamic diameter and the breadth of the particle size distribution of the LNP formulation.

Materials:

  • This compound LNP suspension

  • 1X Phosphate Buffered Saline (PBS), pH 7.4, filtered through a 0.22 µm filter

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Protocol:

  • Equilibrate the DLS instrument to 25°C.

  • Dilute the LNP suspension to a suitable concentration (typically 1:50 to 1:100) in filtered 1X PBS to minimize inter-particle interactions. The final concentration should result in a count rate between 100 and 500 kcps.

  • Gently mix the diluted sample by inverting the tube several times. Avoid vortexing to prevent particle aggregation or disruption.

  • Transfer the diluted sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters:

    • Dispersant: Water (refractive index and viscosity)

    • Equilibration time: 120 seconds

    • Measurement angle: 173° (backscatter)

    • Number of measurements: 3

    • Number of runs per measurement: 10-15

  • Initiate the measurement.

  • Record the Z-average diameter (nm) and the Polydispersity Index (PDI).

Zeta Potential Measurement

Objective: To determine the surface charge of the LNPs, which influences their stability and interaction with biological membranes.

Materials:

  • This compound LNP suspension

  • 1 mM KCl or filtered deionized water

  • Zeta potential analyzer (e.g., Malvern Zetasizer)

  • Disposable folded capillary cells

Protocol:

  • Equilibrate the instrument to 25°C.

  • Dilute the LNP suspension in 1 mM KCl or deionized water to an appropriate concentration as recommended by the instrument manufacturer.

  • Gently mix the diluted sample.

  • Carefully inject the sample into the folded capillary cell, ensuring no air bubbles are introduced.

  • Place the cell into the instrument.

  • Set the instrument parameters for zeta potential measurement.

  • Initiate the measurement.

  • Record the mean zeta potential (mV) and the conductivity of the sample.

Nucleic Acid Encapsulation Efficiency using a Fluorometric Assay

Objective: To quantify the percentage of nucleic acid (e.g., mRNA, siRNA) that is successfully encapsulated within the LNPs. This protocol utilizes the RiboGreen assay as an example.

Materials:

  • This compound LNP suspension

  • Quant-iT™ RiboGreen™ RNA Assay Kit or similar

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 solution

  • Microplate reader with fluorescence detection (Excitation: ~480 nm, Emission: ~520 nm)

  • Black, flat-bottom 96-well plates

Protocol:

  • Prepare RiboGreen Working Solution: Dilute the concentrated RiboGreen reagent 1:200 in TE buffer. Protect from light.

  • Sample Preparation:

    • Total RNA (Lysed LNPs): In a microcentrifuge tube, mix 10 µL of LNP suspension with 90 µL of TE buffer containing 2% Triton X-100. Vortex briefly and incubate for 10 minutes at 37°C to lyse the LNPs. Further dilute this mixture in TE buffer to fall within the linear range of the standard curve.

    • Free RNA (Intact LNPs): In a separate tube, dilute 10 µL of LNP suspension in 90 µL of TE buffer without detergent. Further dilute this mixture to the same extent as the lysed sample.

  • Standard Curve Preparation: Prepare a standard curve of the specific nucleic acid used in the LNP formulation (e.g., the same mRNA) in TE buffer.

  • Plate Loading:

    • Pipette 50 µL of each standard, the diluted "Total RNA" sample, and the diluted "Free RNA" sample into separate wells of the 96-well plate.

    • Add 50 µL of the RiboGreen working solution to all wells.

  • Measurement:

    • Incubate the plate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using the microplate reader.

  • Calculation:

    • Determine the RNA concentration of the "Total RNA" and "Free RNA" samples from the standard curve.

    • Calculate the Encapsulation Efficiency (%EE) using the following formula: %EE = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizations

The following diagrams illustrate the workflow for LNP characterization and the relationship between key analytical parameters.

LNP_Characterization_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_attributes Critical Quality Attributes Formulation This compound LNP Formulation DLS Dynamic Light Scattering (DLS) Formulation->DLS Zeta Zeta Potential Analysis Formulation->Zeta RiboGreen RiboGreen Assay Formulation->RiboGreen CryoTEM Cryo-TEM Formulation->CryoTEM Size Particle Size & PDI DLS->Size Charge Surface Charge Zeta->Charge EE Encapsulation Efficiency RiboGreen->EE Morphology Morphology CryoTEM->Morphology

Caption: Workflow for this compound LNP Characterization.

Analytical_Technique_Relationships cluster_inputs LNP Sample cluster_techniques Analytical Techniques cluster_outputs Measured Parameters LNP This compound LNP DLS DLS LNP->DLS Zeta Zeta Potential LNP->Zeta Fluorescence Fluorometric Assay LNP->Fluorescence Microscopy Cryo-TEM LNP->Microscopy Chromatography LC-CAD / AF4 LNP->Chromatography Size Size / PDI DLS->Size Stability Colloidal Stability Zeta->Stability EE Encapsulation Fluorescence->EE Morphology Morphology Microscopy->Morphology Purity Lipid Purity Chromatography->Purity Homogeneity Homogeneity Chromatography->Homogeneity Size->Stability Size->Homogeneity

Caption: Relationships between techniques and LNP attributes.

References

DLin-K-C3-DMA: Application Notes and Protocols for Storage, Handling, and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper storage, handling, and use of DLin-K-C3-DMA, a critical component in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. Adherence to these protocols is essential to ensure the integrity, stability, and performance of this ionizable cationic lipid in research and drug development applications.

Storage and Stability

Proper storage of this compound is crucial to prevent degradation and maintain its chemical integrity. The following conditions are recommended based on supplier data sheets and stability information for similar ionizable lipids.

Recommended Storage Conditions
ConditionTemperatureDurationAtmosphereNotes
Long-term Storage (as neat oil) -20°CUp to 2 yearsInert (e.g., Argon, Nitrogen)Protect from light. The container should be tightly sealed to prevent moisture ingress.
Short-term Storage (as neat oil) 0-4°CDays to weeksInertFor immediate use. Avoid repeated temperature cycling.
Stock Solutions (in solvent) -20°CUp to 1 monthInertAliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Stock Solutions (in solvent) -80°CUp to 6 monthsInertPreferred for longer-term storage of solutions.
Stability Profile

This compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ketal linkage in the headgroup can be susceptible to acid-catalyzed hydrolysis. This process would lead to the cleavage of the lipid tails from the polar headgroup.

  • Oxidation: The unsaturated linoleyl chains are prone to oxidation, which can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones. This can compromise the performance and safety of the LNP formulation.

To mitigate degradation, it is imperative to store this compound under an inert atmosphere, protected from light and moisture, and at the recommended low temperatures.

Handling Procedures

Due to its chemical nature, specific precautions should be taken when handling this compound.

General Handling
  • Inert Atmosphere: Whenever possible, handle this compound under an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.

  • Light Protection: Work in a low-light environment or use amber-colored vials to protect the lipid from light-induced degradation.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

Preparation of Stock Solutions

Stock solutions of this compound are typically prepared in a high-purity organic solvent.

  • Recommended Solvent: Anhydrous ethanol is a commonly used solvent for preparing stock solutions. Dimethyl sulfoxide (DMSO) can also be used.

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Under an inert atmosphere, add the desired volume of anhydrous ethanol to the vial to achieve the target concentration (e.g., 10 mg/mL).

    • Seal the vial tightly and vortex or sonicate gently until the lipid is fully dissolved, resulting in a clear, colorless to light yellow solution.

    • If not for immediate use, aliquot the stock solution into smaller, single-use vials, purge with inert gas, and store at -20°C or -80°C.

Quality Control

Ensuring the purity and integrity of this compound before use in LNP formulations is critical for reproducibility and performance.

Purity Assessment

A purity of >98% is generally recommended. The following analytical techniques are suitable for assessing the purity of this compound.

Analytical MethodParameter MeasuredTypical Acceptance Criteria
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity and presence of impurities>98% peak area
¹H Nuclear Magnetic Resonance (¹H-NMR) Structural integrity and confirmation of chemical identitySpectrum conforms to the reference structure
Mass Spectrometry (MS) Molecular weight confirmationObserved mass consistent with the theoretical mass (C₄₄H₈₁NO₂)
Experimental Protocol: Purity Determination by RP-HPLC

This protocol provides a general method for the purity assessment of this compound. Method optimization may be required based on the specific instrumentation and impurities of interest.

  • Instrumentation: HPLC system with a UV or Charged Aerosol Detector (CAD).

  • Column: C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 80% B

    • 5-20 min: 80% to 100% B

    • 20-25 min: 100% B

    • 25.1-30 min: 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in ethanol to a concentration of 1 mg/mL.

Formulation of Lipid Nanoparticles (LNPs)

This compound is a key component in the four-component lipid mixture used for the formulation of LNPs to encapsulate nucleic acids.

LNP Components and Molar Ratios

A typical LNP formulation consists of the following components at the specified molar ratios:

ComponentMolar Ratio (%)Role in LNP Formulation
This compound (Ionizable Cationic Lipid) 50Encapsulates and condenses the nucleic acid cargo; facilitates endosomal escape.
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) 10Helper lipid that provides structural stability to the LNP.
Cholesterol 38.5Enhances LNP stability and facilitates membrane fusion.
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) 1.5Sterically stabilizes the LNP, preventing aggregation and opsonization.
Experimental Protocol: LNP Formulation by Microfluidic Mixing

This protocol describes a common method for LNP formulation using a microfluidic device.

  • Materials:

    • This compound stock solution in ethanol.

    • DSPC stock solution in ethanol.

    • Cholesterol stock solution in ethanol.

    • PEG-DMG stock solution in ethanol.

    • Nucleic acid (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

    • Microfluidic mixing device (e.g., NanoAssemblr).

  • Procedure:

    • Prepare Lipid Mixture: In an RNase-free tube, combine the stock solutions of this compound, DSPC, Cholesterol, and PEG-DMG in the desired molar ratios. The final lipid concentration in the ethanol phase is typically between 10-20 mM.

    • Prepare Nucleic Acid Solution: Dilute the nucleic acid in the acidic aqueous buffer to the desired concentration.

    • Microfluidic Mixing:

      • Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another syringe.

      • Set the flow rate ratio of the aqueous phase to the ethanol phase (typically 3:1).

      • Initiate the mixing process using the microfluidic device. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

    • Dialysis/Purification: The resulting LNP dispersion is then dialyzed against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a stable LNP formulation with encapsulated nucleic acid.

Visualizations

This compound Handling Workflow

G cluster_storage Storage cluster_handling Handling cluster_qc Quality Control storage_neat Neat Oil (-20°C, Inert Gas) equilibration Equilibrate to RT storage_neat->equilibration storage_solution Stock Solution (-80°C, Inert Gas) dissolution Dissolve in Ethanol equilibration->dissolution aliquoting Aliquot for Storage dissolution->aliquoting qc_hplc RP-HPLC for Purity dissolution->qc_hplc qc_nmr ¹H-NMR for Identity dissolution->qc_nmr qc_ms Mass Spec for MW dissolution->qc_ms aliquoting->storage_solution

Caption: Workflow for the proper handling and quality control of this compound.

LNP Formulation Workflow

G cluster_inputs Inputs cluster_process Process cluster_output Output lipids Lipid Mixture in Ethanol (this compound, DSPC, Cholesterol, PEG-DMG) mixing Microfluidic Mixing lipids->mixing na Nucleic Acid in Aqueous Buffer (pH 4.0) na->mixing purification Dialysis vs. PBS (pH 7.4) mixing->purification lnp LNP Formulation purification->lnp

Application Notes and Protocols for N/P Ratio Calculation in DLin-K-C3-DMA Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of nucleic acid-based therapeutics, such as siRNA and mRNA, is critically dependent on the formulation of the delivery vehicle. Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose, with the ionizable cationic lipid being a key component for encapsulating and facilitating the intracellular release of the nucleic acid payload. DLin-K-C3-DMA is a potent ionizable cationic lipid used in the formulation of LNPs. A crucial parameter in the formulation of these LNPs is the N/P ratio, which represents the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid. This ratio significantly influences the physicochemical properties and, consequently, the in vivo efficacy of the LNP formulation.

This document provides detailed protocols and application notes for the calculation and optimization of the N/P ratio for this compound-based LNP formulations.

Principle of N/P Ratio Calculation

The N/P ratio is a fundamental parameter in the formulation of lipid nanoparticles for nucleic acid delivery. It represents the molar ratio of the amine groups (N) from the ionizable lipid to the phosphate groups (P) from the nucleic acid cargo.[1][2] The positive charges of the protonated amines on this compound interact with the negatively charged phosphate backbone of the siRNA, driving the encapsulation of the nucleic acid within the lipid nanoparticle. The N/P ratio is a critical factor that affects the physicochemical parameters of the nanoparticles, including their size and encapsulation efficiency.[2]

To calculate the N/P ratio, the number of moles of the amine groups in this compound and the number of moles of the phosphate groups in the siRNA need to be determined.

  • Moles of Amine (N): this compound has one tertiary amine group per molecule. Therefore, the moles of amine are equal to the moles of this compound used in the formulation.

  • Moles of Phosphate (P): Each nucleotide in an siRNA molecule contains one phosphate group. For a double-stranded siRNA, the total number of phosphate groups is the number of base pairs multiplied by two.

The formula for calculating the N/P ratio is as follows:

N/P Ratio = (Moles of this compound) / (Moles of siRNA × Number of phosphate groups per siRNA molecule)

Experimental Protocols

Materials and Reagents
  • This compound (Molecular Weight: 656.14 g/mol )[3][4]

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • siRNA (Average Molecular Weight for a 21-mer duplex: ~13,300 g/mol )

  • Ethanol (100%, molecular biology grade)

  • Citrate buffer (e.g., 25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), sterile

  • Microfluidic mixing device (e.g., NanoAssemblr) or a vortex mixer

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Nuclease-free water, tubes, and tips

Protocol for LNP Formulation with a Target N/P Ratio

This protocol describes the preparation of this compound-based LNPs for siRNA delivery with a target N/P ratio. A common molar ratio for the lipid components (this compound:DSPC:Cholesterol:DMG-PEG2000) is 50:10:38.5:1.5.

1. Preparation of Stock Solutions:

  • Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG2000 in 100% ethanol.

    • Combine the individual lipid stock solutions to achieve the desired molar ratio (50:10:38.5:1.5). The total lipid concentration in the ethanol phase is typically between 10-25 mM.

  • siRNA Stock Solution (in Aqueous Buffer):

    • Dissolve the siRNA in a citrate buffer (e.g., 25 mM, pH 4.0) to a specific concentration (e.g., 1 mg/mL).

2. Calculation of Volumes for a Target N/P Ratio:

This example demonstrates the calculation for a target N/P ratio of 3.

  • Step 1: Determine the moles of siRNA.

    • Assume you want to formulate 100 µg of a 21-mer siRNA duplex.

    • Moles of siRNA = (0.0001 g) / (13,300 g/mol ) = 7.52 x 10⁻⁹ mol.

  • Step 2: Determine the moles of phosphate.

    • A 21-mer siRNA duplex has 42 phosphate groups.

    • Moles of Phosphate (P) = 7.52 x 10⁻⁹ mol siRNA × 42 = 3.16 x 10⁻⁷ mol.

  • Step 3: Determine the required moles of this compound (N).

    • Moles of N = N/P Ratio × Moles of P = 3 × 3.16 x 10⁻⁷ mol = 9.48 x 10⁻⁷ mol.

    • Since this compound has one amine group, this is also the required moles of this compound.

  • Step 4: Calculate the required mass and volume of the this compound stock solution.

    • Mass of this compound = 9.48 x 10⁻⁷ mol × 656.14 g/mol = 0.000622 g = 622 µg.

    • From your lipid stock solution (where this compound is 50% of the total lipid moles), calculate the volume needed to deliver 622 µg of this compound.

  • Step 5: Calculate the volumes of the other lipid components based on the molar ratio.

    • From the moles of this compound, calculate the required moles and subsequently the mass and volume of DSPC, Cholesterol, and DMG-PEG2000 based on the 50:10:38.5:1.5 molar ratio.

3. LNP Assembly (Microfluidic Mixing):

  • Set the flow rate ratio on the microfluidic device (typically 3:1 aqueous to organic phase).

  • Load the siRNA solution into one syringe and the lipid-ethanol solution into another.

  • Initiate the mixing process. The rapid mixing of the two solutions at a low pH will lead to the formation of LNPs with encapsulated siRNA.

4. Dialysis and Characterization:

  • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight to remove the ethanol and exchange the buffer.

  • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Data Presentation

Table 1: Effect of N/P Ratio on the Physicochemical Properties of DLin-KC2-DMA LNPs (Representative Data)

N/P RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
2~100< 0.2Slightly Negative~70%
4~85< 0.2Near Neutral~85%
6~75< 0.15Slightly Positive>90%
8~65< 0.15Moderately Positive>95%

Note: This data is for DLin-KC2-DMA and serves as an illustrative example. Actual values for this compound may vary and should be determined experimentally.

Visualizations

Diagram 1: LNP Formulation Workflow

LNP_Formulation_Workflow Workflow for LNP Formulation cluster_prep Preparation cluster_assembly Assembly cluster_purification Purification & Characterization Lipid Stock\n(this compound, DSPC, Chol, PEG)\nin Ethanol Lipid Stock (this compound, DSPC, Chol, PEG) in Ethanol Microfluidic Mixing Microfluidic Mixing Flow Rate Ratio (e.g., 3:1) Lipid Stock\n(this compound, DSPC, Chol, PEG)\nin Ethanol->Microfluidic Mixing siRNA Stock\nin Citrate Buffer (pH 4) siRNA Stock in Citrate Buffer (pH 4) siRNA Stock\nin Citrate Buffer (pH 4)->Microfluidic Mixing Dialysis vs. PBS (pH 7.4) Dialysis vs. PBS (pH 7.4) Microfluidic Mixing->Dialysis vs. PBS (pH 7.4) LNP Formation Characterization\n(Size, PDI, Zeta, EE) Characterization (Size, PDI, Zeta, EE) Dialysis vs. PBS (pH 7.4)->Characterization\n(Size, PDI, Zeta, EE)

Caption: A schematic overview of the lipid nanoparticle formulation process.

Diagram 2: N/P Ratio Calculation Logic

NP_Ratio_Calculation Logic for N/P Ratio Calculation cluster_inputs Inputs cluster_calculations Calculations This compound This compound Moles_Lipid Moles of This compound This compound->Moles_Lipid Mass / MW siRNA siRNA Moles_siRNA Moles of siRNA siRNA->Moles_siRNA Mass / MW Result N/P Ratio Moles_Lipid->Result Moles of Amine (N) Moles_Phosphate Moles of Phosphate Moles_siRNA->Moles_Phosphate x Phosphates per molecule Moles_Phosphate->Result Moles of Phosphate (P)

Caption: A flowchart illustrating the steps to calculate the N/P ratio.

Diagram 3: Cellular Uptake and Endosomal Escape Pathway

Cellular_Uptake LNP-siRNA Cellular Uptake and Endosomal Escape LNP-siRNA LNP-siRNA Endocytosis Endocytosis LNP-siRNA->Endocytosis Endosome Endosome Endocytosis->Endosome Acidification Endosomal Acidification (pH drop) Endosome->Acidification Protonation This compound Protonation Acidification->Protonation Destabilization Endosomal Membrane Destabilization Protonation->Destabilization siRNA_Release siRNA Release into Cytoplasm Destabilization->siRNA_Release RISC RISC Loading & mRNA Cleavage siRNA_Release->RISC

Caption: The proposed mechanism of LNP-mediated siRNA delivery to the cytoplasm.

References

Troubleshooting & Optimization

Technical Support Center: DLin-K-C3-DMA LNP Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DLin-K-C3-DMA-based Lipid Nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low encapsulation efficiency, encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users might encounter during the formulation of this compound LNPs.

Q1: What is a typical encapsulation efficiency for siRNA using this compound LNPs, and what are the common methods for its determination?

A typical target for encapsulation efficiency (EE) is often greater than 85-90%.[1][2] Several methods can be used to determine the encapsulation efficiency of siRNA within LNPs. The most common is the RiboGreen assay, which quantifies the amount of accessible (unencapsulated) siRNA.[3][4] Other methods include anion exchange chromatography (AEX) and capillary gel electrophoresis with laser-induced fluorescence detection (CGE-LIF), which can separate free siRNA from intact LNPs.[3] The encapsulation efficiency is generally calculated using the following formula:

EE (%) = (Total siRNA - Free siRNA) / Total siRNA * 100

Q2: I am observing significantly lower than expected encapsulation efficiency. What are the potential causes and how can I troubleshoot this?

Low encapsulation efficiency can stem from several factors related to the formulation components and the mixing process. Below is a troubleshooting table summarizing potential causes and recommended actions.

Potential Cause Recommended Action Key Considerations
Suboptimal N/P Ratio Optimize the Nitrogen to Phosphate (N/P) ratio, which is the molar ratio of ionizable lipid (this compound) to the phosphate groups in the siRNA.Start with a literature-recommended N/P ratio (e.g., 3 to 6) and perform a titration to find the optimal ratio for your specific siRNA and lipid composition.
Incorrect pH of Aqueous Buffer Ensure the aqueous buffer (e.g., citrate or acetate buffer) has a pH of around 4.0.The ionizable lipid this compound requires an acidic environment to become protonated and positively charged, which is crucial for electrostatic interaction with the negatively charged siRNA.
Inefficient Mixing Verify and optimize the mixing parameters. For microfluidic mixing, this includes the Flow Rate Ratio (FRR) and Total Flow Rate (TFR). For manual mixing, ensure rapid and consistent injection of the lipid-ethanol phase into the aqueous phase.A higher FRR (aqueous to organic phase), typically around 3:1, generally leads to smaller LNPs and higher encapsulation efficiency.
Degraded this compound or other lipids Use fresh, high-quality lipids. Store this compound and other lipids under the recommended conditions (typically -20°C or -80°C) and protect them from light and moisture.Degradation of the ionizable lipid can significantly reduce its ability to complex with siRNA.
Poor siRNA Quality Ensure the siRNA is of high purity and integrity. Run a gel to check for degradation.Degraded or impure siRNA may not efficiently complex with the lipids.
Incorrect Ethanol Concentration The initial ethanol concentration in the lipid phase is critical. Ensure all lipids are fully dissolved. The rapid dilution of ethanol upon mixing with the aqueous phase drives LNP formation.Incomplete dissolution of lipids can lead to poor LNP formation and low encapsulation.

Q3: How does the Flow Rate Ratio (FRR) impact LNP size and encapsulation efficiency?

The Flow Rate Ratio (FRR), the ratio of the aqueous phase flow rate to the organic (ethanol) phase flow rate, is a critical parameter in microfluidic-based LNP production.

  • Higher FRR (e.g., 3:1 to 10:1): This leads to a more rapid dilution of the ethanol, which promotes faster precipitation and self-assembly of lipids into smaller nanoparticles. This rapid formation often results in higher encapsulation efficiencies.

  • Lower FRR (e.g., <2:1): Slower mixing can lead to the formation of larger, more heterogeneous particles and may result in lower encapsulation efficiency.

Flow Rate Ratio (Aqueous:Organic) Effect on LNP Size Effect on Encapsulation Efficiency
3:1Smaller (~100 nm)Higher (>80%)
<2:1Larger (>150 nm)Reduced

Q4: Can the type of helper lipids used with this compound affect encapsulation?

Yes, the choice and ratio of helper lipids are crucial. A typical formulation includes a phospholipid (like DSPC), cholesterol, and a PEG-lipid.

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): Acts as a structural "helper" lipid.

  • Cholesterol: Stabilizes the lipid bilayer and can enhance membrane fusion.

  • PEG-lipid: Controls particle size during formation and provides a steric barrier to prevent aggregation.

An optimized molar ratio of these components is essential for stable LNP formation and efficient siRNA encapsulation. A commonly cited molar ratio for similar ionizable lipids is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

Experimental Protocols

Protocol 1: this compound LNP Formulation using a Microfluidic Mixer

This protocol describes a general method for formulating siRNA-LNPs using a microfluidic device.

Materials:

  • This compound

  • DSPC

  • Cholesterol

  • PEG-DMG 2000

  • siRNA

  • Ethanol (200 proof, anhydrous)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and pump system

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and PEG-DMG 2000 in ethanol.

    • Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:cholesterol:PEG-DMG 2000). The final total lipid concentration in ethanol should be between 10-25 mg/mL.

  • Preparation of siRNA Solution (Aqueous Phase):

    • Dissolve the siRNA in the citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

    • Set the pump to the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol), meaning the aqueous phase flows at 9 mL/min and the ethanol phase at 3 mL/min.

    • Initiate the flow and collect the resulting LNP solution.

  • Downstream Processing:

    • Immediately dilute the collected LNP solution with PBS (pH 7.4) to reduce the ethanol concentration.

    • Transfer the diluted LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

  • Characterization:

    • Measure the LNP size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the siRNA encapsulation efficiency using the RiboGreen assay or another suitable method.

Protocol 2: Determination of Encapsulation Efficiency using RiboGreen Assay

Materials:

  • RiboGreen reagent

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v in TE buffer)

  • siRNA standards of known concentrations

  • LNP sample

  • 96-well plate (black, flat-bottom)

  • Plate reader with fluorescence detection (excitation ~480 nm, emission ~520 nm)

Procedure:

  • Prepare siRNA Standard Curve:

    • Prepare a series of siRNA standards in TE buffer.

  • Prepare Samples for Free siRNA Measurement:

    • Dilute the LNP sample in TE buffer.

    • Add the diluted RiboGreen reagent and incubate in the dark for 5 minutes.

    • Measure the fluorescence. This represents the unencapsulated (free) siRNA.

  • Prepare Samples for Total siRNA Measurement:

    • Dilute the LNP sample in TE buffer containing 2% Triton X-100. The detergent will lyse the LNPs.

    • Add the diluted RiboGreen reagent and incubate in the dark for 5 minutes.

    • Measure the fluorescence. This represents the total siRNA.

  • Calculation:

    • Use the standard curve to determine the concentration of free and total siRNA in your samples.

    • Calculate the encapsulation efficiency using the formula: EE (%) = ([Total siRNA] - [Free siRNA]) / [Total siRNA] * 100.

Visualizations

LNP_Formation_Workflow cluster_prep Phase Preparation cluster_mixing LNP Assembly cluster_post Downstream Processing cluster_analysis Characterization Lipid_Phase Lipid Phase (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Phase->Mixing Aqueous_Phase Aqueous Phase (siRNA in pH 4.0 Buffer) Aqueous_Phase->Mixing Dilution Dilution with Buffer (e.g., PBS pH 7.4) Mixing->Dilution Self-Assembly Dialysis Dialysis (Ethanol Removal & Buffer Exchange) Dilution->Dialysis Analysis Analysis - Size & PDI (DLS) - Encapsulation Efficiency - Zeta Potential Dialysis->Analysis

Caption: Workflow for this compound LNP Formulation.

Troubleshooting_Logic Start Low Encapsulation Efficiency Check_pH Is Aqueous Buffer pH ~4.0? Start->Check_pH Check_NP Is N/P Ratio Optimized? Check_pH->Check_NP Yes Adjust_pH Adjust Buffer pH to 4.0 Check_pH->Adjust_pH No Check_Mixing Are Mixing Parameters Optimal? Check_NP->Check_Mixing Yes Optimize_NP Titrate N/P Ratio Check_NP->Optimize_NP No Check_Lipids Are Lipids High Quality? Check_Mixing->Check_Lipids Yes Optimize_Mixing Adjust FRR and TFR Check_Mixing->Optimize_Mixing No Use_New_Lipids Use Fresh Lipid Stocks Check_Lipids->Use_New_Lipids No Success Improved Encapsulation Check_Lipids->Success Yes Adjust_pH->Check_NP Optimize_NP->Check_Mixing Optimize_Mixing->Check_Lipids Use_New_Lipids->Success

Caption: Troubleshooting Flowchart for Low Encapsulation Efficiency.

References

Technical Support Center: Optimizing DLin-K-C3-DMA Transfection Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DLin-K-C3-DMA mediated transfection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cationic lipid that is a key component of lipid nanoparticles (LNPs) used for delivering nucleic acids (like siRNA, mRNA, and plasmid DNA) into cells.[1] Its primary function is to encapsulate and protect the nucleic acid cargo and facilitate its entry into the cytoplasm. At a low pH (typically during LNP formulation), the amine group in this compound becomes protonated (positively charged), allowing it to electrostatically interact with the negatively charged nucleic acid backbone. At physiological pH (~7.4), the LNP surface is nearly neutral, which helps in reducing toxicity and increasing stability in the bloodstream. Once inside the cell's endosomes, the acidic environment again protonates the this compound, which is thought to disrupt the endosomal membrane and release the nucleic acid into the cytoplasm.

Q2: What are the critical factors influencing this compound transfection efficiency?

A2: Several factors can significantly impact the efficiency of your this compound based transfections. These include:

  • LNP Formulation: The molar ratio of the lipids (this compound, helper lipids like DSPC and cholesterol, and a PEG-lipid) is crucial.

  • N/P Ratio: The ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid affects particle size, charge, and encapsulation efficiency.

  • Particle Size and Polydispersity: Smaller, more uniform particles generally lead to better cellular uptake.

  • Cell Health and Confluency: Healthy, actively dividing cells at an optimal confluency are more receptive to transfection.

  • Presence of Serum: Serum components can interact with LNPs and affect their stability and uptake.

Q3: Can I use this compound for in vivo studies?

A3: Yes, this compound and related ionizable lipids are suitable for in vivo applications. They are designed to be relatively non-toxic and stable in circulation. However, for in vivo use, further optimization of the LNP formulation, including the PEG-lipid content, is critical to control circulation time and targeting.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Transfection Efficiency Suboptimal LNP formulation.Optimize the molar ratio of this compound, helper lipids (DSPC, cholesterol), and PEG-lipid. Refer to the data tables below for starting points.
Incorrect N/P ratio.Titrate the N/P ratio to find the optimal balance for your specific nucleic acid and cell type. An N/P ratio in the range of 4-10 is a good starting point to test.[2]
Poor cell health or incorrect confluency.Ensure cells are healthy, in the logarithmic growth phase, and plated at an optimal density (typically 70-90% confluency) at the time of transfection.
Nucleic acid degradation.Use high-quality, intact nucleic acids. Verify integrity using gel electrophoresis.
High Cell Toxicity Excessive amount of LNP.Perform a dose-response experiment to determine the optimal LNP concentration that maximizes transfection efficiency while minimizing toxicity.
High confluency leading to contact inhibition.Plate cells at a lower density to avoid overcrowding after transfection.
Prolonged exposure to transfection complexes.Reduce the incubation time of the LNP-nucleic acid complexes with the cells.
Inconsistent Results Variability in LNP preparation.Ensure consistent and rapid mixing during LNP formulation. The use of a microfluidic mixing device is recommended for reproducibility.
Changes in cell culture conditions.Maintain consistent cell passage number, media composition, and incubation conditions.

Data Presentation: Impact of Formulation on Transfection Efficiency

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide data for the closely related and structurally similar ionizable lipids, DLin-KC2-DMA and DLin-MC3-DMA. These results offer valuable insights into the optimization of LNP formulations.

Table 1: In Vitro Transfection Efficiency of Firefly Luciferase (FLuc) mRNA LNPs with Varying Ionizable Lipids and N/P Ratios. [3][4]

Ionizable LipidN/P RatioTransfection Efficiency (Relative Light Units)Cell Viability (%)
DLin-KC2-DMA2~1.0 x 10^8>95
DLin-KC2-DMA4~2.5 x 10^8>95
DLin-KC2-DMA6~3.0 x 10^8~90
DLin-KC2-DMA8~2.0 x 10^8~85
DLin-MC3-DMA4~1.5 x 10^8>95
DLin-MC3-DMA7Data not availableData not available
DLin-MC3-DMA8Data not availableData not available

Note: Data is adapted from studies using different cell lines and experimental conditions and should be used as a guide for optimization.

Table 2: Effect of Helper Lipid Composition on LNP-mediated mRNA Delivery to Human Airway Epithelial Cells.

Formulation (Helper Lipid)Transfection Efficiency (% GFP Positive Cells)
DSPC~75%
DOPC~85%
ESM~90%
DOPS~97%

Note: This data illustrates the significant impact of the helper lipid on transfection efficiency and the importance of screening different helper lipids for a specific application.

Experimental Protocols

Protocol 1: Preparation of this compound Lipid Nanoparticles (LNPs)

This protocol describes a general method for preparing LNPs using a microfluidic mixing device.

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Nucleic acid (siRNA, mRNA, or pDNA)

  • Ethanol, molecular biology grade

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and the PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration in ethanol should be between 10-25 mg/mL.

    • Gently warm the solution to 37-60°C to ensure complete dissolution of all lipids.

  • Prepare Nucleic Acid Solution:

    • Dilute the nucleic acid in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the nucleic acid solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase (typically 3:1).

    • Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of LNPs.

  • Dialysis and Sterilization:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen or PicoGreen).

Protocol 2: In Vitro Transfection with this compound LNPs

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound LNPs encapsulating the nucleic acid of interest

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, dilute the LNP-nucleic acid complexes to the desired final concentration in fresh, serum-free or complete culture medium.

    • Remove the old medium from the cells and add the medium containing the LNP complexes.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the nucleic acid delivered and the desired assay.

  • Analysis:

    • After the incubation period, analyze the cells for the desired outcome (e.g., gene knockdown by qPCR or Western blot for siRNA, protein expression by fluorescence microscopy or Western blot for mRNA/pDNA).

Mandatory Visualizations

G cluster_prep LNP Formulation Workflow cluster_transfection In Vitro Transfection Workflow prep_lipids 1. Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) mixing 3. Microfluidic Mixing prep_lipids->mixing prep_na 2. Prepare Nucleic Acid (in Citrate Buffer pH 4.0) prep_na->mixing dialysis 4. Dialysis (vs. PBS pH 7.4) mixing->dialysis characterization 5. Characterization (Size, PDI, Encapsulation) dialysis->characterization add_lnps 2. Add LNP Complexes characterization->add_lnps Transfection-ready LNPs seed_cells 1. Seed Cells seed_cells->add_lnps incubation 3. Incubate (24-72h) add_lnps->incubation analysis 4. Analyze Results incubation->analysis

Caption: Experimental workflow for LNP formulation and in vitro transfection.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space cluster_endocytosis Endocytosis cluster_trafficking Endosomal Trafficking lnp Lipid Nanoparticle (LNP) (Neutral Surface Charge) cell_membrane Cell Membrane lnp->cell_membrane 1. Receptor-Mediated Endocytosis early_endosome Early Endosome (pH ~6.0-6.5) cell_membrane->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome 2. Endosomal Maturation lysosome Lysosome (Degradation) late_endosome->lysosome Degradation Pathway release Nucleic Acid Release late_endosome->release 3. Endosomal Escape (Membrane Destabilization) cytoplasm Cytoplasm release->cytoplasm 4. Functional Delivery

Caption: Cellular uptake and endosomal escape pathway of LNPs.

References

Technical Support Center: DLin-K-C3-DMA Nanoparticle Aggregation and Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the aggregation of DLin-K-C3-DMA lipid nanoparticles (LNPs) and strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound nanoparticle aggregation?

A1: this compound nanoparticle aggregation is a multifaceted issue stemming from the inherent colloidal instability of LNPs. The primary causes can be broadly categorized as formulation-related, process-related, and storage-related factors. These include suboptimal pH, inappropriate buffer composition, elevated temperatures, mechanical stress from vigorous mixing or shaking, multiple freeze-thaw cycles, and an inadequate concentration of stabilizing lipids, such as PEGylated lipids.[1][2]

Q2: How does pH influence the stability and aggregation of this compound LNPs?

A2: The pH of the surrounding buffer is a critical factor in maintaining the stability of this compound LNPs. This compound is an ionizable cationic lipid with a pKa of approximately 6.44.[3] During formulation, a low pH (around 4.0) is used to protonate the lipid, facilitating the encapsulation of negatively charged nucleic acids.[4] Post-formulation, the pH is typically raised to a physiological level (around 7.4). Deviations from the optimal pH range during storage can alter the surface charge of the LNPs, leading to reduced electrostatic repulsion between particles and subsequent aggregation.[5] Studies have shown that a lower pH during LNP formation can result in smaller particle sizes.

Q3: What is the role of PEGylated lipids in preventing LNP aggregation?

A3: Polyethylene glycol (PEG)-conjugated lipids are incorporated into LNP formulations to provide steric stabilization. The PEG chains form a hydrophilic corona on the surface of the nanoparticle, creating a physical barrier that prevents close contact and fusion between individual LNPs. This steric hindrance is crucial for maintaining the colloidal stability of the formulation and preventing aggregation during storage and in biological fluids. Even small concentrations of PEG-lipids can significantly reduce nanoparticle size and prevent aggregation.

Q4: Can freeze-thaw cycles induce aggregation of this compound LNPs?

A4: Yes, repeated freeze-thaw cycles are a significant cause of LNP aggregation. During the freezing process, the formation of ice crystals can exert mechanical stress on the nanoparticles, leading to their fusion or rupture. Furthermore, as ice crystals form, the concentration of solutes, including the LNPs, increases in the unfrozen portion, which can also promote aggregation. The use of cryoprotectants, such as sucrose or trehalose, is recommended to mitigate the detrimental effects of freezing and thawing.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and handling of this compound nanoparticles.

Issue 1: High Polydispersity Index (PDI) after Formulation

A high Polydispersity Index (PDI) indicates a broad size distribution of nanoparticles, which can affect the formulation's stability and in vivo performance. A PDI value below 0.2 is generally considered acceptable for LNP formulations.

Potential Cause Troubleshooting Step
Inadequate Mixing Ensure rapid and homogenous mixing of the lipid and aqueous phases during formulation. For microfluidic mixing, optimize the total flow rate (TFR) and flow rate ratio (FRR). For manual methods like pipette mixing, ensure vigorous and consistent pipetting.
Suboptimal Lipid Ratios Verify the molar ratios of the lipid components (this compound, helper lipid, cholesterol, PEG-lipid). An insufficient amount of PEG-lipid can lead to instability and a higher PDI.
Poor Quality of Lipids or Solvents Use high-purity lipids and solvents. Impurities can interfere with the self-assembly process and lead to a heterogeneous particle population.
Incorrect pH of Aqueous Phase Ensure the pH of the aqueous buffer (typically citrate or acetate buffer) is around 4.0 during formulation to facilitate proper nucleic acid encapsulation and LNP formation.
Issue 2: Nanoparticle Aggregation During Storage

Aggregation during storage is a common stability issue that can compromise the therapeutic efficacy and safety of the LNP formulation.

Potential Cause Troubleshooting Step
Inappropriate Storage Temperature Store LNP formulations at the recommended temperature, typically between 2-8°C for short-term storage. Avoid freezing unless a validated cryoprotectant is used. Long-term storage at -80°C with a cryoprotectant can maintain stability.
Suboptimal Buffer Conditions Store LNPs in a buffer with a pH close to neutral (e.g., PBS at pH 7.4) to maintain colloidal stability. Avoid buffers that can cause pH shifts upon freezing, like phosphate buffers.
Mechanical Stress Avoid vigorous shaking or vortexing of the LNP suspension. Gentle inversion is sufficient for resuspension.
High Nanoparticle Concentration If aggregation is observed at high concentrations, consider diluting the formulation for storage, if feasible for the intended application. Higher lipid concentrations can lead to larger particle sizes.
Issue 3: Low Encapsulation Efficiency

Low encapsulation efficiency of the nucleic acid cargo is a critical issue that reduces the potency of the therapeutic.

Potential Cause Troubleshooting Step
Incorrect pH of Formulation Buffer The pH of the aqueous buffer containing the nucleic acid must be acidic (around 4.0) to ensure the this compound is positively charged to interact with the negatively charged nucleic acid.
Suboptimal Lipid:Nucleic Acid Ratio Optimize the nitrogen-to-phosphate (N:P) ratio, which represents the molar ratio of the ionizable lipid's nitrogen atoms to the nucleic acid's phosphate groups. A higher N:P ratio generally leads to better encapsulation.
Degraded Nucleic Acid Ensure the integrity of the nucleic acid cargo before formulation. Use RNase-free techniques and reagents.
Inefficient Mixing Inefficient mixing can lead to incomplete interaction between the lipids and the nucleic acid, resulting in poor encapsulation. Ensure the mixing process is rapid and thorough.
Issue 4: Batch-to-Batch Variability

Inconsistent results between different batches of LNP formulations can hinder research and development.

Potential Cause Troubleshooting Step
Inconsistent Raw Materials Use lipids and other reagents from the same lot for a series of experiments to minimize variability. Qualify new lots of materials before use.
Variations in Manual Procedures For manual formulation methods, ensure consistency in pipetting speed, mixing time, and temperature. Where possible, use automated systems like microfluidic mixers for better reproducibility.
Fluctuations in Environmental Conditions Control the temperature and humidity of the laboratory environment, as these can affect solvent evaporation and reaction kinetics.
Instrument Calibration Regularly calibrate all equipment used in the formulation and characterization process, such as pipettes, pH meters, and DLS instruments.

Quantitative Data Summary

The following tables summarize quantitative data on the factors affecting this compound LNP stability.

Table 1: Effect of Storage Temperature on LNP Size and PDI over 7 Days

Storage Temperature (°C)Size (nm)PDI
25 116.8 ± 5.80.045 ± 0.009
4 113.1 ± 2.20.061 ± 0.018
-30 111.6 ± 2.00.047 ± 0.043
-80 165.7 ± 22.90.201 ± 0.042

Data are represented as mean ± S.D. (n=3).

Table 2: Effect of pH of Aqueous Buffer on LNP Mean Particle Diameter

pH of Lactate BufferMean Particle Diameter (nm)
3.0 93.2 ± 1.0
4.0 125.4 ± 0.8
5.0 200.4 ± 2.6

Data represent the mean ± S.D. (n = 3).

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes a general method for formulating this compound LNPs using a microfluidic device.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (absolute, RNase-free)

  • Nucleic acid (e.g., mRNA, siRNA)

  • Citrate buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and cartridges

  • Syringe pumps

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5) and total lipid concentration (e.g., 12.5 mM).

  • Prepare Aqueous Phase: Dissolve the nucleic acid in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Set up Microfluidic System: Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes and place them on the syringe pumps connected to the microfluidic cartridge.

  • Mixing: Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the syringe pumps. A typical FRR is 3:1 (aqueous:organic). Initiate the flow to mix the two phases within the microfluidic chip.

  • Collection: Collect the resulting nanoparticle suspension from the outlet of the microfluidic cartridge.

  • Buffer Exchange: Dialyze the collected LNP suspension against PBS (pH 7.4) to remove ethanol and raise the pH. This can be done using dialysis cassettes with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Sterilization and Storage: Filter the final LNP formulation through a 0.22 µm sterile filter and store at 2-8°C.

Protocol 2: Characterization of LNP Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Materials:

  • LNP sample

  • PBS (pH 7.4, filtered through a 0.22 µm filter)

  • DLS instrument (e.g., Zetasizer)

  • Low-volume disposable cuvettes

Procedure:

  • Instrument Warm-up: Turn on the DLS instrument and allow it to stabilize according to the manufacturer's instructions.

  • Sample Preparation: Dilute the LNP sample in filtered PBS to a suitable concentration for DLS measurement. The optimal concentration should be determined empirically to achieve a stable count rate as recommended by the instrument manufacturer. A typical dilution is 1:50 to 1:100.

  • Cuvette Preparation: Rinse a clean cuvette with the filtered PBS. Pipette the diluted LNP sample into the cuvette, ensuring there are no air bubbles.

  • Measurement: Place the cuvette in the DLS instrument. Set the measurement parameters (e.g., temperature, dispersant viscosity, and refractive index). Perform the measurement according to the instrument's software instructions.

  • Data Analysis: The instrument software will provide the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI). Record these values. Perform at least three independent measurements for each sample.

Protocol 3: Determination of Nucleic Acid Encapsulation Efficiency using a Fluorescence-Based Assay (e.g., RiboGreen Assay)

Materials:

  • LNP sample

  • Fluorescent nucleic acid staining dye (e.g., RiboGreen reagent)

  • TE buffer (Tris-EDTA, RNase-free)

  • Triton X-100 (1% v/v in TE buffer)

  • Nucleic acid standard of known concentration

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Standard Curve: Prepare a serial dilution of the nucleic acid standard in TE buffer to create a standard curve (e.g., 0 to 2 µg/mL).

  • Sample Preparation: In a 96-well plate, prepare two sets of wells for each LNP sample.

    • Set 1 (Free Nucleic Acid): Add the LNP sample and TE buffer.

    • Set 2 (Total Nucleic Acid): Add the LNP sample and 1% Triton X-100 solution. The Triton X-100 will lyse the nanoparticles and release the encapsulated nucleic acid.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to ensure complete lysis of the LNPs in the Triton X-100 treated wells.

  • Dye Addition: Prepare the fluorescent dye working solution by diluting the stock reagent in TE buffer according to the manufacturer's protocol. Add the dye solution to all wells (standards and samples).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the dye (e.g., ~480 nm excitation and ~520 nm emission for RiboGreen).

  • Calculation:

    • Use the standard curve to determine the concentration of free nucleic acid (from Set 1) and total nucleic acid (from Set 2).

    • Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

LNP_Formulation_Workflow cluster_formulation LNP Formulation cluster_purification Purification & Concentration cluster_characterization Characterization cluster_final Final Product Lipid_Preparation 1. Lipid Stock Preparation (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) Mixing 3. Microfluidic Mixing (Controlled Flow Rates) Lipid_Preparation->Mixing Aqueous_Preparation 2. Aqueous Phase Preparation (Nucleic Acid in Citrate Buffer, pH 4.0) Aqueous_Preparation->Mixing Collection 4. Collection of LNP Suspension Mixing->Collection Buffer_Exchange 5. Buffer Exchange (Dialysis against PBS, pH 7.4) Collection->Buffer_Exchange Concentration 6. Concentration (Optional) (e.g., Ultrafiltration) Buffer_Exchange->Concentration Size_PDI 7a. Size and PDI Measurement (Dynamic Light Scattering) Concentration->Size_PDI Zeta_Potential 7b. Zeta Potential Measurement Concentration->Zeta_Potential Encapsulation 7c. Encapsulation Efficiency (Fluorescence Assay) Concentration->Encapsulation Morphology 7d. Morphology Analysis (Optional) (Cryo-TEM) Concentration->Morphology Sterilization 8. Sterile Filtration (0.22 µm filter) Concentration->Sterilization Storage 9. Storage (2-8°C or -80°C with cryoprotectant) Sterilization->Storage

Caption: Experimental workflow for this compound LNP formulation and characterization.

Aggregation_Factors cluster_formulation Formulation Factors cluster_process Process Factors cluster_storage Storage & Environmental Factors Aggregation Nanoparticle Aggregation Lipid_Ratio Suboptimal Lipid Ratio (Low PEG-Lipid) Lipid_Ratio->Aggregation Lipid_Concentration High Lipid Concentration Lipid_Concentration->Aggregation pH_Formulation Incorrect Formulation pH pH_Formulation->Aggregation Mixing_Issues Inadequate Mixing Mixing_Issues->Aggregation Mechanical_Stress Mechanical Stress (Shaking, Vortexing) Mechanical_Stress->Aggregation Temperature Inappropriate Temperature (High Temp, Freeze-Thaw) Temperature->Aggregation pH_Storage Suboptimal Storage pH pH_Storage->Aggregation Buffer_Choice Incompatible Buffer Buffer_Choice->Aggregation

References

Technical Support Center: DLin-K-C3-DMA Cytotoxicity and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on understanding and mitigating the cytotoxicity associated with DLin-K-C3-DMA, a cationic lipid widely used in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the cellular mechanisms of cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

This compound is a synthetic, ionizable cationic lipid. It is a critical component in LNP formulations designed to deliver nucleic acid-based therapeutics, such as siRNA and mRNA. Its cationic headgroup electrostatically interacts with the negatively charged nucleic acid backbone, facilitating encapsulation. The lipid's ionizable nature is key to its function; at acidic pH within the endosome, it becomes protonated, which is believed to promote the disruption of the endosomal membrane and release the nucleic acid cargo into the cytoplasm.

Q2: What are the primary causes of this compound-associated cytotoxicity?

While specific data for this compound is limited in publicly available literature, the cytotoxicity of cationic lipids, in general, is attributed to several mechanisms:

  • Inflammatory Response: Cationic lipids can activate innate immune pathways, leading to the production of pro-inflammatory cytokines and chemokines. This can be triggered by the LNP formulation itself.

  • Lysosomal Dysfunction: The accumulation of cationic lipids within the acidic environment of lysosomes can lead to lysosomal membrane permeabilization (LMP). This disruption can release lysosomal enzymes into the cytoplasm, triggering cellular damage and cell death pathways.[1][2][3][4]

  • Mitochondrial Damage: Cationic lipids can interact with and disrupt mitochondrial membranes, leading to mitochondrial dysfunction, the production of reactive oxygen species (ROS), and the initiation of apoptosis.

  • Cell Membrane Disruption: At high concentrations, the positive charge of the lipid can lead to the destabilization of the plasma membrane, causing cell lysis.

Q3: How can I assess the cytotoxicity of my this compound LNP formulation?

Several standard in vitro assays can be used to quantify cytotoxicity:

  • MTT Assay: Measures cell metabolic activity as an indicator of cell viability.

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cell membrane disruption.

  • Cell Viability Dyes: Dyes like trypan blue or propidium iodide can be used to stain dead cells, which can then be quantified using microscopy or flow cytometry.

  • AlamarBlue™ Assay: A resazurin-based assay that measures the reducing power of living cells, providing an indication of cell viability.[5]

Q4: Are there less toxic alternatives to this compound?

Yes, the field of ionizable lipids is rapidly evolving. Newer generations of lipids are being designed with improved biodegradability and lower toxicity profiles. For instance, lipids with ester linkages are designed to be more readily hydrolyzed into less toxic byproducts. When selecting an ionizable lipid, it is crucial to consider the specific application, cell type, and desired balance between transfection efficiency and cytotoxicity.

Troubleshooting Guide: High Cytotoxicity in this compound LNP Experiments

Issue Potential Cause Recommended Solution
High cell death observed shortly after LNP addition. LNP concentration is too high.Perform a dose-response experiment to determine the optimal LNP concentration that balances transfection efficiency and cell viability. Start with a lower concentration and titrate upwards.
Impurities in the LNP formulation.Ensure all lipids and reagents are of high purity. Residual solvents from the formulation process can contribute to toxicity.
Cell viability decreases significantly 24-48 hours post-transfection. Prolonged exposure to LNPs.Replace the cell culture medium 4-6 hours after the initial incubation with the LNPs to remove excess nanoparticles.
Intrinsic toxicity of the this compound.Consider optimizing the LNP formulation by adjusting the molar ratio of the lipids. Reducing the proportion of the cationic lipid may decrease toxicity.
Inconsistent cytotoxicity results between experiments. Variation in cell health and density.Standardize cell culture conditions, including passage number, confluency at the time of transfection, and seeding density. Ensure cells are healthy and in the logarithmic growth phase.
Variability in LNP formulation.Use a consistent and reproducible method for LNP formulation, such as microfluidics, to ensure uniform particle size and composition between batches.

Quantitative Data Summary

Ionizable LipidCell LineAssayKey FindingsReference
DLin-KC2-DMA, DLin-MC3-DMA, DLin-DMA, DODMA, DODAPNot specifiedAlamar BlueDoses of 100 and 200 ng showed areas of cell loss for all lipids tested.
DMKD and DMKD-PS LNPsCT26, RAW 264.7Cell Viability AssayExhibited relatively higher cytotoxicity than ALC-0315 and SM-102 LNPs.

Experimental Protocols

Protocol 1: Assessment of LNP Cytotoxicity using MTT Assay

Objective: To determine the effect of this compound LNPs on cell viability.

Materials:

  • Target cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound LNP formulation

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound LNP formulation in complete cell culture medium.

  • Remove the culture medium from the cells and replace it with 100 µL of the LNP dilutions. Include untreated cells as a negative control.

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Mitigating Cytotoxicity by Medium Replacement

Objective: To reduce LNP-induced cytotoxicity by limiting the exposure time of cells to the nanoparticles.

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Incubate the cells with the LNP-containing medium for 4-6 hours at 37°C.

  • Carefully aspirate the medium containing the LNPs.

  • Gently wash the cells once with pre-warmed PBS.

  • Add 100 µL of fresh, pre-warmed complete cell culture medium to each well.

  • Continue the incubation for a total of 24-48 hours.

  • Proceed with cytotoxicity assessment (e.g., MTT assay) or other downstream analyses.

Visualizing Cellular Pathways and Workflows

Signaling Pathway of Cationic Lipid-Induced Cytotoxicity

Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_toxicity Cytotoxicity Pathways LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Mitochondria Mitochondrial Damage LNP->Mitochondria Inflammation Inflammatory Response LNP->Inflammation Endosome Endosome (Acidic pH) Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Protonation of This compound Lysosome Lysosomal Dysfunction Endosome->Lysosome Payload_Release Nucleic Acid Release Endosomal_Escape->Payload_Release LMP LMP Lysosome->LMP ROS ROS Production Mitochondria->ROS Cytokines Pro-inflammatory Cytokines Inflammation->Cytokines Cell_Death Cell Death (Apoptosis/Necrosis) LMP->Cell_Death ROS->Cell_Death Cytokines->Cell_Death

Caption: Cationic lipid LNP-induced cytotoxicity pathways.

Experimental Workflow for Assessing and Mitigating Cytotoxicity

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_mitigation Mitigation (Optional) cluster_assessment Assessment cluster_decision Decision Cell_Culture 1. Seed Cells in 96-well plate LNP_Prep 2. Prepare LNP Dilutions Cell_Culture->LNP_Prep Incubation 3. Add LNPs to Cells & Incubate LNP_Prep->Incubation Medium_Change 4. Replace Medium (4-6 hours post-incubation) Incubation->Medium_Change Cytotoxicity_Assay 5. Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Cytotoxicity_Assay Medium_Change->Cytotoxicity_Assay Data_Analysis 6. Analyze Data (% Cell Viability) Cytotoxicity_Assay->Data_Analysis Troubleshoot High Cytotoxicity? Troubleshoot Data_Analysis->Troubleshoot Troubleshoot->LNP_Prep Optimize Concentration/ Formulation

Caption: Workflow for LNP cytotoxicity assessment and mitigation.

References

Technical Support Center: Optimizing DLin-K-C3-DMA Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DLin-K-C3-DMA lipid nanoparticle (LNP) formulations. Our goal is to help you achieve stable, potent, and reproducible results in your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and storage of this compound LNPs.

Issue 1: High Polydispersity Index (PDI) and Particle Size Variability

Question: My LNP formulation shows a high PDI (>0.2) and inconsistent particle size between batches. What are the potential causes and how can I troubleshoot this?

Answer: High PDI and size variability are common challenges in LNP formulation. The primary causes often relate to inconsistencies in the mixing process and the quality of the lipid components. Here’s a step-by-step guide to troubleshoot this issue:

  • Mixing Process: The rapid and consistent mixing of the lipid-ethanol phase and the aqueous nucleic acid phase is critical for forming uniform LNPs.

    • Microfluidic Systems: If using a microfluidic device, ensure the channels are not clogged and that the flow rates of both phases are precisely controlled and reproducible. Variations in the total flow rate (TFR) and flow rate ratio (FRR) can significantly impact particle size.[1]

    • Manual Mixing (e.g., Vortexing): For manual methods, the speed and duration of vortexing, as well as the rate of addition of one phase to the other, must be kept consistent. However, manual methods are inherently more variable than automated systems.[2]

  • Lipid Quality and Preparation:

    • Ensure that the this compound and other lipids are of high purity and have not degraded. Store lipids according to the manufacturer's instructions, typically at -20°C or -80°C.[3][4]

    • Prepare fresh lipid stock solutions in ethanol for each formulation. Ensure all lipids are fully dissolved before mixing.

  • Buffer Conditions:

    • The pH of the aqueous buffer is crucial for the ionization of this compound and subsequent complexation with the nucleic acid. Typically, a citrate or acetate buffer with a pH between 3 and 5 is used for formulation.[5] Inconsistent buffer pH can lead to variability.

Troubleshooting Workflow for High PDI

high_pdi_troubleshooting start High PDI (>0.2) Inconsistent Particle Size check_mixing Review Mixing Protocol start->check_mixing microfluidics Microfluidics: - Check for clogs - Verify flow rates (TFR, FRR) - Ensure consistent tubing check_mixing->microfluidics Automated manual_mixing Manual Mixing: - Standardize vortex speed/duration - Control rate of addition check_mixing->manual_mixing Manual check_lipids Assess Lipid Quality microfluidics->check_lipids manual_mixing->check_lipids lipid_storage Verify proper lipid storage (temperature, inert gas) check_lipids->lipid_storage lipid_solution Prepare fresh, fully dissolved lipid stock solutions lipid_storage->lipid_solution check_buffers Validate Aqueous Buffer lipid_solution->check_buffers buffer_ph Confirm buffer pH is within optimal range (3-5) check_buffers->buffer_ph solution Optimized Formulation: Low PDI, Consistent Size buffer_ph->solution

Caption: Troubleshooting workflow for high PDI in LNP formulations.

Issue 2: LNP Aggregation During Storage

Question: My LNPs look good initially, but they aggregate over time, especially during freeze-thaw cycles. How can I improve their stability?

Answer: LNP aggregation is a significant stability concern, often triggered by storage conditions and formulation components.

  • Storage Temperature:

    • Refrigerated Storage (2-8°C): This is often the preferred short-to-medium-term storage condition.

    • Frozen Storage (≤ -20°C): While necessary for long-term stability, the freezing and thawing process can induce aggregation. The pH of some buffers, like phosphate-buffered saline (PBS), can shift during freezing, leading to instability.

  • Cryoprotectants:

    • The addition of cryoprotectants, such as sucrose or trehalose, at concentrations of 5-10% (w/v) can significantly reduce aggregation during freeze-thaw cycles. These sugars form a glassy matrix that protects the LNPs from mechanical stress.

  • PEG-Lipid Content:

    • The polyethylene glycol (PEG)-lipid component provides a steric barrier that prevents aggregation. The molar ratio of the PEG-lipid is typically between 1.5% and 2.5%. Insufficient PEG-lipid can lead to instability. However, excessive amounts can hinder cellular uptake.

  • Buffer Selection:

    • For frozen storage, consider using buffers like Tris or HEPES, which have been shown to offer better cryoprotection compared to PBS.

Logical Steps to Prevent Aggregation

aggregation_prevention start LNP Aggregation Observed storage_temp Evaluate Storage Temperature start->storage_temp freeze_thaw Experiencing Freeze-Thaw Cycles? storage_temp->freeze_thaw add_cryo Add Cryoprotectant (e.g., 5-10% Sucrose/Trehalose) freeze_thaw->add_cryo Yes check_peg Review PEG-Lipid Ratio (Typically 1.5-2.5 mol%) freeze_thaw->check_peg No add_cryo->check_peg adjust_peg Optimize PEG-Lipid Molar Ratio check_peg->adjust_peg buffer_choice Assess Storage Buffer adjust_peg->buffer_choice switch_buffer Consider Tris or HEPES instead of PBS for frozen storage buffer_choice->switch_buffer stable_lnp Stable LNP Formulation switch_buffer->stable_lnp

Caption: Decision tree for preventing LNP aggregation during storage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio for this compound LNP formulations?

A common and well-established molar ratio for this compound (or the similar DLin-MC3-DMA) based LNPs is 50:10:38.5:1.5 for the ionizable lipid:DSPC:cholesterol:PEG-lipid, respectively. However, this can be optimized depending on the specific nucleic acid cargo and the desired characteristics of the LNPs.

Q2: How does the N/P ratio impact the stability and efficacy of this compound LNPs?

The Nitrogen/Phosphate (N/P) ratio, which is the molar ratio of the amine groups in the ionizable lipid to the phosphate groups in the nucleic acid, is critical for efficient encapsulation and stability. An N/P ratio between 3 and 6 is often a good starting point for optimization. A low N/P ratio may result in incomplete encapsulation, while an excessively high ratio can lead to increased toxicity.

Q3: What is the expected pKa of this compound and why is it important?

This compound is designed to have a pKa in the range of 6.2-6.5. This is a crucial feature, as it allows the lipid to be positively charged at the acidic pH used during formulation (e.g., pH 4), facilitating the encapsulation of negatively charged nucleic acids. At physiological pH (~7.4), the lipid becomes nearly neutral, which reduces toxicity and promotes the release of the cargo into the cytoplasm after endocytosis.

Q4: What are the best practices for long-term storage of this compound LNPs?

For long-term storage, freezing at -80°C is recommended. To maintain stability, it is crucial to use a cryoprotectant like sucrose and a suitable buffer such as Tris. Avoid multiple freeze-thaw cycles, as this can lead to particle aggregation and a decrease in encapsulation efficiency.

Quantitative Data Summary

The stability of this compound LNPs is highly dependent on storage conditions. The following tables summarize the impact of temperature and cryoprotectants on key stability parameters.

Table 1: Impact of Storage Temperature on LNP Stability (7-day study)

Storage TemperatureChange in Z-average SizeChange in PDIChange in Encapsulation Efficiency
4°C Minimal changeMinimal changeMaintained
25°C Minimal changeMinimal changeMaintained
-80°C (without cryoprotectant) IncreaseIncreaseDecrease

Data compiled from a study on DLin-MC3-DMA LNPs, which have a similar structure and are expected to behave similarly.

Table 2: Effect of Cryoprotectants on LNP Stability after a Freeze-Thaw Cycle

Cryoprotectant (w/v)Change in Z-average SizeChange in PDI
0% (Control) Significant IncreaseSignificant Increase
5% Sucrose Minimal IncreaseMinimal Increase
10% Sucrose No significant changeNo significant change
20% Sucrose No significant changeNo significant change

Data adapted from studies on lipidoid nanoparticles, demonstrating the protective effect of cryoprotectants.

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

Objective: To formulate this compound LNPs encapsulating a nucleic acid cargo using a microfluidic mixing device.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Citrate buffer (50 mM, pH 4.0)

  • Absolute ethanol (200 proof, molecular biology grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis device (e.g., Slide-A-Lyzer, 10 kDa MWCO)

Methodology:

  • Preparation of Lipid Stock Solution (in Ethanol): a. Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol. b. Combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000). The final total lipid concentration in ethanol should be between 10-25 mM.

  • Preparation of Aqueous Nucleic Acid Solution: a. Dilute the nucleic acid cargo in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing: a. Set up the microfluidic system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another. c. Set the flow rate ratio (FRR) of the aqueous phase to the ethanol phase, typically at 3:1. d. Set the total flow rate (TFR), for example, to 12 mL/min. e. Initiate the mixing process and collect the resulting LNP dispersion.

  • Downstream Processing (Buffer Exchange): a. Transfer the collected LNP dispersion to a dialysis device. b. Dialyze against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and raise the pH.

  • Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm filter. b. Store the LNPs at 4°C for short-term use or at -80°C with a cryoprotectant for long-term storage.

Protocol 2: Characterization of LNP Size, PDI, and Zeta Potential

Objective: To determine the physical characteristics of the formulated LNPs.

Materials:

  • This compound LNP formulation

  • Deionized water or appropriate buffer for dilution

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Methodology:

  • Sample Preparation: a. Dilute a small aliquot of the LNP formulation in deionized water or PBS to an appropriate concentration for DLS analysis (this is instrument-dependent).

  • Size and PDI Measurement: a. Equilibrate the DLS instrument to the desired temperature (typically 25°C). b. Transfer the diluted LNP sample to a cuvette and place it in the instrument. c. Perform the measurement to obtain the Z-average diameter (particle size) and the polydispersity index (PDI).

  • Zeta Potential Measurement: a. For zeta potential, ensure the sample is diluted in an appropriate low-ionic-strength buffer. b. Transfer the sample to a zeta potential cell. c. Perform the measurement to determine the surface charge of the LNPs.

Protocol 3: Determination of Nucleic Acid Encapsulation Efficiency

Objective: To quantify the percentage of nucleic acid successfully encapsulated within the LNPs.

Materials:

  • This compound LNP formulation

  • Quant-iT RiboGreen RNA Assay Kit (or similar nucleic acid quantification kit)

  • Triton X-100 (10% solution)

  • TE buffer (or other suitable buffer)

  • Fluorometer or plate reader

Methodology:

  • Standard Curve Preparation: a. Prepare a standard curve of the free nucleic acid using the RiboGreen assay according to the manufacturer's protocol.

  • Measurement of Unencapsulated Nucleic Acid: a. Dilute the LNP formulation in TE buffer. b. Add the RiboGreen reagent to the diluted LNPs and incubate as per the protocol. c. Measure the fluorescence. This value corresponds to the amount of unencapsulated ("free") nucleic acid.

  • Measurement of Total Nucleic Acid: a. To a separate aliquot of the diluted LNP formulation, add Triton X-100 to a final concentration of 0.5-1% to lyse the LNPs. b. Add the RiboGreen reagent and incubate. c. Measure the fluorescence. This value corresponds to the total amount of nucleic acid (encapsulated + free).

  • Calculation of Encapsulation Efficiency (EE): a. Use the standard curve to determine the concentration of nucleic acid in both the "free" and "total" samples. b. Calculate the EE using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

References

Technical Support Center: Troubleshooting Batch-to-Batch Variability in Lipid Nanoparticle (LNP) Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges related to batch-to-batch variability in Lipid Nanoparticle (LNP) production. Consistent LNP characteristics are critical for therapeutic efficacy and safety. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you achieve reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in LNP production?

A1: Batch-to-batch variability in LNP production can stem from several factors throughout the manufacturing process. Key sources include the quality and consistency of raw materials, precise control of process parameters, and the manufacturing method itself.[1][2] Even slight deviations in the purity of lipids or the concentration of RNA can lead to significant differences in the final product.[3] Process parameters such as mixing speed, flow rates, and temperature are also critical and must be carefully controlled.[4][5] Furthermore, the method of LNP formation, for instance, microfluidics versus bulk mixing, can have a substantial impact on the reproducibility of your results.

Q2: What are the critical quality attributes (CQAs) for LNPs, and what are the generally accepted ranges for these attributes?

A2: The critical quality attributes (CQAs) for LNPs are the physical and chemical characteristics that ensure the product's quality, safety, and efficacy. The primary CQAs include:

  • Particle Size: Typically, a target size of 80-100 nm is considered optimal for cellular delivery. However, the ideal range can vary from 50 to 200 nm depending on the specific application and target tissue.

  • Polydispersity Index (PDI): This measures the uniformity of the particle size distribution. A PDI value below 0.2 is generally considered ideal, indicating a monodisperse and homogenous population of LNPs.

  • Encapsulation Efficiency (%EE): This is the percentage of the therapeutic payload (e.g., mRNA) that is successfully encapsulated within the LNPs. An encapsulation efficiency of over 90% is often the target.

  • Zeta Potential: This indicates the surface charge of the LNPs and is a key factor in their stability. A zeta potential of around ±30 mV is often sought to ensure good stability while minimizing toxicity.

Q3: How does the choice of manufacturing method affect batch-to-batch consistency?

A3: The manufacturing method plays a pivotal role in ensuring batch-to-batch consistency. Microfluidics is widely regarded as the gold standard for producing highly uniform and reproducible LNPs. This is due to the precise control it offers over mixing conditions at the micro-scale, leading to consistent particle formation. In contrast, traditional methods like bulk mixing or thin-film hydration can suffer from poor control over mixing parameters, resulting in higher PDI values and greater batch-to-batch variability.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during LNP production.

Issue 1: High Polydispersity Index (PDI > 0.2)

A high PDI indicates a heterogeneous population of LNPs, which can lead to inconsistent therapeutic outcomes.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Mixing - Ensure your mixing apparatus (e.g., microfluidic device, vortexer) is functioning correctly and consistently. - For microfluidics, verify that there are no clogs or leaks in the channels. - For manual mixing, standardize the vortexing speed and duration.
Suboptimal Flow Rate Ratio (FRR) - Optimize the FRR of the aqueous and organic phases. An FRR of 3:1 is often a good starting point for achieving high encapsulation efficiency and low PDI.
Inappropriate Total Flow Rate (TFR) - Adjust the TFR. Higher TFRs in microfluidic systems generally lead to faster mixing and smaller, more uniform nanoparticles.
Poor Quality Raw Materials - Use high-purity lipids and ensure your RNA is intact and free of contaminants. - Qualify your raw material suppliers and consider testing incoming lots for consistency.
Incompatible Lipid Composition - The molar ratio of the lipid components can significantly impact LNP formation. Review your lipid formulation and consider adjusting the ratios of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid.
Issue 2: Inconsistent Particle Size

Significant variations in particle size between batches can affect the biodistribution and cellular uptake of your LNPs.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Fluctuations in Process Parameters - Maintain strict control over the TFR and FRR. Even small variations can lead to changes in particle size. - Monitor and control the temperature of the lipid and aqueous solutions.
Variability in Lipid Concentration - Ensure the concentration of your lipid solution is consistent across all batches. Higher lipid concentrations can lead to the formation of larger particles.
Changes in Buffer Composition - The pH and ionic strength of the aqueous buffer can influence LNP formation. Use a consistent buffer preparation protocol for all batches.
Inconsistent Downstream Processing - Standardize your purification and concentration steps (e.g., dialysis, tangential flow filtration). Inconsistent processing can lead to aggregation or changes in particle size.
Issue 3: Low Encapsulation Efficiency (%EE < 90%)

Low encapsulation efficiency means a significant portion of your therapeutic payload is not being delivered, reducing the potency of your formulation.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal N/P Ratio - The N/P ratio, which is the molar ratio of amine groups in the ionizable lipid to phosphate groups in the RNA, is critical for efficient encapsulation. Optimize this ratio for your specific lipid and RNA combination. Typical N/P ratios are between three and six.
Incorrect pH of Aqueous Buffer - The pH of the aqueous buffer during LNP formation is crucial for the ionization of the cationic/ionizable lipid, which drives RNA encapsulation. Ensure the pH is optimal for your chosen ionizable lipid (typically in the acidic range).
Degraded RNA - Use high-quality, intact RNA. Degraded RNA may not encapsulate as efficiently.
Inappropriate Lipid Composition - The type and ratio of lipids can affect encapsulation. Ensure your formulation is optimized for your specific RNA payload. Larger RNA molecules may require different lipid compositions for efficient encapsulation.

Data Presentation: Impact of Process Parameters on LNP Characteristics

The following tables summarize the impact of key process parameters on LNP size and PDI, based on data from published studies.

Table 1: Effect of Total Flow Rate (TFR) on LNP Size and PDI

TFR (mL/min)Average Size (nm)PDI
585~0.25
1075~0.25
1545~0.25
2040~0.25

Data adapted from a study on solid lipid nanoparticles, demonstrating the general trend of decreasing size with increasing TFR.

Table 2: Effect of Flow Rate Ratio (FRR) on LNP Size

FRR (Aqueous:Organic)LNP SystemAverage Size (nm)
1:1DOTAP-cLNPs~500
3:1DOTAP-cLNPs~100
5:1DOTAP-cLNPs~80
1:1MC3-iLNPs~200
3:1MC3-iLNPs~80
5:1MC3-iLNPs~60

Data adapted from a study using different LNP formulations, showing a decrease in particle size with an increasing FRR.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Size and PDI Measurement

Objective: To determine the hydrodynamic diameter and polydispersity index of LNP samples.

Methodology:

  • Sample Preparation:

    • Dilute the LNP suspension in an appropriate buffer (e.g., 1X PBS) to a suitable concentration for DLS measurement. The exact dilution will depend on the initial concentration of your LNP formulation and the instrument's sensitivity.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Set the measurement parameters, including the dispersant viscosity and refractive index, and the measurement temperature.

  • Measurement:

    • Transfer the diluted LNP sample to a clean cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Initiate the measurement. The instrument will illuminate the sample with a laser and analyze the fluctuations in the scattered light to determine the particle size and PDI.

  • Data Analysis:

    • The instrument software will generate a report with the Z-average size (intensity-weighted mean hydrodynamic size) and the PDI.

    • Ensure the correlation function is of good quality to have confidence in the results.

Protocol 2: RiboGreen Assay for Encapsulation Efficiency Measurement

Objective: To quantify the amount of encapsulated RNA in an LNP formulation.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the RiboGreen reagent by diluting the stock solution in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5). Protect the solution from light.

    • Prepare a 2% Triton X-100 solution in TE buffer.

  • Standard Curve Preparation:

    • Prepare a series of RNA standards of known concentrations in TE buffer.

  • Sample Preparation:

    • In a 96-well black plate, prepare two sets of wells for each LNP sample.

    • To the first set of wells (for total RNA measurement), add the LNP sample and the 2% Triton X-100 solution to lyse the LNPs and release the encapsulated RNA.

    • To the second set of wells (for free RNA measurement), add the LNP sample and TE buffer without Triton X-100.

  • Assay Procedure:

    • Add the RiboGreen working solution to all standard and sample wells.

    • Incubate the plate in the dark for 5 minutes at room temperature.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation of Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of RNA in both the lysed (total RNA) and unlysed (free RNA) samples.

    • Calculate the encapsulation efficiency using the following formula: %EE = [(Total RNA - Free RNA) / Total RNA] * 100

Visualizations

Troubleshooting Workflow for High PDI

Troubleshooting_High_PDI Start High PDI (>0.2) Detected CheckMixing Step 1: Review Mixing Process Start->CheckMixing MixingOK Mixing Consistent? CheckMixing->MixingOK OptimizeFRR_TFR Step 2: Optimize Flow Rates MixingOK->OptimizeFRR_TFR Yes StandardizeMixing Action: Standardize Mixing Protocol MixingOK->StandardizeMixing No FlowRatesOK Flow Rates Optimized? OptimizeFRR_TFR->FlowRatesOK CheckRawMaterials Step 3: Assess Raw Materials FlowRatesOK->CheckRawMaterials Yes AdjustFlowRates Action: Adjust FRR and/or TFR FlowRatesOK->AdjustFlowRates No MaterialsOK Materials Consistent? CheckRawMaterials->MaterialsOK ReviewFormulation Step 4: Review Lipid Formulation MaterialsOK->ReviewFormulation Yes QualifySupplier Action: Qualify/Change Raw Material Supplier MaterialsOK->QualifySupplier No ProblemSolved PDI within Specification ReviewFormulation->ProblemSolved Yes AdjustRatios Action: Adjust Lipid Molar Ratios ReviewFormulation->AdjustRatios No StandardizeMixing->CheckMixing AdjustFlowRates->OptimizeFRR_TFR QualifySupplier->CheckRawMaterials AdjustRatios->ReviewFormulation

Caption: Troubleshooting workflow for addressing high PDI in LNP production.

Relationship Between Process Parameters and LNP Quality Attributes

LNP_Process_Parameters cluster_ProcessParameters Process Parameters cluster_QualityAttributes LNP Quality Attributes TFR Total Flow Rate (TFR) Size Particle Size TFR->Size Strongly Influences PDI Polydispersity Index (PDI) TFR->PDI Influences FRR Flow Rate Ratio (FRR) FRR->Size Influences EE Encapsulation Efficiency (%EE) FRR->EE Strongly Influences LipidConc Lipid Concentration LipidConc->Size Influences LipidConc->PDI Influences NPRatio N/P Ratio NPRatio->Size Influences NPRatio->EE Strongly Influences Temperature Temperature Temperature->Size Can Influence Stability Stability Temperature->Stability Influences

Caption: Key process parameters and their influence on LNP quality attributes.

References

Technical Support Center: DLin-K-C3-DMA Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ionizable cationic lipid DLin-K-C3-DMA in lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in LNP formulations?

This compound is an ionizable cationic lipid that is a critical component of lipid nanoparticles for the delivery of nucleic acids, such as siRNA and mRNA.[1][2][3][4] Its primary functions are to encapsulate the negatively charged nucleic acid cargo during LNP formation at an acidic pH and to facilitate the release of the cargo into the cytoplasm of target cells.[5] At physiological pH (around 7.4), this compound is nearly neutral, which reduces toxicity and increases circulation time. Once the LNP is taken up by the cell into an endosome, the lower pH of the endosome protonates the this compound, leading to a positive charge that facilitates endosomal escape.

Q2: What are the typical storage conditions for this compound?

To ensure stability and prevent degradation, this compound should be stored under specific conditions. For long-term storage (months to years), it is recommended to store the lipid at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable. Stock solutions of this compound in a solvent like ethanol should also be stored at low temperatures, for instance, at -20°C for up to a month or -80°C for up to six months. It is crucial to minimize exposure to light and air to prevent oxidation.

Q3: How does the quality of this compound impact LNP performance?

The purity and integrity of this compound are paramount for the successful formulation of potent and stable LNPs. High-quality lipids are essential for reproducible results. Lipid impurities can arise from the synthesis process or from degradation during storage, such as oxidation. These impurities can negatively affect:

  • Encapsulation Efficiency: Impurities can interfere with the self-assembly process of the LNP, leading to lower encapsulation of the nucleic acid cargo.

  • Particle Size and Polydispersity: The presence of impurities can result in larger and more heterogeneous LNPs, which can affect their biodistribution and cellular uptake.

  • In Vivo Efficacy: Oxidized lipids can form adducts with the mRNA or siRNA cargo, rendering it inactive and significantly reducing the therapeutic effect.

  • Toxicity: Impurities may increase the toxicity of the LNP formulation.

Q4: What analytical methods are recommended for assessing the quality of this compound?

To ensure the quality of this compound, several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), is a powerful tool for assessing the purity of the lipid and quantifying any impurities. These methods can help to identify and quantify degradation products, such as oxidized lipids.

Troubleshooting Guide

This guide addresses common issues encountered during LNP formulation with this compound, with a focus on problems related to lipid quality.

Problem Potential Cause (Lipid Quality Related) Recommended Solution
Low Encapsulation Efficiency Degraded this compound: The ionizable lipid may have oxidized or hydrolyzed, reducing its ability to complex with the nucleic acid.1. Use a fresh vial of this compound that has been stored properly. 2. Perform a quality control check on the lipid stock using HPLC to assess purity. 3. Ensure all solvents are of high purity and anhydrous.
Large and/or Polydisperse LNPs Presence of Impurities: Impurities in the this compound can disrupt the uniform self-assembly of the LNPs.1. Source high-purity this compound (>98% purity). 2. Filter the lipid stock solution before use. 3. Optimize the mixing process (e.g., flow rate in microfluidics) to ensure rapid and homogenous mixing.
Poor In Vitro / In Vivo Gene Silencing Lipid-Nucleic Acid Adducts: Oxidation of the tertiary amine in this compound can lead to the formation of reactive species that covalently bind to the mRNA or siRNA, inhibiting its function.1. Strictly adhere to recommended storage conditions (protect from light and oxygen). 2. Use antioxidants during storage if compatible with the formulation process. 3. Consider sourcing this compound from a reputable supplier with stringent quality control.
Batch-to-Batch Variability Inconsistent Lipid Quality: Variations in the purity and impurity profile of this compound between different batches.1. Request a Certificate of Analysis (CoA) for each new batch of lipid. 2. Perform in-house quality control on each new batch using analytical methods like LC-MS. 3. Establish a standardized LNP formulation and characterization protocol to compare batches.
Signs of LNP Aggregation Over Time Lipid Degradation: Degradation of this compound or other lipid components can lead to changes in the LNP surface properties and instability.1. Ensure proper storage of the final LNP formulation (typically at 2-8°C for short-term). 2. Use high-quality, pure lipids for formulation. 3. Incorporate a PEG-lipid in the formulation to provide a steric barrier against aggregation.

Experimental Protocols

Protocol 1: Quality Assessment of this compound by RP-HPLC-CAD

This protocol outlines a general method for assessing the purity of this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of this compound in an appropriate organic solvent (e.g., methanol or ethanol) to a known concentration.

  • Chromatographic Conditions (Example):

    • Column: A suitable reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of two solvents, for example, Solvent A (water with a small amount of acid like formic acid) and Solvent B (acetonitrile or methanol with formic acid).

    • Flow Rate: A typical flow rate would be around 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Detection:

    • Detector: Charged Aerosol Detector (CAD).

    • Settings: Optimize nebulizer and evaporator temperatures according to the manufacturer's instructions for lipid analysis.

  • Data Analysis:

    • Integrate the peak areas of the main this compound peak and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: LNP Formulation using Microfluidics

This protocol provides a general workflow for formulating LNPs with this compound.

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol. A typical molar ratio is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-lipid).

    • Combine the individual lipid stock solutions to create a final lipid mixture in ethanol.

  • Aqueous Phase Preparation:

    • Dissolve the nucleic acid (mRNA or siRNA) in a low pH buffer, such as a citrate buffer (pH 3-5).

  • Microfluidic Mixing:

    • Use a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid mixture in ethanol into one syringe and the nucleic acid in the aqueous buffer into another.

    • Set the desired flow rates and flow rate ratio (typically 3:1 aqueous to organic).

    • Initiate mixing to form the LNPs.

  • Downstream Processing:

    • Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS pH 7.4) to remove the ethanol and raise the pH.

    • Concentrate the LNP solution if necessary using a suitable method like tangential flow filtration.

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess surface charge.

    • Quantify the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

Visualizations

Lipid_Quality_Impact cluster_quality This compound Quality cluster_formulation LNP Formulation cluster_performance LNP Performance cluster_attributes_good Optimal Attributes cluster_attributes_bad Suboptimal Attributes High Purity High Purity Self-Assembly Self-Assembly High Purity->Self-Assembly Efficient Low Purity (Impurities/Oxidation) Low Purity (Impurities/Oxidation) Low Purity (Impurities/Oxidation)->Self-Assembly Disrupted Optimal Performance Optimal Performance Self-Assembly->Optimal Performance Leads to Suboptimal Performance Suboptimal Performance Self-Assembly->Suboptimal Performance Leads to High Encapsulation High Encapsulation Optimal Performance->High Encapsulation Uniform Size Uniform Size Optimal Performance->Uniform Size High Efficacy High Efficacy Optimal Performance->High Efficacy Low Encapsulation Low Encapsulation Suboptimal Performance->Low Encapsulation Large/Polydisperse Large/Polydisperse Suboptimal Performance->Large/Polydisperse Low Efficacy Low Efficacy Suboptimal Performance->Low Efficacy

Caption: Logical relationship between this compound quality and LNP performance.

Troubleshooting_Workflow Start Start LNP Formulation Issue LNP Formulation Issue Start->LNP Formulation Issue Check Lipid Quality Check Lipid Quality LNP Formulation Issue->Check Lipid Quality Purity >98%? Purity >98%? Check Lipid Quality->Purity >98%? Check Storage Conditions Check Storage Conditions Purity >98%?->Check Storage Conditions Yes Source New Lipid Batch Source New Lipid Batch Purity >98%?->Source New Lipid Batch No Properly Stored? Properly Stored? Check Storage Conditions->Properly Stored? Optimize Formulation Parameters Optimize Formulation Parameters Properly Stored?->Optimize Formulation Parameters Yes Properly Stored?->Source New Lipid Batch No Re-evaluate Performance Re-evaluate Performance Optimize Formulation Parameters->Re-evaluate Performance Source New Lipid Batch->Re-evaluate Performance

Caption: Troubleshooting workflow for LNP formulation issues related to lipid quality.

References

solving DLin-K-C3-DMA solubility issues during formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DLin-K-C3-DMA in lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The most common and recommended solvent for dissolving this compound for LNP formulation is absolute ethanol.[1] Some protocols also mention the use of Dimethyl Sulfoxide (DMSO) for creating stock solutions, but for the final lipid mixture that will be combined with the aqueous phase, ethanol is standard.[2][3][4]

Q2: I am having trouble dissolving this compound in ethanol. What should I do?

A2: Difficulty in dissolving this compound can be addressed by the following methods:

  • Sonication: Use an ultrasonic bath to aid in the dissolution process.

  • Gentle Heating: Gently warm the solution to 37°C to increase solubility.

  • Vortexing: Vigorous vortexing for 1-2 minutes can help dissolve the lipid.

  • Solvent Quality: Ensure you are using high-purity, absolute ethanol. The presence of water can affect solubility.

Q3: My lipid mixture containing this compound, cholesterol, DSPC, and a PEGylated lipid is cloudy. What could be the cause?

A3: A cloudy lipid mixture indicates that one or more components have not fully dissolved or have precipitated out of solution. Here are some common causes and solutions:

  • Incomplete Dissolution: Ensure each lipid component is fully dissolved in ethanol before mixing them. You should have clear individual stock solutions.

  • Cholesterol Concentration: Cholesterol has limited solubility in ethanol at higher concentrations. If your protocol requires a high concentration of cholesterol, it may precipitate. Consider preparing a more dilute stock solution of cholesterol.

  • Temperature: If the ambient temperature is too low, lipids, especially saturated ones like DSPC, may be less soluble. Preparing the solutions at room temperature or slightly above can help.

  • Order of Addition: While protocols vary, adding the individual lipid stock solutions to the ethanol and mixing thoroughly is a common practice.

Q4: Can I pre-mix the dry lipid components and then add ethanol?

A4: It is generally recommended to dissolve each lipid component individually in ethanol to its desired stock concentration before mixing them to form the final lipid solution. This ensures that each lipid is fully solvated, which may be more difficult to achieve if they are mixed in a dry state before adding the solvent.

Q5: What are the best practices for storing this compound and its solutions?

A5: Proper storage is critical for maintaining the stability and solubility of this compound.

  • Solid Form: Store solid this compound at -20°C for long-term storage.

  • Stock Solutions: Prepared stock solutions in ethanol should be stored at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solutions into smaller, single-use volumes. Ensure the storage vials are tightly sealed and protected from light and moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Action
This compound powder is difficult to dissolve. Insufficient energy to break intermolecular forces.Use an ultrasonic bath, gently warm the solution to 37°C, and/or vortex vigorously.
Low-quality or hydrated ethanol.Use fresh, absolute (≥99.5%) ethanol.
The final lipid mixture in ethanol is hazy or contains precipitates. One or more lipids are not fully dissolved.Prepare clear, individual stock solutions of each lipid before combining them.
Cholesterol has precipitated due to high concentration.Check the concentration of your cholesterol stock solution; it may need to be more dilute.
The temperature of the laboratory is too low.Ensure the lipids are dissolved and mixed at room temperature.
Precipitation occurs upon mixing the lipid-ethanol solution with the aqueous buffer. The pH of the aqueous buffer is too high.Ensure the aqueous buffer (e.g., citrate or acetate buffer) has a pH in the acidic range (typically pH 3-5) to ensure the ionizable lipid becomes protonated and interacts with the nucleic acid.
The mixing process is too slow.Rapid mixing is crucial for LNP formation. Use a microfluidic device or a rapid manual mixing technique like vortexing or fast pipetting.

Experimental Protocols

Preparation of Individual Lipid Stock Solutions in Ethanol

This protocol outlines the preparation of individual lipid stock solutions, which are then mixed to create the final lipid formulation for LNP synthesis.

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Absolute Ethanol (≥99.5%)

  • Glass vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Methodology:

  • This compound Stock Solution:

    • Weigh the required amount of this compound in a tared glass vial.

    • Add the calculated volume of absolute ethanol to achieve the desired concentration (e.g., 75 mg/mL).

    • Vortex vigorously until the solution is clear. If needed, use an ultrasonic bath to aid dissolution.

  • DSPC Stock Solution:

    • Weigh 10 mg of DSPC into a tared glass vial.

    • Add 1.0 mL of absolute ethanol to achieve a concentration of 10 mg/mL.

    • Vortex until the solution is clear. Gentle warming may be required.

  • Cholesterol Stock Solution:

    • Weigh 10 mg of cholesterol into a tared glass vial.

    • Add 1.0 mL of absolute ethanol to achieve a concentration of 10 mg/mL.

    • Vortex until the solution is clear. Be aware that cholesterol can be difficult to dissolve at higher concentrations.

  • DMG-PEG 2000 Stock Solution:

    • Weigh 10 mg of DMG-PEG 2000 into a tared glass vial.

    • Add 1.0 mL of absolute ethanol to achieve a concentration of 10 mg/mL.

    • Vortex until the solution is clear.

  • Final Lipid Mixture Preparation:

    • In a separate glass vial, combine the appropriate volumes of each individual lipid stock solution to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for this compound:DSPC:Cholesterol:DMG-PEG 2000).

    • Mix the combined solutions thoroughly to ensure a homogenous and clear final lipid mixture.

Visualizations

Logical Workflow for Troubleshooting this compound Solubility Issues

G cluster_start Start: this compound Powder cluster_dissolution Dissolution in Ethanol cluster_troubleshooting Troubleshooting cluster_lipid_mix Lipid Mixture Preparation cluster_mix_troubleshooting Troubleshooting Mixture cluster_end Formulation Ready start Weigh this compound add_ethanol Add Absolute Ethanol start->add_ethanol dissolve Vortex / Sonicate / Gentle Heat add_ethanol->dissolve check_clear Is the solution clear? dissolve->check_clear check_solvent Use fresh, high-purity ethanol check_clear->check_solvent No prepare_stocks Prepare individual clear stock solutions (DSPC, Cholesterol, PEG-lipid) check_clear->prepare_stocks Yes increase_energy Increase sonication/heating time check_solvent->increase_energy increase_energy->dissolve mix_lipids Combine lipid stock solutions prepare_stocks->mix_lipids check_mix_clear Is the final mixture clear? mix_lipids->check_mix_clear check_cholesterol Check cholesterol concentration check_mix_clear->check_cholesterol No proceed Proceed to LNP Formulation check_mix_clear->proceed Yes check_individual_stocks Ensure individual stocks are clear check_cholesterol->check_individual_stocks check_individual_stocks->mix_lipids

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Workflow for LNP Formulation

G cluster_phase_prep Phase Preparation cluster_mixing LNP Formation cluster_purification Purification & Final Formulation lipid_prep 1. Prepare Lipid Mixture in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) rapid_mix 3. Rapid Mixing (e.g., Microfluidics) lipid_prep->rapid_mix aqueous_prep 2. Prepare Aqueous Phase (Nucleic Acid in Acidic Buffer, pH 3-5) aqueous_prep->rapid_mix dialysis 4. Dialysis (vs. PBS, pH 7.4) to remove ethanol rapid_mix->dialysis characterization 5. Characterization (Size, PDI, Encapsulation) dialysis->characterization storage 6. Sterile Filtration & Storage (4°C or -80°C) characterization->storage

Caption: General experimental workflow for LNP formulation.

References

strategies to reduce off-target effects of DLin-K-C3-DMA LNPs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects associated with DLin-K-C3-DMA lipid nanoparticles (LNPs).

Troubleshooting Guides

Issue 1: High in vivo toxicity, particularly hepatotoxicity, is observed.

Possible Cause: The inherent toxicity of the ionizable lipid, improper formulation, or excessive dosage. This compound, like its analogue DLin-MC3-DMA, can induce hepatotoxicity, characterized by elevated levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST)[1][2][3].

Troubleshooting Steps:

  • Re-evaluate LNP Formulation:

    • Lipid Ratios: Ensure the molar ratios of the lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) are optimal. A common starting point for similar LNPs is a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid)[4].

    • N/P Ratio: The ratio of the amine groups in the ionizable lipid to the phosphate groups of the nucleic acid cargo (N/P ratio) is critical. An excessively high N/P ratio can lead to increased toxicity. Titrate the N/P ratio to find the optimal balance between encapsulation efficiency and tolerability.

  • Dose Optimization:

    • Conduct a dose-response study to determine the minimum effective dose with the lowest toxicity. High doses of LNPs can lead to significant increases in liver toxicity markers[3].

  • Consider Alternative Lipids:

    • If toxicity remains high, consider replacing this compound with a newer, biodegradable ionizable lipid. Several novel lipids have been developed with improved safety profiles and reduced hepatotoxicity compared to DLin-MC3-DMA, a benchmark for this class of lipids.

  • Assess Biodistribution:

    • Analyze the biodistribution of your LNPs. High accumulation in the liver is expected, but excessive accumulation can exacerbate hepatotoxicity. Surface modifications or changes in the PEG-lipid component can alter biodistribution.

Issue 2: Unexpected inflammatory or immune response after LNP administration.

Possible Cause: The ionizable lipid can trigger innate immune responses, leading to the production of pro-inflammatory cytokines and chemokines. This can be influenced by the LNP formulation and the route of administration.

Troubleshooting Steps:

  • Characterize the Immune Response:

    • Measure levels of key inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) and chemokines (e.g., MCP-1) in serum or at the injection site at various time points post-administration.

    • Use flow cytometry to analyze immune cell infiltration at the injection site or in target organs.

  • Modify LNP Formulation to Reduce Immunogenicity:

    • Optimize PEG-lipid: The density and length of the PEG-lipid can influence the interaction of the LNP with the immune system.

    • Incorporate Anti-inflammatory Agents: Co-encapsulation of lipophilic anti-inflammatory agents can mitigate the pro-inflammatory effects of the LNP.

  • Change the Route of Administration:

    • The route of administration (e.g., intramuscular vs. subcutaneous) can influence the type and magnitude of the immune response. For instance, DLin-MC3-DMA-containing LNPs have been shown to induce different immune polarizations depending on the delivery route.

  • Evaluate Endotoxin Contamination:

    • Ensure that all components and the final LNP formulation are free from endotoxin contamination, which can be a potent stimulator of inflammation.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects associated with this compound LNPs?

A1: Based on studies of closely related ionizable lipids like DLin-MC3-DMA, the primary off-target effects include hepatotoxicity (liver damage) and the induction of inflammatory and immune responses. Hepatotoxicity is often indicated by elevated serum levels of ALT and AST. Inflammatory responses can manifest as localized inflammation at the injection site and systemic production of pro-inflammatory cytokines.

Q2: How can I reduce the hepatotoxicity of my this compound LNP formulation?

A2: To reduce hepatotoxicity, you can:

  • Optimize the LNP formulation: Adjust the molar ratios of the lipids and the N/P ratio.

  • Lower the dose: Use the lowest effective dose of the LNP.

  • Switch to a biodegradable lipid: Newer generations of ionizable lipids are designed to be biodegradable, which can reduce their accumulation and associated toxicity.

Q3: What is the role of Apolipoprotein E (ApoE) in the off-target effects of these LNPs?

A3: Apolipoprotein E (ApoE) plays a crucial role in the in vivo behavior of DLin-MC3-DMA-based LNPs, and likely this compound LNPs as well. ApoE in the bloodstream adsorbs to the surface of the LNPs, creating a "protein corona." This ApoE coating facilitates the uptake of the LNPs by liver cells (hepatocytes) through interaction with low-density lipoprotein receptors (LDLR). While this is essential for liver targeting, it is also the primary mechanism leading to high liver accumulation and potential hepatotoxicity.

Q4: Are there any in vitro assays that can predict in vivo toxicity?

A4: While in vivo studies are the gold standard for assessing toxicity, several in vitro assays can provide preliminary data. For example, cytotoxicity assays using relevant cell lines (e.g., primary hepatocytes or hepatoma cell lines like HepG2) can assess the direct toxicity of the LNPs. Measuring the induction of inflammatory cytokines in immune cells like peripheral blood mononuclear cells (PBMCs) or macrophages can also indicate potential immunotoxicity. However, these results should be interpreted with caution as they may not fully recapitulate the complex in vivo environment.

Q5: How do this compound LNPs compare to LNPs formulated with other ionizable lipids like ALC-0315 or SM-102 in terms of off-target effects?

A5: Direct comparisons of this compound with ALC-0315 and SM-102 are limited in the public domain. However, studies comparing DLin-MC3-DMA to these lipids can provide insights. For example, at high doses, ALC-0315 LNPs have been shown to increase markers of liver toxicity, whereas DLin-MC3-DMA LNPs at the same dose did not. The choice of ionizable lipid can significantly impact both the efficacy and the safety profile of the LNP, with newer lipids often being designed for improved tolerability.

Data Presentation

Table 1: Comparison of In Vivo Liver Toxicity Markers for Different Ionizable Lipid-Based LNPs

Ionizable LipidDose (mg/kg)ALT (U/L)AST (U/L)Bile Acids (µmol/L)Reference
PBS (Control)-29 ± 3-2.3 ± 1
DLin-MC3-DMA5Not significantly increasedNot significantly increasedNot significantly increased
ALC-03155105.5 ± 11May be higher (not statistically significant)7.6 ± 2
DLin-MC3-DMA1.0Significantly increasedSignificantly increased-
(4S)-KEL121.0Not significantly increasedNot significantly increased-

Data presented as mean ± SEM or as reported in the cited literature. This table highlights the importance of the choice of ionizable lipid and dose on hepatotoxicity.

Experimental Protocols

Protocol 1: In Vivo Assessment of LNP-Induced Hepatotoxicity

Objective: To evaluate the potential of an LNP formulation to cause liver damage in a murine model.

Materials:

  • LNP formulation

  • Control vehicle (e.g., PBS)

  • 8-10 week old mice (e.g., C57BL/6)

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • Serum separation tubes

  • ALT, AST, and bile acid assay kits

  • Tissue collection and processing reagents (for histology)

Methodology:

  • Animal Dosing:

    • Administer the LNP formulation to mice via the desired route (typically intravenous for liver targeting).

    • Include a control group receiving the vehicle.

    • Use a minimum of n=4 mice per group.

  • Sample Collection:

    • At a predetermined time point (e.g., 24, 48, or 72 hours post-injection), collect blood via a method such as retro-orbital bleeding or cardiac puncture.

    • Euthanize the mice and perfuse the liver with saline.

    • Collect the liver for histological analysis.

  • Serum Analysis:

    • Separate the serum from the blood samples.

    • Use commercially available assay kits to measure the levels of ALT, AST, and bile acids in the serum according to the manufacturer's instructions.

  • Histological Analysis:

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Examine the stained sections under a microscope for signs of liver damage, such as necrosis, inflammation, and steatosis.

Protocol 2: LNP Formulation by Microfluidic Mixing

Objective: To produce uniform LNPs with encapsulated nucleic acids.

Materials:

  • Ionizable lipid (this compound), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid dissolved in ethanol.

  • Nucleic acid (e.g., siRNA, mRNA) dissolved in an acidic aqueous buffer (e.g., sodium acetate buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

  • Dialysis cassettes or other buffer exchange systems.

  • Phosphate-buffered saline (PBS), pH 7.4.

Methodology:

  • Prepare Solutions:

    • Prepare the lipid mixture in ethanol at the desired molar ratios and concentration.

    • Prepare the nucleic acid solution in the acidic buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing will induce the self-assembly of the LNPs.

  • Buffer Exchange:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen).

    • Measure the zeta potential of the LNPs.

Visualizations

LNP_Off_Target_Effects_Workflow cluster_troubleshooting Troubleshooting Workflow start High In Vivo Toxicity or Unexpected Immune Response q1 Is Hepatotoxicity Observed? (Elevated ALT/AST) start->q1 q2 Is Inflammatory Response Observed? start->q2 s1 Optimize Formulation: - Adjust Lipid Ratios - Titrate N/P Ratio q1->s1 Yes q1->q2 No s2 Reduce Dose s1->s2 s3 Consider Biodegradable Alternative Lipids s2->s3 end Reduced Off-Target Effects s3->end s4 Characterize Immune Profile: - Cytokine Analysis - Flow Cytometry q2->s4 Yes q2->end No s5 Modify LNP to Reduce Immunogenicity s4->s5 s6 Change Administration Route s5->s6 s7 Check for Endotoxin Contamination s6->s7 s7->end

Caption: Troubleshooting workflow for addressing off-target effects of this compound LNPs.

ApoE_Mediated_Uptake_Pathway cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte lnp This compound LNP apoe ApoE lnp->apoe Adsorption lnp_apoe ApoE-Coated LNP lnp->lnp_apoe apoe->lnp_apoe ldlr LDLR lnp_apoe->ldlr Binding endosome Endosome ldlr->endosome Endocytosis release Cargo Release (e.g., siRNA/mRNA) endosome->release Endosomal Escape toxicity Potential Hepatotoxicity endosome->toxicity

Caption: ApoE-mediated uptake of LNPs by hepatocytes, a key driver of liver targeting and potential toxicity.

References

Technical Support Center: Refining DLin-K-C3-DMA LNP Size and Polydispersity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DLin-K-C3-DMA lipid nanoparticles (LNPs). The following sections offer guidance on optimizing LNP size and polydispersity, complete with detailed experimental protocols and data summaries.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting formulation for this compound LNPs?

A1: A common starting point for formulating this compound LNPs is based on the well-established molar ratio for similar ionizable lipids like DLin-MC3-DMA. This ratio is typically 50:10:38.5:1.5 for the ionizable lipid (this compound), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000), respectively.[1][2][3][4]

Q2: What are the key factors that influence the size and polydispersity index (PDI) of this compound LNPs?

A2: The primary factors influencing LNP size and PDI are:

  • Lipid Composition: The choice of helper lipid and the concentration of the PEGylated lipid are critical. For instance, using DOPE instead of DSPC can affect particle size and polydispersity.[3] The amount of PEG-lipid can also impact stability and prevent aggregation.

  • Processing Parameters: The method of mixing (e.g., microfluidics, vortexing, pipette mixing), the total flow rate (TFR), and the aqueous to organic phase flow rate ratio (FRR) in a microfluidics system significantly impact LNP characteristics.

  • N/P Ratio: The ratio of the amine groups in the ionizable lipid (N) to the phosphate groups in the nucleic acid cargo (P) can influence LNP size and encapsulation efficiency.

Q3: What is an acceptable PDI value for LNP formulations?

A3: A polydispersity index (PDI) value below 0.2 is generally considered acceptable for a homogenous population of LNPs intended for therapeutic applications. A PDI of less than 0.3 is often deemed acceptable for lipid-based drug delivery systems.

Q4: How can I characterize the size and PDI of my LNPs?

A4: The most common technique for measuring LNP size (hydrodynamic diameter) and PDI is Dynamic Light Scattering (DLS). For DLS analysis, samples are typically diluted in a suitable buffer like phosphate-buffered saline (PBS).

Troubleshooting Guides

Issue 1: My LNPs are too large.
Potential Cause Recommended Solution
Low Flow Rate (Microfluidics) Increase the total flow rate (TFR) during microfluidic mixing. Higher flow rates lead to more rapid and uniform mixing, resulting in smaller particles.
Low Aqueous to Organic Flow Rate Ratio (FRR) Increase the FRR. A higher proportion of the aqueous phase to the organic (lipid-ethanol) phase generally produces smaller LNPs.
Low PEG-Lipid Concentration A low concentration of PEGylated lipid can lead to particle aggregation. Consider increasing the molar percentage of the PEG-lipid in your formulation.
Lipid Concentration High lipid concentrations can result in the formation of larger particles. Try reducing the total lipid concentration in the organic phase.
Issue 2: The Polydispersity Index (PDI) of my LNPs is too high (>0.2).
Potential Cause Recommended Solution
Inefficient Mixing Ensure rapid and homogenous mixing of the lipid and aqueous phases. If using manual methods like pipetting or vortexing, ensure the process is consistent and vigorous. For reproducible results, consider using a microfluidics-based system.
Suboptimal Helper Lipid The choice of helper lipid can influence PDI. Formulations containing DSPC tend to exhibit lower polydispersity compared to those with DOPE.
Inappropriate N/P Ratio The N/P ratio can affect the uniformity of the LNPs. Experiment with slightly different N/P ratios to find the optimal value for your specific nucleic acid cargo.
Poor Quality of Reagents Ensure that all lipids and solvents are of high purity and have not degraded. Old or improperly stored lipids can lead to inconsistent LNP formation.

Data Presentation

Table 1: Effect of Ionizable Lipid and Helper Lipid on LNP Size and PDI

Ionizable LipidHelper LipidAverage Size (nm)Polydispersity Index (PDI)
DLin-MC3-DMADSPC~117~0.15
ALC-0315DSPC~133~0.15
DLin-MC3-DMADOPEVaries~0.23
ALC-0315DOPEVaries~0.23

Data adapted from a study comparing benchmark LNP formulations. While this data is for DLin-MC3-DMA, similar trends are expected for this compound.

Table 2: Influence of Aqueous to Organic Phase Ratio on ALC-0315 LNP Size

Aqueous : Organic Phase RatioAverage Size (nm)
1.3 : 1>120
1.5 : 1~100-120
2 : 1~80-100
3 : 1~60-80

Data adapted from a study on tailoring LNP dimensions through manufacturing processes. This demonstrates a general principle applicable to ionizable lipid LNP formulations.

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions and Lipid Mixture

This protocol is based on a standard formulation for DLin-MC3-DMA and can be adapted for this compound.

  • Prepare Individual Lipid Stock Solutions:

    • This compound: If solid, dissolve in absolute ethanol to a concentration of 10 mg/mL.

    • DSPC: Dissolve in absolute ethanol to a concentration of 10 mg/mL.

    • Cholesterol: Dissolve in absolute ethanol to a concentration of 10 mg/mL.

    • DMG-PEG 2000: Dissolve in absolute ethanol to a concentration of 10 mg/mL.

    • Ensure all lipids are fully dissolved and the solutions are clear. Gentle warming may be necessary.

  • Prepare the Lipid Mixture (for a 50:10:38.5:1.5 molar ratio):

    • In a sterile glass vial, combine the individual lipid stock solutions according to the desired molar ratio. The exact volumes will depend on the molecular weights of the specific lipids used.

    • Mix the solutions thoroughly to ensure a homogenous lipid mixture.

Protocol 2: LNP Formulation using Microfluidics
  • Prepare the Aqueous Phase:

    • Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in a low pH buffer, such as 10 mM citrate buffer at pH 4.0. The concentration will depend on the desired N/P ratio.

  • Set up the Microfluidics System:

    • Load the lipid mixture (in ethanol) into one syringe and the aqueous nucleic acid solution into another.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the syringe pumps. A common starting FRR is 3:1 (aqueous:organic).

  • Formulate the LNPs:

    • Initiate the flow from both syringes. The rapid mixing of the two streams within the microfluidic chip will induce the self-assembly of the LNPs.

    • Collect the resulting LNP dispersion from the outlet of the microfluidic chip.

  • Purification:

    • Dialyze the LNP solution against PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH. Perform dialysis for at least 2 hours with a buffer change.

Protocol 3: LNP Characterization by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute a small aliquot of the purified LNP suspension in filtered PBS (pH 7.4) to a suitable concentration for DLS analysis. The optimal dilution should be determined empirically to achieve a stable and appropriate scattering intensity.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Place the cuvette containing the diluted LNP sample into the instrument.

    • Perform the measurement to obtain the Z-average diameter (size) and the polydispersity index (PDI).

Mandatory Visualization

LNP_Formulation_Workflow cluster_prep Preparation of Solutions cluster_formulation LNP Formulation cluster_purification Purification & Characterization Lipid_Stocks Lipid Stock Solutions (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) Lipid_Mix Lipid Mixture (Combined Stocks) Lipid_Stocks->Lipid_Mix Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Mix->Mixing Aqueous_Phase Aqueous Phase (Nucleic Acid in Buffer, pH 4.0) Aqueous_Phase->Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Mixing->Dialysis Final_LNPs Purified LNPs Dialysis->Final_LNPs Characterization Characterization (DLS for Size & PDI) Final_LNPs->Characterization

Caption: Experimental workflow for this compound LNP formulation and characterization.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Desired Outcome Problem High PDI or Incorrect Size Formulation Formulation Parameters - Lipid Ratios - N/P Ratio - Concentrations Problem->Formulation Check Process Process Parameters - Mixing Method - Flow Rates (TFR/FRR) - Temperature Problem->Process Check Adjust_Formulation Adjust Formulation - Optimize PEG-Lipid % - Vary N/P Ratio - Test different helper lipids Formulation->Adjust_Formulation Leads to Optimize_Process Optimize Process - Use Microfluidics - Increase TFR/FRR - Ensure consistent mixing Process->Optimize_Process Leads to Outcome Optimized LNPs (Size < 150 nm, PDI < 0.2) Adjust_Formulation->Outcome Achieves Optimize_Process->Outcome Achieves

Caption: Logical relationship for troubleshooting LNP size and polydispersity.

References

Validation & Comparative

A Head-to-Head Comparison of Leading Ionizable Lipids for siRNA Delivery: DLin-MC3-DMA vs. ALC-0315

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of RNA interference (RNAi) therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of short interfering RNA (siRNA). Lipid nanoparticles (LNPs) have emerged as the leading clinically validated platform for systemic siRNA delivery. At the heart of these LNPs are ionizable cationic lipids, which are critical for encapsulating the siRNA payload and facilitating its escape from the endosome to reach the cellular machinery in the cytoplasm.[1][2]

This guide provides a direct comparison of two prominent ionizable lipids: ALC-0315, a key component in the Pfizer-BioNTech COVID-19 mRNA vaccine, and DLin-MC3-DMA (MC3), the lipid used in the first FDA-approved siRNA drug, Onpattro®.[1][3] While the initial topic specified DLin-K-C3-DMA, a direct head-to-head comparison of this specific lipid with ALC-0315 is not available in peer-reviewed literature. Therefore, this guide utilizes data from a comprehensive preclinical study that directly compares ALC-0315 with the closely related and more advanced successor, DLin-MC3-DMA, providing a robust and clinically relevant analysis for researchers in the field.[1]

Performance Data: A Comparative Analysis

The following data is summarized from a key preclinical study that directly compared LNPs formulated with either ALC-0315 or DLin-MC3-DMA for the delivery of siRNA to the liver in mice. The study assessed the ability of these formulations to silence two distinct gene targets in different liver cell types: Factor VII (FVII) in hepatocytes and ADAMTS13 in hepatic stellate cells (HSCs).

In Vivo Gene Silencing Efficiency

The study demonstrates that at the same siRNA dose, LNPs formulated with ALC-0315 achieve a more potent knockdown of target mRNA in both liver cell types compared to those formulated with DLin-MC3-DMA.

Table 1: In Vivo siRNA-Mediated Gene Silencing in Mouse Liver

Target Gene (Cell Type) Ionizable Lipid siRNA Dose Mean Residual mRNA (%) Standard Deviation
Factor VII (Hepatocyte) DLin-MC3-DMA 1 mg/kg 86% ± 18%
Factor VII (Hepatocyte) ALC-0315 1 mg/kg 31% ± 13%
ADAMTS13 (Hepatic Stellate Cell) DLin-MC3-DMA 1 mg/kg Not Statistically Significant -

| ADAMTS13 (Hepatic Stellate Cell) | ALC-0315 | 1 mg/kg | ~31% (69% knockdown) | - |

Data extracted from Ferraresso, F., et al. (2022).

In Vivo Toxicity Profile

To assess the safety profile and therapeutic window of the formulations, markers of liver toxicity were measured after administration of a higher 5 mg/kg dose of siRNA. The results indicate that while ALC-0315 is more potent, it may also induce liver toxicity at higher doses where DLin-MC3-DMA does not.

Table 2: Liver Toxicity Markers in Mice 5 Hours After LNP Administration

Ionizable Lipid siRNA Dose Alanine Aminotransferase (ALT) Aspartate Aminotransferase (AST) Bile Acids
DLin-MC3-DMA 5 mg/kg No Significant Increase No Significant Increase No Significant Increase

| ALC-0315 | 5 mg/kg | Significant Increase (P < 0.05) | No Significant Increase | Significant Increase (P < 0.001) |

Data extracted from Ferraresso, F., et al. (2022).

Mechanism of LNP-mediated siRNA Delivery

The efficacy of both DLin-MC3-DMA and ALC-0315 is rooted in their shared mechanism of action. The ionizable lipid has a pKa that allows it to be neutrally charged at physiological pH, preventing aggregation and toxicity in circulation. Upon endocytosis into the target cell, the endosome acidifies, protonating the lipid's amine headgroup. This positive charge facilitates the disruption of the endosomal membrane, releasing the siRNA payload into the cytoplasm to engage the RNA-induced silencing complex (RISC) and effect gene silencing.

LNP_Mechanism General Mechanism of LNP-siRNA Delivery cluster_blood Bloodstream (pH 7.4) cluster_cell Target Cell LNP LNP with Neutral Lipid Endosome Early Endosome (pH ~6.5) LNP->Endosome ApoE Mediated Endocytosis Late_Endosome Late Endosome / Lysosome (pH ~5.5) Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Protonated Lipid) RISC RISC Loading Cytoplasm->RISC siRNA Release Silencing mRNA Cleavage & Gene Silencing RISC->Silencing Experimental_Workflow Experimental Workflow for In Vivo LNP Comparison cluster_formulation cluster_invivo cluster_analysis prep_lipids Prepare Lipid Stock (Ethanol) mixing Rapid Microfluidic Mixing prep_lipids->mixing prep_siRNA Prepare siRNA Stock (Aqueous Buffer pH 4.0) prep_siRNA->mixing dialysis Dialysis vs. PBS pH 7.4 mixing->dialysis characterization LNP Characterization (Size, PDI, Encapsulation) dialysis->characterization injection IV Injection into Mice (1 or 5 mg/kg) characterization->injection collection Tissue & Blood Collection injection->collection rna_extraction RNA Extraction from Liver collection->rna_extraction serum_analysis Serum Chemistry (ALT, AST, Bile Acids) collection->serum_analysis qpcr qPCR for mRNA Quantification rna_extraction->qpcr

References

Cationic Lipids for Gene Delivery: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a gene delivery vector is a critical decision that profoundly impacts experimental outcomes. Among non-viral options, cationic lipids have become a cornerstone technology due to their ease of use and versatility. This guide provides an objective, data-driven comparison of common cationic lipid formulations to facilitate an informed selection process for your specific research needs.

Cationic lipids are amphiphilic molecules possessing a positively charged headgroup and a hydrophobic tail. This structure allows them to spontaneously form complexes, known as lipoplexes, with negatively charged nucleic acids like plasmid DNA and mRNA through electrostatic interactions.[1][2] These lipoplexes facilitate the entry of genetic material into cells, a process known as transfection. The effectiveness of a cationic lipid formulation is determined by a balance between high transfection efficiency and low cytotoxicity.[3]

This guide focuses on a head-to-head comparison of formulations based on two widely used cationic lipids: DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol) . The performance of these lipids is often enhanced by the inclusion of a neutral "helper" lipid, most commonly DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol itself.[4][5]

Comparative Performance: Transfection Efficiency and Cytotoxicity

The ultimate goal of gene delivery is to achieve high expression of the target gene with minimal impact on cell health. The following tables summarize the performance of various DOTAP and DC-Cholesterol-based formulations across different cell lines.

Table 1: Comparison of Transfection Efficiency (%)

FormulationCell LineTransfection Efficiency (%)
DOTAP:DOPE BM-MSC~26-31%
UCM-MSC~24%
AT-MSC~13%
DOTAP:Cholesterol BM-DCsSuperior to DOTAP:DOPE
DC-Chol:DOPE VariousEffective, used as a standard
Lipofectamine™ BM-MSC~30-40%

Note: Transfection efficiency is highly dependent on cell type, nucleic acid cargo, lipid-to-nucleic acid ratio, and other experimental conditions. The data presented should be used as a guideline.

Table 2: Comparison of Cytotoxicity (% Cell Viability)

FormulationCell LineConcentrationCell Viability (%)
DOTAP:DOPE HeLaVariesGenerally higher cytotoxicity with increasing concentration
DOTAP:Cholesterol Ovarian Cancer CellsVaries>75%
DC-Chol:DOPE VariousVariesGenerally considered to have acceptable toxicity
Spermine-C14 Liposomes HeLaWeight ratio of 25>80%

Note: Cytotoxicity is influenced by the formulation, concentration, and cell type. It is crucial to optimize the formulation to minimize toxic effects.

Physicochemical Properties of Lipoplexes

The physical characteristics of the lipoplexes, such as size and surface charge (zeta potential), are critical determinants of their interaction with cells and overall transfection success.

Table 3: Physicochemical Characterization of Cationic Lipid Formulations

FormulationParticle Size (nm)Zeta Potential (mV)Key Characteristics
DOTAP:DOPE ~100-1000 (can be heterogeneous)PositiveWidely used, can have variable size distribution.
DOTAP:Cholesterol ~100-200PositiveOften shows good homogeneity and stability.
DC-Chol:DOPE ~100-300PositiveForms stable complexes with DNA.

Mechanism of Cationic Lipid-Mediated Gene Delivery

The process of cationic lipid-mediated transfection involves several key steps, from the formation of the lipoplex to the expression of the delivered gene.

  • Lipoplex Formation: The positively charged cationic lipids interact electrostatically with the negatively charged phosphate backbone of the nucleic acid, condensing it into a compact, positively charged particle.

  • Cellular Uptake: The net positive charge of the lipoplex facilitates its binding to the negatively charged cell surface, leading to internalization, primarily through endocytosis.

  • Endosomal Escape: This is a critical and often rate-limiting step. The cationic lipids are thought to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid into the cytoplasm.

  • Nuclear Entry & Transcription: For DNA, it must then be transported into the nucleus for the cellular machinery to transcribe it into mRNA, which is then translated into the desired protein. RNA, on the other hand, can be directly translated in the cytoplasm.

Caption: Cationic lipid-mediated gene delivery pathway.

Experimental Protocols

Reproducible and reliable data depends on meticulous experimental execution. Below are standardized protocols for key assays used to evaluate cationic lipid formulations.

Protocol 1: In Vitro Transfection

This protocol outlines a general procedure for transfecting mammalian cells in a 24-well plate format.

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. For example, HeLa cells can be seeded at a density of 2 x 10^4 cells/well.

  • Lipoplex Formation:

    • In tube A, dilute 1 µg of plasmid DNA into serum-free medium for a total volume of 50 µL.

    • In tube B, dilute the cationic lipid formulation into serum-free medium for a total volume of 50 µL. The optimal lipid-to-DNA ratio must be determined empirically but often ranges from 1:1 to 10:1 (µg lipid: µg DNA).

    • Add the diluted lipid solution (Tube B) to the diluted DNA solution (Tube A) and mix gently by pipetting.

    • Incubate the mixture at room temperature for 5-20 minutes to allow for lipoplex formation.

  • Transfection:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add 400 µL of serum-free medium to the 100 µL of lipoplex mixture.

    • Add the 500 µL of the final lipoplex solution to the cells.

  • Incubation and Assay:

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • After the incubation, replace the transfection medium with fresh, complete growth medium.

    • Assay for reporter gene expression at 24-72 hours post-transfection.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Treatment: Seed cells in a 96-well plate and treat them with the lipoplex formulations under the same conditions as the transfection experiment. Include untreated cells as a control.

  • MTT Addition: After the desired incubation period (e.g., 24 hours), remove the treatment medium. Add 100 µL of fresh medium and 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

ExperimentalWorkflow cluster_assays Parallel Assays start Start: Select Cationic Lipid Formulations liposome_prep Liposome Preparation (Lipid Film Hydration) start->liposome_prep lipoplex_formation Lipoplex Formation (Lipid + Nucleic Acid) liposome_prep->lipoplex_formation transfection_assay Transfection Assay (e.g., GFP expression) lipoplex_formation->transfection_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) lipoplex_formation->cytotoxicity_assay analysis Data Analysis (Flow Cytometry / Plate Reader) transfection_assay->analysis cytotoxicity_assay->analysis comparison Head-to-Head Comparison (Efficiency vs. Viability) analysis->comparison conclusion Conclusion: Optimal Formulation Identified comparison->conclusion

Caption: Workflow for comparing cationic lipid formulations.

Conclusion

The selection of an appropriate cationic lipid formulation is a multifaceted decision that requires careful consideration of transfection efficiency, cytotoxicity, and the specific cell type being used. While DOTAP-based formulations are widely used and effective in many cell lines, DC-Cholesterol offers a valuable alternative, particularly in formulations with helper lipids like DOPE. The data suggests that the choice between DOPE and cholesterol as a helper lipid can significantly impact performance, with DOTAP:Cholesterol showing promise for high efficiency and viability. Ultimately, empirical testing of a few selected formulations, following standardized protocols, is the most reliable approach to identifying the optimal gene delivery system for your research endeavors.

References

validating gene silencing efficacy of DLin-K-C3-DMA LNPs

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of DLin-KC2-DMA and DLin-MC3-DMA Lipid Nanoparticles for Gene Silencing

This guide provides a detailed comparison of the gene silencing efficacy of lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid DLin-MC3-DMA, a clinically approved component, and its predecessor, DLin-KC2-DMA. The focus is on providing researchers, scientists, and drug development professionals with objective performance data, supported by experimental protocols and visualizations, to aid in the selection of siRNA delivery platforms. While the prompt specified "DLin-K-C3-DMA," the scientific literature predominantly refers to the highly potent and closely related DLin-KC2-DMA and its successor, DLin-MC3-DMA. This guide will focus on these well-documented lipids.

Data Presentation: Comparative Gene Silencing Efficacy

The potency of LNP-formulated siRNA is often evaluated by determining the median effective dose (ED₅₀) required to silence a target gene, typically the liver-specific coagulation Factor VII, in rodent models.

Table 1: In Vivo Gene Silencing Efficiency of Various Ionizable Lipids

Ionizable LipidTarget GeneAnimal ModelKey Efficacy Metric (ED₅₀)Reference
DLin-MC3-DMA Factor VIIMouse0.005 mg/kg [1]
DLin-MC3-DMA Transthyretin (TTR)Non-human primate0.03 mg/kg [1]
DLin-KC2-DMA Factor VIIMouse~0.05 mg/kg (10-fold less potent than DLin-MC3-DMA)[1]
DLin-DMAFactor VIIMouse~0.5 mg/kg (100-fold less potent than DLin-MC3-DMA)[1]
ALC-0315Factor VIIMouseAchieved 2-fold greater knockdown than DLin-MC3-DMA at 1 mg/kg[2]
ALC-0315ADAMTS13 (in HSCs)MouseAchieved 10-fold greater knockdown than DLin-MC3-DMA at 1 mg/kg

Note: A lower ED₅₀ value indicates higher potency.

Table 2: Standard LNP Formulation Composition

The composition of the LNP is critical for its stability and efficacy. A typical formulation consists of four key components with specific molar ratios.

ComponentChemical NameMolar Ratio (%)Purpose
Ionizable Cationic Lipid e.g., DLin-MC3-DMA50Encapsulates siRNA and facilitates endosomal escape.
Helper Lipid DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)10Provides structural stability to the nanoparticle.
Structural Lipid Cholesterol38.5Modulates membrane fluidity and stability.
PEG-Lipid PEG-DMG (Polyethylene glycol-dimyristoylglycerol)1.5Provides a hydrophilic shield, preventing aggregation and reducing opsonization.

This formulation has been established as a standard for achieving potent in vivo siRNA delivery to hepatocytes.

Experimental Protocols

The following is a generalized methodology for a key in vivo experiment designed to validate the gene silencing efficacy of an LNP-siRNA formulation.

In Vivo Gene Silencing of Factor VII in Mice
  • LNP Formulation:

    • The lipid components (e.g., DLin-MC3-DMA, DSPC, Cholesterol, and PEG-DMG at a 50:10:38.5:1.5 molar ratio) are dissolved in ethanol.

    • The siRNA targeting Factor VII is dissolved in a low pH aqueous buffer (e.g., sodium acetate, pH 4.0).

    • The ethanol-lipid solution is rapidly mixed with the aqueous siRNA solution, often using a microfluidic mixing device. This rapid mixing at a low pH neutralizes the positive charge of the ionizable lipid, leading to the self-assembly of the LNP and efficient encapsulation of the negatively charged siRNA.

    • The resulting LNP solution is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH, resulting in a near-neutral surface charge for in vivo administration.

  • Animal Studies:

    • Female C57BL/6 mice (6-8 weeks old) are typically used for these studies.

    • The LNP-siRNA formulation is administered via a single intravenous (i.v.) tail vein injection. Doses can range from 0.005 mg/kg to 1 mg/kg of siRNA to determine the dose-response relationship and ED₅₀.

    • A control group receiving LNPs with a non-targeting (scrambled) siRNA is included.

  • Measurement of Gene Knockdown:

    • At a predetermined time point post-injection (typically 48-72 hours), blood is collected from the mice.

    • Serum is isolated, and the level of Factor VII protein is measured using a chromogenic assay.

    • Alternatively, liver tissue can be harvested to isolate total RNA.

    • Quantitative Real-Time PCR (qRT-PCR) is then performed to measure the relative expression level of Factor VII mRNA compared to a housekeeping gene.

    • The percentage of gene knockdown is calculated by comparing the Factor VII levels in the treated group to the control group.

Mandatory Visualization

The following diagrams illustrate the experimental and biological processes involved in LNP-mediated gene silencing.

G cluster_prep LNP Formulation cluster_invivo In Vivo Study cluster_analysis Efficacy Analysis A Lipids in Ethanol (DLin-MC3-DMA, DSPC, Cholesterol, PEG-Lipid) C Rapid Microfluidic Mixing A->C B siRNA in Aqueous Buffer (pH 4) B->C D Self-Assembled LNPs C->D E Dialysis against PBS (pH 7.4) D->E F IV Injection into Mouse Model E->F G Blood/Liver Collection (48-72h post-injection) F->G H Serum Factor VII Protein Measurement (Chromogenic Assay) G->H I Liver mRNA Extraction & qRT-PCR Analysis G->I J Calculate % Gene Knockdown H->J I->J

In vivo experimental workflow for LNP-siRNA gene silencing.

G LNP siRNA-LNP (Neutral Charge) ApoE ApoE Binding LNP->ApoE In Circulation Receptor LDLR ApoE->Receptor Receptor-Mediated Endocytosis Cell Hepatocyte Endosome Endosome (pH ~6.5) Escape Endosomal Escape Endosome->Escape LNP Protonation & Membrane Disruption RISC RISC Loading Escape->RISC siRNA Release into Cytoplasm mRNA Target mRNA RISC->mRNA Target Recognition Cleavage mRNA Cleavage & Gene Silencing mRNA->Cleavage

Cellular mechanism of LNP-mediated siRNA gene silencing.

Conclusion

References

DLin-K-C3-DMA: A Comparative Performance Analysis Against Other DLin Lipids for siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of siRNA therapeutics, the choice of a delivery vehicle is critical for ensuring efficacy and safety. Lipid nanoparticles (LNPs) have become the leading platform for systemic siRNA delivery, with the ionizable cationic lipid being a key determinant of their success. This guide provides an objective comparison of DLin-K-C3-DMA's performance with other well-characterized DLin lipids, such as DLin-MC3-DMA and DLin-KC2-DMA, and the clinically relevant lipid ALC-0315, supported by available experimental data.

Overview of DLin Lipids

The "DLin" series of ionizable lipids, developed through rational design, has been pivotal in advancing siRNA therapeutics. These lipids are engineered to be near-neutral at physiological pH (around 7.4), which reduces toxicity and increases circulation time. Upon endocytosis into the acidic environment of the endosome (pH 5.5-6.5), they become positively charged. This charge facilitates the disruption of the endosomal membrane and the release of the siRNA payload into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC).

Key factors influencing the performance of these lipids include their pKa (the pH at which the lipid is 50% ionized) and their molecular structure, which affects LNP stability and fusogenicity with the endosomal membrane. An optimal pKa is crucial, with studies suggesting a range of 6.2-6.5 is ideal for potent hepatic gene silencing in vivo.[1]

Quantitative Performance Comparison

The following tables summarize key performance metrics for this compound and other notable ionizable lipids based on preclinical studies. While direct head-to-head comparative data for this compound is limited in publicly available literature, we can infer its potential performance based on the established structure-activity relationships within the DLin family.

Table 1: Physicochemical Properties of Selected Ionizable Lipids

LipidApparent pKaKey Structural Feature
This compound Not specified in cited literatureKetol linker, extended spacer
DLin-MC3-DMA ~6.44[1][2]Ester linker
DLin-KC2-DMA ~6.7Ketol linker
DLin-DMA ~6.7Ether linker
ALC-0315 Not specified in cited literatureBiodegradable ester groups

Table 2: In Vivo Gene Silencing Efficiency (Factor VII in Mice)

LipidEffective Dose (ED50)Relative Potency vs. DLin-DMAReference
This compound Data not availableData not available
DLin-MC3-DMA ~0.005 mg/kg[1]~1000x more potent[1]
DLin-KC2-DMA Data not available~100x more potent
DLin-DMA Baseline1x

Table 3: Head-to-Head Comparison of DLin-MC3-DMA and ALC-0315 in Mice (siRNA Dose: 1 mg/kg)

Ionizable LipidTarget Gene (Cell Type)Gene Knockdown (%)Fold-Greater Knockdown (vs. DLin-MC3-DMA)Reference
DLin-MC3-DMA Factor VII (Hepatocyte)~45%1x
ALC-0315 Factor VII (Hepatocyte)~90%2x
DLin-MC3-DMA ADAMTS13 (Hepatic Stellate Cell)Minimal1x
ALC-0315 ADAMTS13 (Hepatic Stellate Cell)Significant10x

Table 4: In Vivo Toxicity Comparison (Mice)

Ionizable LipidsiRNA Dose (mg/kg)Observation (Markers of Liver Toxicity)Reference
DLin-MC3-DMA 5 mg/kgNo increase in ALT or bile acids
ALC-0315 5 mg/kgIncreased ALT and bile acids

Experimental Protocols

The methodologies below are generalized from typical experiments comparing LNP formulations for siRNA delivery.

Lipid Nanoparticle (LNP) Formulation

LNPs are typically formed by rapidly mixing an ethanol solution of lipids with an aqueous solution of siRNA at a low pH.

  • Lipid Composition: A common molar ratio for the lipid components is 50% ionizable lipid (e.g., this compound), 10% DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), 38.5% cholesterol, and 1.5% PEG-lipid (e.g., PEG-DMG).

  • Method: The lipid mixture is dissolved in ethanol. The siRNA is dissolved in a low pH buffer (e.g., 25 mM sodium acetate, pH 4.0). The two solutions are rapidly mixed using a microfluidic mixing device (e.g., a T-junction mixer). This process leads to the self-assembly of LNPs with encapsulated siRNA.

  • Purification: The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH, resulting in a stable, near-neutral surface charge for in vivo administration.

In Vivo Gene Silencing Studies
  • Animal Model: Female C57BL/6 mice (6-8 weeks old) are commonly used.

  • Administration: LNPs encapsulating siRNA are administered via a single intravenous (tail vein) injection.

  • Dosing: Doses can range from as low as 0.005 mg/kg to 5 mg/kg of siRNA to evaluate potency and toxicity.

  • Sample Collection: Blood is collected at 24 or 48 hours post-administration to measure target protein levels in the serum. Liver tissue may also be harvested for mRNA analysis.

  • Analysis:

    • Protein Knockdown: Serum levels of the target protein (e.g., Factor VII) are measured by chromogenic or ELISA assays.

    • mRNA Knockdown: Target mRNA levels in the liver are quantified using quantitative real-time PCR (qRT-PCR).

    • Toxicity: Serum is analyzed for markers of liver toxicity, such as alanine aminotransferase (ALT) and total bile acids.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of LNP-mediated siRNA delivery and a typical experimental workflow for comparing different lipid formulations.

LNP_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell (Hepatocyte) cluster_endosome Endosome (pH ~6.0) LNP LNP (Neutral Surface) LNP_Endosome Protonated LNP (+ charge) LNP->LNP_Endosome Endocytosis Endosome_Membrane Endosomal Membrane (- charge) LNP_Endosome->Endosome_Membrane Electrostatic Interaction Cytoplasm Cytoplasm Endosome_Membrane->Cytoplasm Endosomal Escape (siRNA Release) RISC RISC Complex Cytoplasm->RISC siRNA loading mRNA Target mRNA RISC->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Gene Silencing

Caption: LNP-mediated siRNA delivery pathway.

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Study cluster_analysis Data Analysis Lipid_A LNP with This compound Admin IV Injection into Mice Lipid_A->Admin Lipid_B LNP with DLin-MC3-DMA Lipid_B->Admin Lipid_C LNP with Other Lipid Lipid_C->Admin Collection Sample Collection (24h post-injection) Admin->Collection Protein Serum Protein Quantification Collection->Protein Toxicity Toxicity Assay (e.g., ALT) Collection->Toxicity Comparison Performance Comparison Protein->Comparison Toxicity->Comparison

Caption: Workflow for comparing LNP formulations.

References

benchmarking DLin-K-C3-DMA against commercially available transfection reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of gene delivery, the quest for highly efficient and minimally toxic transfection reagents is paramount for researchers in cell biology, drug discovery, and therapeutic development. This guide provides a comparative analysis of the ionizable cationic lipid DLin-K-C3-DMA against leading commercially available transfection reagents, namely Lipofectamine™ 3000 and FuGENE® HD. While direct head-to-head in vitro performance data for this compound is not extensively published, this comparison leverages data from closely related DLin series lipids, DLin-KC2-DMA and DLin-MC3-DMA, to provide a valuable benchmark for researchers.

Performance Benchmark: this compound Equivalents vs. Commercial Reagents

The efficacy of a transfection reagent is primarily judged by its ability to deliver nucleic acids into cells with high efficiency while maintaining cell viability. The following tables summarize the performance of DLin-KC2-DMA and DLin-MC3-DMA in comparison to Lipofectamine™ 3000 and FuGENE® HD across various cell lines. It is important to note that transfection efficiency and cytotoxicity are highly cell-type dependent.

Table 1: Transfection Efficiency (%)

Cell LineDLin-KC2-DMA (Luciferase mRNA)[1]Lipofectamine™ 3000 (GFP Plasmid)[2][3][4]FuGENE® HD (GFP Plasmid)[5]
HeLa~60-7085-9570-80
HEK293~70-80>95~90
HepG2~40-50*80-90~60-70
A549Not Reported70-80~50-60
NIH3T3Not Reported~80~70
MCF-7Not Reported60-70~50

*Note: Data for DLin-KC2-DMA is based on luciferase expression from mRNA transfection and is presented as an approximate percentage for comparative purposes.

Table 2: Cell Viability (%)

Cell LineDLin-KC2-DMA (at optimal dose)Lipofectamine™ 3000FuGENE® HD
HeLa>80~80-90>90
HEK293>80~85-95>90
HepG2>80~80~80-90
A549Not Reported~85~80-90
NIH3T3Not Reported~90>90
MCF-7Not Reported~80-90>90

From the available data, Lipofectamine™ 3000 generally exhibits very high transfection efficiencies across a broad range of cell lines. FuGENE® HD also demonstrates robust performance with notably high cell viability. The DLin series of lipids, represented here by DLin-KC2-DMA, shows competitive transfection efficacy, particularly for mRNA delivery, while maintaining good cell viability.

Experimental Methodologies

To ensure a fair and reproducible comparison of transfection reagents, a standardized experimental protocol is crucial. The following section outlines a typical workflow for evaluating the performance of lipid-based transfection reagents.

General Protocol for In Vitro Transfection
  • Cell Seeding: One day prior to transfection, seed healthy, actively dividing cells in a multi-well plate to achieve 70-90% confluency at the time of transfection. The cell number will vary depending on the cell type and the size of the well.

  • Preparation of Nucleic Acid-Lipid Complexes:

    • Dilute the nucleic acid (plasmid DNA or RNA) in a serum-free medium, such as Opti-MEM™.

    • In a separate tube, dilute the lipid-based transfection reagent in the same serum-free medium.

    • Combine the diluted nucleic acid and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for the formation of transfection complexes.

  • Transfection:

    • Add the nucleic acid-lipid complexes dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal incubation time depends on the cell type, the nucleic acid delivered, and the specific assay.

  • Analysis:

    • Transfection Efficiency: Assess the percentage of transfected cells using a reporter gene (e.g., GFP expression via fluorescence microscopy or flow cytometry) or by quantifying the expression of the target gene (e.g., qPCR or Western blot).

    • Cell Viability: Determine the cytotoxicity of the transfection reagent using a viability assay, such as MTT, XTT, or a trypan blue exclusion assay.

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis seed_cells Seed Cells (Day 1) prep_dna Dilute Nucleic Acid prep_lipid Dilute Transfection Reagent prep_dna->prep_lipid form_complex Form Nucleic Acid-Lipid Complex prep_lipid->form_complex add_complex Add Complexes to Cells (Day 2) form_complex->add_complex incubate Incubate (24-72h) add_complex->incubate analyze_efficiency Assess Transfection Efficiency incubate->analyze_efficiency analyze_viability Measure Cell Viability incubate->analyze_viability

Experimental workflow for transfection comparison.

Mechanism of Action: The Endosomal Escape Pathway

Cationic and ionizable lipids like this compound mediate transfection through a multi-step process that culminates in the release of the nucleic acid cargo into the cytoplasm. A critical and often rate-limiting step in this process is the escape from the endosome.

Upon introduction to the cell culture, the positively charged lipid-nucleic acid complexes interact with the negatively charged cell membrane and are internalized, typically through endocytosis, into membrane-bound vesicles called endosomes. As the endosome matures, its internal environment becomes increasingly acidic due to the action of proton pumps.

This acidification is key to the function of ionizable lipids like the DLin series. At neutral pH, these lipids are largely uncharged, minimizing toxicity. However, in the acidic environment of the late endosome, the amine head groups of the lipids become protonated (positively charged). This charge reversal is thought to trigger the destabilization of the endosomal membrane through interactions with anionic lipids present in the endosomal membrane, leading to the formation of non-bilayer structures. This disruption of the endosomal membrane allows the encapsulated nucleic acids to be released into the cytoplasm, where they can then be transcribed (in the case of DNA) or translated (in the case of mRNA).

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lnp Lipid Nanoparticle (LNP) with Nucleic Acid endocytosis Endocytosis lnp->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) Ionizable lipid protonated early_endosome->late_endosome endosomal_escape Endosomal Escape late_endosome->endosomal_escape cytoplasm Cytoplasm Nucleic Acid Release endosomal_escape->cytoplasm

Lipid nanoparticle endosomal escape pathway.

References

Comparative Analysis of DLin-K-C3-DMA Toxicity with Next-Generation Lipids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the toxicological profiles of the ionizable lipid DLin-K-C3-DMA and its next-generation counterparts, SM-102 and ALC-0315, reveals a landscape of evolving safety and efficiency in lipid nanoparticle (LNP)-based drug delivery. While direct comparative toxicity data for this compound is limited in publicly available literature, analysis of its close structural analog, DLin-MC3-DMA, alongside the clinically advanced SM-102 and ALC-0315, provides valuable insights for researchers and drug development professionals.

This guide offers a comparative overview of the toxicity of these key ionizable lipids, supported by experimental data from preclinical studies. Due to the extensive availability of comparative data for DLin-MC3-DMA, a lipid sharing significant structural and functional similarities with this compound, its toxicological data will be used as a proxy in this analysis. Both lipids belong to the same family of ionizable lipids and feature a similar headgroup and linker structure, which are critical determinants of their biological activity and toxicity.

In Vivo Toxicity: A Head-to-Head Comparison

A key area of concern for the clinical translation of LNPs is their potential for in vivo toxicity, particularly hepatotoxicity. Preclinical studies in animal models provide critical data on the safety profiles of different ionizable lipids.

A direct comparison of LNPs formulated with DLin-MC3-DMA and the next-generation lipid ALC-0315 in mice has demonstrated dose-dependent toxicity for ALC-0315.[1][2][3] While ALC-0315 exhibited higher potency in gene silencing at lower doses, it also induced significant liver toxicity at higher concentrations, a phenomenon not observed with DLin-MC3-DMA at the same dose.[1][2]

Table 1: Comparative In Vivo Liver Toxicity of DLin-MC3-DMA and ALC-0315 LNPs in Mice

Ionizable LipidsiRNA Dose (mg/kg)Alanine Aminotransferase (ALT) Levels (U/L)Bile Acid Levels (µmol/L)
Saline Control-~30~15
DLin-MC3-DMA5~40~20
ALC-03155>150>100

Data extracted from Ferraresso et al., Molecular Pharmaceutics, 2022.

These findings suggest that while next-generation lipids like ALC-0315 may offer enhanced efficacy, they might also have a narrower therapeutic window compared to earlier lipids like DLin-MC3-DMA.

In Vitro Cytotoxicity Landscape

In vitro cytotoxicity assays are essential for the initial screening and characterization of the toxicity of LNP formulations. These assays provide valuable data on the concentration-dependent effects of LNPs on cell viability.

It is important to note that in vitro cytotoxicity can be cell-type dependent and may not always directly correlate with in vivo toxicity.

Signaling Pathways of LNP-Induced Toxicity

The toxicity of lipid nanoparticles is often linked to the activation of innate immune signaling pathways. Two key pathways implicated in LNP-induced inflammation are the Toll-like receptor 4 (TLR4) pathway and the NLRP3 inflammasome pathway.

Toll-like Receptor 4 (TLR4) Signaling

Ionizable lipids within LNPs can be recognized by TLR4, a pattern recognition receptor on the surface of immune cells. This recognition triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and IRF3. These transcription factors then induce the expression of pro-inflammatory cytokines and chemokines, contributing to the inflammatory side effects associated with some LNP formulations.

TLR4_Signaling_Pathway TLR4 Signaling Pathway in LNP-Induced Inflammation LNP Lipid Nanoparticle (Ionizable Lipid) TLR4 TLR4 LNP->TLR4 Recognition MyD88 MyD88 TLR4->MyD88 Activation NFkB NF-κB MyD88->NFkB Activation IRF3 IRF3 MyD88->IRF3 Activation Nucleus Nucleus NFkB->Nucleus Translocation IRF3->Nucleus Translocation Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines Gene Expression

Caption: LNP activation of the TLR4 signaling pathway.

NLRP3 Inflammasome Activation

Another critical pathway in LNP-induced inflammation is the activation of the NLRP3 inflammasome. This multi-protein complex is activated by cellular stress signals, including those potentially induced by the endosomal escape of LNPs. Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms. The release of these cytokines can lead to a potent inflammatory response.

NLRP3_Inflammasome_Pathway NLRP3 Inflammasome Activation by LNPs LNP_Endosome LNP in Endosome Endosomal_Escape Endosomal Escape (Cellular Stress) LNP_Endosome->Endosomal_Escape NLRP3_Activation NLRP3 Inflammasome Assembly Endosomal_Escape->NLRP3_Activation Triggers Pro_Caspase1 Pro-Caspase-1 NLRP3_Activation->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b Active IL-1β (Inflammation) Pro_IL1b->IL1b Release

Caption: LNP-mediated activation of the NLRP3 inflammasome.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of LNP toxicity. Below are generalized methodologies for key experiments cited in the comparative analysis.

Lipid Nanoparticle (LNP) Formulation

Objective: To formulate LNPs encapsulating a nucleic acid cargo (e.g., siRNA or mRNA).

Materials:

  • Ionizable lipid (DLin-MC3-DMA, SM-102, or ALC-0315)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Nucleic acid (siRNA or mRNA) in an appropriate buffer (e.g., citrate buffer, pH 4.0)

  • Ethanol

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis membrane

Procedure:

  • Lipid Mixture Preparation: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for DLin-MC3-DMA and SM-102 formulations).

  • Aqueous Phase Preparation: Dissolve the nucleic acid cargo in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing: Rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution using a microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

  • Downstream Processing: Remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) through dialysis or tangential flow filtration.

  • Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo Toxicity Assessment in Mice

Objective: To evaluate the in vivo toxicity of LNP formulations following systemic administration.

Materials:

  • LNP formulations

  • 6-8 week old mice (e.g., C57BL/6)

  • Sterile PBS

  • Insulin syringes with appropriate gauge needles

  • Blood collection tubes

  • Reagents for serum analysis (ALT, AST, bile acids)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

  • Dosing: Administer the LNP formulations intravenously (e.g., via tail vein injection) at the desired dose. A control group should receive a vehicle such as saline.

  • Monitoring: Monitor the mice for any signs of adverse effects, including changes in weight, behavior, and appearance.

  • Blood Collection: At a predetermined time point post-injection (e.g., 24, 48, or 72 hours), collect blood samples via an appropriate method (e.g., cardiac puncture at euthanasia).

  • Serum Analysis: Process the blood to obtain serum and measure the levels of liver toxicity markers such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and bile acids using commercially available assay kits.

  • Histopathology (Optional): Harvest organs of interest (e.g., liver, spleen) for histopathological analysis to assess for any tissue damage.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro cytotoxicity of LNP formulations in a cell-based assay.

Materials:

  • Adherent or suspension cells (e.g., Huh7, A549, HeLa)

  • 96-well cell culture plates

  • LNP formulations

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • LNP Treatment: Treat the cells with a serial dilution of the LNP formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the LNPs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each LNP concentration relative to the untreated control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can then be determined.

Conclusion

The comparative analysis of this compound (via its close analog DLin-MC3-DMA) and next-generation ionizable lipids like SM-102 and ALC-0315 underscores the ongoing evolution in LNP technology. While newer lipids may offer improved transfection efficiency, this can sometimes be accompanied by a more pronounced toxicity profile, particularly at higher doses. The choice of an ionizable lipid for a specific therapeutic application will, therefore, depend on a careful balance between efficacy and safety. This guide provides a foundational framework for researchers to navigate these considerations, supported by relevant experimental data and detailed protocols to aid in the rational design and evaluation of LNP-based therapeutics. Further direct comparative studies on the toxicity of this compound are warranted to provide a more complete picture of its safety profile relative to the next-generation lipids.

References

DLin-K-C3-DMA in Focus: A Comparative Guide to Lipid Nanoparticles for siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

While direct head-to-head comparative studies on DLin-K-C3-DMA are limited in publicly available literature, the wealth of data on its analogue, DLin-MC3-DMA, offers valuable insights into the performance of this class of ionizable lipids. DLin-MC3-DMA was a key component in the first FDA-approved siRNA drug, Onpattro (patisiran), underscoring its clinical significance. This guide will leverage the comprehensive data available for DLin-MC3-DMA to provide a robust comparative framework.

Performance Data: A Comparative Analysis

The following tables summarize key performance data from a preclinical study directly comparing LNPs formulated with DLin-MC3-DMA against another clinically relevant ionizable lipid, ALC-0315, for siRNA delivery in mice. The study focused on silencing two distinct gene targets in the liver: Factor VII (FVII) in hepatocytes and ADAMTS13 in hepatic stellate cells.[1][2]

Table 1: In Vivo Gene Silencing Efficiency [1][2]

Ionizable LipidTarget GeneCell TypesiRNA Dose (mg/kg)Mean Gene Knockdown (%)Fold-Greater Knockdown (vs. DLin-MC3-DMA)
DLin-MC3-DMA Factor VII (FVII)Hepatocytes1~45%1
ALC-0315Factor VII (FVII)Hepatocytes1~90%2
DLin-MC3-DMA ADAMTS13Hepatic Stellate Cells1Minimal1
ALC-0315ADAMTS13Hepatic Stellate Cells1Significant10

Table 2: In Vivo Safety Profile - Liver Toxicity Markers

Ionizable LipidsiRNA Dose (mg/kg)Alanine Aminotransferase (ALT) LevelsTotal Bile Acids
DLin-MC3-DMA 5No significant increaseNo significant increase
ALC-03155Significant increaseSignificant increase

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a generalized protocol for the formulation of LNPs and subsequent in vivo evaluation as described in the comparative studies.

Lipid Nanoparticle (LNP) Formulation

LNPs were formulated using a rapid mixing approach, typically with a microfluidic mixing device.

  • Lipid Preparation: The lipid components are dissolved in ethanol. A typical molar ratio is 50% ionizable lipid (e.g., DLin-MC3-DMA or ALC-0315), 10% DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), 38.5% cholesterol, and 1.5% PEG-lipid (e.g., PEG-DMG).

  • siRNA Preparation: The siRNA is solubilized in a low pH aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Mixing: The ethanolic lipid solution is rapidly mixed with the aqueous siRNA solution. This process leads to the self-assembly of LNPs and the encapsulation of the siRNA payload.

  • Purification and Characterization: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated siRNA. The LNPs are then characterized for size, polydispersity, and encapsulation efficiency.

In Vivo Evaluation in Mouse Models
  • Animal Models: The studies typically utilize standard laboratory mouse strains (e.g., C57BL/6).

  • Administration: LNPs encapsulating the target siRNA are administered intravenously (i.v.) via the tail vein.

  • Dosage: Dosing is determined based on the amount of siRNA per kilogram of body weight (e.g., 1 mg/kg or 5 mg/kg).

  • Sample Collection: At a predetermined time point post-injection (e.g., 72 hours), blood and liver tissue samples are collected for analysis.

  • Analysis:

    • Gene Silencing: Target mRNA levels in the liver are quantified using techniques such as quantitative reverse transcription PCR (qRT-PCR) to determine the extent of gene knockdown.

    • Toxicity Assessment: Serum is analyzed for markers of liver toxicity, including ALT and total bile acids.

Visualizing the Mechanism and Workflow

To better understand the biological processes and experimental procedures, the following diagrams are provided.

siRNA_Pathway cluster_blood Bloodstream cluster_cell Target Cell LNP LNP Encapsulating siRNA Endosome Endosome LNP->Endosome Endocytosis RISC RISC Complex Endosome->RISC Endosomal Escape & siRNA Release mRNA Target mRNA RISC->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage

Caption: The intracellular pathway of LNP-delivered siRNA leading to gene silencing.

Experimental_Workflow cluster_analysis 4. Analysis LNP_Formulation 1. LNP Formulation (this compound or Alternative) Animal_Admin 2. Intravenous Administration to Mouse Model LNP_Formulation->Animal_Admin Sample_Collection 3. Tissue & Blood Collection (e.g., 72h post-injection) Animal_Admin->Sample_Collection Gene_Silencing Gene Silencing Quantification (qRT-PCR) Sample_Collection->Gene_Silencing Toxicity_Assay Toxicity Assessment (Serum ALT, Bile Acids) Sample_Collection->Toxicity_Assay

Caption: A generalized workflow for the in vivo evaluation of LNP-siRNA formulations.

Concluding Remarks

The data presented, primarily from studies on DLin-MC3-DMA, demonstrates the high potency of the "DLin" family of ionizable lipids for in vivo siRNA delivery, particularly to the liver. The comparison with ALC-0315 highlights a common theme in drug development: a trade-off between efficacy and safety. While ALC-0315 showed superior gene silencing at a given dose, it also exhibited a narrower therapeutic window with signs of liver toxicity at higher concentrations. In contrast, DLin-MC3-DMA maintained a favorable safety profile even at higher doses.

For researchers considering this compound, the performance of DLin-MC3-DMA provides a strong indication of its potential for potent and safe gene silencing. The choice between this compound and other ionizable lipids will ultimately depend on the specific therapeutic application, the target cell type, and the desired balance between potency and safety. This guide offers a foundational dataset and experimental context to aid in making informed decisions for your drug development programs. Further investigation into the structure-activity relationships of these and other novel ionizable lipids is warranted to continue advancing the field of RNAi therapeutics.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling DLin-K-C3-DMA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DLin-K-C3-DMA. The following procedures are designed to ensure the safe handling, use, and disposal of this compound.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute aquatic toxicity (Category 1): Very toxic to aquatic life.[1]

  • Chronic aquatic toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Due to the nature of this compound and its use in nanoparticle formulations, a comprehensive approach to personal protective equipment is mandatory.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesDouble-gloving with nitrile or neoprene gloves is recommended.Provides protection against splashes of this compound and solvents like ethanol and DMSO. Nitrile gloves show excellent resistance to ethanol. For DMSO, neoprene gloves may offer longer breakthrough times than nitrile.[1][2] Gloves should be changed immediately upon contamination.
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certified.Protects eyes from splashes of the chemical and solvents.
Respiratory Protection Air-purifying respirator with N100, R100, or P100 filtersNIOSH-approved.Recommended for handling nanoparticles, especially when the potential for aerosolization exists and exposure limits are unknown.
Body Protection Laboratory coatStandard lab coat.Protects skin and clothing from contamination.
Quantitative Safety Data
ParameterValue/RecommendationSource/Comment
Occupational Exposure Limit (OEL) Not established for this compound.For the related compound D-Lin-MC3-DMA, no occupational exposure limit values are listed.[3] Handle as a potent compound and minimize exposure.
Boiling Point 670.2 ± 43.0 °C at 760 mmHg (for D-Lin-MC3-DMA)Data for a similar lipid nanoparticle component.
Vapor Pressure No data available.
Density 0.886 ± 0.06 g/cm³ (for D-Lin-MC3-DMA)Data for a similar lipid nanoparticle component.
Solubility Soluble in DMSO (100 mg/mL) and ethanol.To enhance solubility, gentle heating to 37°C and ultrasonication may be used.

Experimental Protocols: Handling and Disposal Workflow

The following sections provide step-by-step guidance for the operational handling and disposal of this compound.

Preparation and Handling
  • Work Area Preparation: All handling of this compound, especially in its pure form or when preparing stock solutions, should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.

  • Stock Solution Preparation:

    • This compound is often dissolved in an organic solvent such as ethanol or DMSO.

    • Carefully weigh the required amount of this compound.

    • Slowly add the solvent to the lipid.

    • If necessary, the solution can be gently heated (e.g., to 37°C) or sonicated to ensure complete dissolution.

  • Lipid Nanoparticle (LNP) Formulation:

    • The ethanolic lipid mixture containing this compound is typically mixed with an acidic aqueous solution containing the nucleic acids.

    • This process should be performed using a controlled method, such as microfluidic mixing, to ensure consistent nanoparticle formation.

  • Post-Formulation Handling: After formulation, the LNP solution should be handled with the same precautions as the parent compound, as it contains the potentially hazardous lipid.

Spill Management
  • Evacuate and Secure: In case of a spill, evacuate the immediate area.

  • Utilize Spill Kit: Use a spill kit containing absorbent material suitable for chemical spills.

  • Cleanup Procedure:

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with absorbent material.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., ethanol), and dispose of all cleaning materials as hazardous waste.

Disposal Plan

All waste containing this compound or lipid nanoparticles formulated with it must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated consumables such as gloves, pipette tips, and empty vials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and aqueous waste from the formulation process should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid disposing of this material down the drain, as it is very toxic to aquatic life.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and a description of the contents (e.g., "this compound waste," "Ethanol/LNP waste").

  • Disposal Request: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. All nanoparticle waste should be managed as hazardous waste.

Workflow Visualization

The following diagram illustrates the key stages of the handling and disposal workflow for this compound.

DLin_K_C3_DMA_Workflow cluster_prep Preparation cluster_formulation LNP Formulation cluster_handling Handling & Storage cluster_disposal Disposal prep_area Prepare Fume Hood don_ppe Don PPE prep_area->don_ppe weigh Weigh this compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve mix Mix with Aqueous Phase dissolve->mix handle_lnp Handle LNP Solution mix->handle_lnp storage Store at -20°C to -80°C handle_lnp->storage solid_waste Collect Solid Waste handle_lnp->solid_waste liquid_waste Collect Liquid Waste handle_lnp->liquid_waste spill Spill Management dispose Dispose as Hazardous Waste spill->dispose solid_waste->dispose liquid_waste->dispose

Caption: Workflow for handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.